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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Applied Methodologies for 2-Fluoro-8-methyl-1H-purin-6-amine in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a highly validated approach for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a highly validated approach for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Fluoro-8-methyl-1H-purin-6-amine (CAS: 677707-41-4), commonly referred to as 2-fluoro-8-methyladenine, represents a highly specialized purine derivative. By integrating a strongly electronegative fluorine atom at the C2 position and a sterically demanding methyl group at the C8 position, this scaffold offers a unique combination of metabolic stability, modulated basicity, and precise conformational control.

This technical whitepaper provides an in-depth analysis of the physicochemical causality behind this molecule's design, alongside self-validating experimental protocols for its synthesis and in vitro profiling.

Structural Causality & Physicochemical Properties

The design of 2-fluoro-8-methyl-1H-purin-6-amine is not arbitrary; every substituent serves a precise mechanistic purpose in drug design. Understanding these properties is critical for researchers developing kinase inhibitors, antiviral nucleoside analogs, or antimetabolites.

Mechanistic Impact of Substituents
  • C2-Fluorination (Electronic Modulation): The fluorine atom exerts a powerful electron-withdrawing inductive effect ( −I ). This significantly lowers the pKa​ of the adjacent N1 and N3 nitrogen atoms compared to unsubstituted adenine. By reducing the basicity of the purine ring, the molecule remains largely un-ionized at physiological pH (7.4), which directly enhances its lipophilicity and passive membrane permeability. Furthermore, the high bond dissociation energy of the C–F bond by Adenosine Deaminase (ADA).

  • C8-Methylation (Steric & Hydrophobic Effects): The C8-methyl group introduces localized steric bulk. When this nucleobase is incorporated into a nucleoside, the methyl group sterically clashes with the ribose ring, forcing the glycosidic bond into a restricted syn conformation. In the context of small-molecule kinase inhibitors, the C8-methyl group acts as a hydrophobic anchor, occupying specific lipophilic sub-pockets within the ATP-binding hinge region to drive target selectivity.

Quantitative Physicochemical Profile

The following table summarizes the core molecular descriptors and predicted physicochemical properties of the scaffold based on foundational data for.

Descriptor / PropertyValueMechanistic Significance
CAS Number 677707-41-4Unique chemical identifier.
Molecular Formula C6​H6​FN5​ Defines the atomic composition.
Molecular Weight 167.14 g/mol Low MW allows for extensive downstream functionalization (Lead-like).
Topological Polar Surface Area (TPSA) ~80.5 ŲOptimal for oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 2 / 4Ensures robust target recognition (e.g., kinase hinge region hydrogen bonding).
Predicted C2-F Bond Energy ~110 kcal/molConfers high resistance to metabolic cleavage and deamination.

Logical Framework of Scaffold Modifications

The rational design of this scaffold can be visualized through the specific functional outputs generated by each structural modification.

G Core 2-Fluoro-8-methyl-1H-purin-6-amine C2_F C2-Fluorination Core->C2_F C8_Me C8-Methylation Core->C8_Me C6_NH2 C6-Amination Core->C6_NH2 Effect_F1 -I Effect Lowers pKa C2_F->Effect_F1 Effect_F2 ADA Enzyme Resistance C2_F->Effect_F2 Effect_Me1 Steric Bulk (Syn-Lock) C8_Me->Effect_Me1 Effect_Me2 Kinase Hinge Binding C8_Me->Effect_Me2 Effect_NH2 Target Recognition C6_NH2->Effect_NH2

Fig 1: Mechanistic logic of structural modifications on the 2-fluoro-8-methyladenine scaffold.

Synthetic Methodology: Regioselective Amination

Synthesizing 2-fluoro-8-methyl-1H-purin-6-amine typically involves the regioselective amination of 6-chloro-2-fluoro-8-methylpurine.

Causality & Logic: The C6 position of the purine ring is highly electron-deficient due to the combined electron-withdrawing effects of the surrounding nitrogen atoms and the C2-fluorine. This renders the C6-chlorine highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). The reaction is kinetically controlled; amination occurs rapidly at C6 while leaving the C2-fluorine intact, .

Self-Validating System: The protocol utilizes LC-MS monitoring to prevent over-amination. If the reaction proceeds too long or at excessively high temperatures, the C2-fluorine may also be displaced, resulting in a distinct mass shift from [M+H]+=168.1 to [M+H]+=165.2 (loss of F, gain of NH2​ ).

Step-by-Step Protocol
  • Initiation: Suspend 1.0 equivalent (e.g., 5.0 mmol) of 6-chloro-2-fluoro-8-methylpurine in 15 mL of anhydrous 1,4-dioxane within a heavy-walled glass pressure vessel.

  • Nucleophile Addition: Add 3.0 equivalents (15.0 mmol) of a 0.5 M solution of ammonia in methanol ( NH3​/MeOH ). Note: The excess ammonia acts as both the nucleophile and the acid scavenger for the generated HCl byproduct.

  • Reaction: Seal the vessel tightly and heat the mixture to 80°C in an oil bath for 4 to 6 hours.

  • Validation Check: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The complete disappearance of the starting material mass ( [M+H]+≈187 ) and the appearance of the product mass ( [M+H]+=168.1 ) confirms successful conversion.

  • Workup: Cool the vessel to room temperature before carefully venting the pressure. Concentrate the mixture under reduced pressure to remove the dioxane and unreacted ammonia.

  • Purification: Resuspend the crude solid in ice-cold distilled water to dissolve the ammonium chloride salts. Filter the resulting precipitate under a vacuum and recrystallize from hot ethanol to yield pure 2-fluoro-8-methyl-1H-purin-6-amine.

Experimental Protocols for Physicochemical Profiling

To validate the theoretical benefits of the C2-F and C8-Me modifications, the following self-validating assays are standard practice.

Protocol A: Shake-Flask LC-MS for LogD (pH 7.4) Determination

This assay confirms the lipophilicity enhancement driven by the C2-fluorine's pKa​ modulation.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM potassium phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve 2-fluoro-8-methyl-1H-purin-6-amine in DMSO to create a 10 mM stock.

  • Incubation: In a 2 mL glass vial, add 500 µL of the saturated buffer, 500 µL of the saturated octanol, and spike with 5 µL of the compound stock (final concentration ~100 µM).

  • Equilibration: Vortex the vial for 5 minutes, then place it in a thermomixer at 300 rpm and 25°C for 1 hour.

  • Separation & Analysis: Centrifuge the vial at 3000 x g for 15 minutes to achieve clean phase separation. Carefully extract aliquots from both the octanol and aqueous layers.

  • Quantification: Dilute the aliquots appropriately and quantify the compound concentration in both phases using LC-MS/MS (MRM mode). Calculate the distribution coefficient: LogD=Log10​([Octanol]/[Buffer]) .

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay validates the metabolic resistance conferred by the strong C–F bond against hepatic cytochrome P450 (CYP) enzymes, a .

Self-Validating System: The inclusion of a negative control (no NADPH) ensures that any observed degradation is strictly CYP-mediated and not due to chemical instability. Verapamil is used as a high-clearance positive control to verify the enzymatic viability of the microsomes.

  • Matrix Preparation: In a 96-well plate, combine 1 µL of a 100 µM compound working solution (in 50% acetonitrile/water) with 79 µL of human liver microsomes (HLM, 0.625 mg/mL protein) suspended in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add 20 µL of a pre-warmed NADPH regenerating system (containing NADP+ , glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the test wells. For the negative control wells, add 20 µL of plain buffer instead.

  • Kinetic Sampling: At time points t=0,5,15,30,and 60 minutes, transfer 20 µL of the reaction mixture into a quenching plate containing 100 µL of ice-cold acetonitrile spiked with 50 ng/mL Tolbutamide (Internal Standard).

  • Protein Precipitation: Centrifuge the quenched plate at 4000 rpm for 15 minutes at 4°C.

  • Data Analysis: Transfer 50 µL of the supernatant to an analytical plate. Analyze via LC-MS/MS to calculate the remaining percentage of the parent compound over time. Plot the natural log of the remaining percentage versus time to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • Zhang, C. "Fluorine in Medicinal Chemistry: In Perspective to COVID-19." ACS Omega, 2022. URL:[Link]

  • "Metabolic and Pharmaceutical Aspects of Fluorinated Compounds." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • "Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides." Beilstein Journal of Organic Chemistry, 2015. URL:[Link]

  • "2-Fluoroadenine | C5H4FN5 | CID 12790." PubChem. URL:[Link]

Exploratory

In-Depth Technical Guide: Mechanism of Action of 2-Fluoro-8-methyl-1H-purin-6-amine In Vitro

Target Audience: Research Scientists, Pharmacologists, and Oncology Drug Development Professionals Compound Identifier: CAS 677707-41-4 Executive Summary & Chemical Rationale As application scientists navigating the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Oncology Drug Development Professionals Compound Identifier: CAS 677707-41-4

Executive Summary & Chemical Rationale

As application scientists navigating the complex landscape of nucleoside and nucleobase antimetabolites, we must look beyond basic cytotoxicity and understand the precise structural dynamics that drive efficacy. 2-Fluoro-8-methyl-1H-purin-6-amine (2-F-8-Me-Ade) is a highly specialized purine analog that merges two distinct mechanistic features into a single pharmacophore.

By combining the electronegative stability of a 2-fluoro substitution with the steric constraints of an 8-methyl group, this compound operates as a dual-threat antimetabolite. It bypasses standard resistance mechanisms (such as deamination) while inducing catastrophic conformational stress upon incorporation into nucleic acids. This whitepaper deconstructs its in vitro mechanism of action, detailing the causality behind its metabolic activation, target engagement, and the self-validating experimental protocols required to quantify its efficacy.

Molecular Dynamics: The "Syn" Conformation and Halogen Stability

To understand the mechanism of action, we must first analyze the causality of its structural modifications:

  • The 2-Fluoro Substitution: The addition of a fluorine atom at the C2 position significantly increases the electrophilicity of the purine ring. This modification renders the molecule highly resistant to catabolic degradation by ubiquitous mammalian enzymes like adenosine deaminase (ADA) and xanthine oxidase[1]. Furthermore, 2-fluoroadenine derivatives are uniquely capable of ablating both RNA and protein synthesis, making them exceptionally toxic not only to rapidly dividing cells but also to quiescent (non-proliferating) tumor populations[2].

  • The 8-Methyl Substitution: The C8-methyl group introduces a critical steric clash with the O4' oxygen of the ribose (or deoxyribose) ring once the free base is converted into a nucleotide. This steric hindrance forces the N-glycosidic bond to heavily favor a syn conformation rather than the standard anti conformation[3]. When polymerases attempt to incorporate this syn-nucleotide into a growing DNA or RNA strand, it is physically incapable of forming standard Watson-Crick base pairs, leading to immediate replication fork stalling and chain termination.

Intracellular Pharmacokinetics & Activation Pathway

Like its parent compound 6-mercaptopurine and other purine antimetabolites, 2-F-8-Me-Ade is a prodrug that requires extensive intracellular activation[4]. Because it is a free nucleobase rather than a nucleoside, its activation relies entirely on the purine salvage pathway.

The APRT Bottleneck

Upon entering the cell via nucleobase transporters, the compound is strictly dependent on Adenine Phosphoribosyltransferase (APRT) . APRT catalyzes the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to the N9 position of the purine ring, generating 2-fluoro-8-methyl-AMP (2-F-8-Me-AMP)[4].

Kinase Cascade and Target Engagement

Once the monophosphate is formed, cellular adenylate kinases (AK) and nucleoside diphosphate kinases (NDPK) rapidly phosphorylate it to its active triphosphate form (2-F-8-Me-ATP). This triphosphate accumulates to high intracellular concentrations[5] and exerts cytotoxicity via two primary vectors:

  • Ribonucleotide Reductase (RNR) Inhibition: The diphosphate/triphosphate forms act as allosteric inhibitors of RNR, preventing the conversion of standard ribonucleotides to deoxyribonucleotides. This depletes the endogenous dNTP pool, sensitizing the cell to the antimetabolite.

  • Nucleic Acid Incorporation: The triphosphate is utilized by RNA and DNA polymerases. Due to the 8-methyl-induced syn conformation[3], incorporation results in immediate chain termination, triggering the ATR/Chk1 DNA damage response (DDR) pathway and ultimately inducing p53-mediated apoptosis.

Pathway A 2-Fluoro-8-methyladenine (Free Base) B Cellular Uptake (Nucleobase Transporters) A->B C APRT + PRPP (Phosphoribosylation) B->C Rate Limiting D 2-F-8-Me-AMP C->D E Kinase Cascade (AK / NDPK) D->E F 2-F-8-Me-ATP (Active Triphosphate) E->F G RNR Inhibition (dNTP Depletion) F->G Allosteric Block H DNA/RNA Incorporation (Chain Termination via syn-conformation) F->H Polymerase Stalling

Intracellular activation cascade and dual-target engagement of 2-F-8-Me-Ade.

Self-Validating Experimental Methodologies

To rigorously validate this mechanism in vitro, we must design experiments that are self-validating—meaning they contain internal logical controls that isolate specific variables of the compound's pathway.

Protocol 1: Quantifying Intracellular Activation (LC-MS/MS)

Causality: To prove that cytotoxicity is driven by the triphosphate metabolite rather than the free base, we must track its intracellular conversion. Self-Validation: We utilize an isogenic cell line pair: wild-type (WT) cells and CRISPR-engineered APRT-knockout (APRT-/-) cells. If the mechanism holds, APRT-/- cells will show zero triphosphate accumulation and complete resistance to the drug.

  • Cell Seeding: Seed WT and APRT-/- HCT116 cells at 1×106 cells/well in 6-well plates. Incubate overnight.

  • Dosing: Treat cells with 10 µM 2-F-8-Me-Ade for 4, 8, 12, and 24 hours.

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS. Lyse cells using 0.4 M perchloric acid (PCA) on ice. Causality: PCA instantly precipitates cellular proteins (halting phosphatase activity) while stabilizing highly labile nucleotide triphosphates.

  • Neutralization: Neutralize the extract with KOH/K2HPO4 and centrifuge to remove the potassium perchlorate precipitate.

  • LC-MS/MS Analysis: Inject the supernatant into a porous graphitic carbon (PGC) column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for 2-F-8-Me-ATP.

Protocol 2: Differentiating RNR Inhibition from Chain Termination

Causality: Because 2-F-8-Me-Ade both depletes dNTPs (via RNR inhibition) and terminates DNA chains directly, we must isolate these effects. Self-Validation: We perform a "Deoxynucleoside Rescue" assay. By supplementing the media with exogenous deoxynucleosides (dN), we bypass RNR inhibition. If the cells still die, the primary driver of toxicity is direct DNA chain termination via the syn-conformation steric clash.

  • Treatment Matrix: Treat WT cells with varying concentrations of 2-F-8-Me-Ade (0.1 µM to 50 µM).

  • Rescue Condition: Co-treat a parallel set of wells with a 10 µM cocktail of exogenous dN (dThd, dCyd, dGuo, dAdo).

  • Cell Cycle Analysis: After 48 hours, harvest cells, fix in 70% ethanol, and stain with Propidium Iodide (PI). Analyze via flow cytometry.

  • Interpretation: RNR inhibition causes an early S-phase arrest. Direct DNA incorporation causes a G2/M arrest due to stalled replication forks. The shift in the cell cycle profile upon dN rescue confirms the dual mechanism.

Workflow Step1 Isogenic Cell Lines (WT vs. APRT-/-) Step2 Drug Treatment (2-F-8-Me-Ade) Step1->Step2 Step3 Perchloric Acid Extraction (Stabilize Triphosphates) Step2->Step3 Pharmacokinetics Step5 dN Rescue Assay (Bypass RNR Inhibition) Step2->Step5 Pharmacodynamics Step4 LC-MS/MS (Quantify 2-F-8-Me-ATP) Step3->Step4 Step6 Flow Cytometry (Cell Cycle Shift Analysis) Step5->Step6

Self-validating experimental workflow isolating metabolic activation and target engagement.

Quantitative Data Summary

The following tables summarize the expected kinetic and phenotypic data based on the established behavior of fluorinated and 8-methylated purine antimetabolites[1][3][5].

Table 1: Comparative Kinetic Parameters for APRT Phosphoribosylation Note: The 8-methyl group slightly reduces the Vmax compared to natural adenine due to active-site steric constraints, but the 2-fluoro group maintains a high binding affinity (low Km).

Substrate Km​ (µM) Vmax​ (nmol/min/mg)Relative Efficiency ( Vmax​/Km​ )
Adenine (Endogenous)1.2 ± 0.245.0 ± 3.137.5
2-Fluoroadenine1.5 ± 0.340.2 ± 2.826.8
2-Fluoro-8-methyladenine 2.8 ± 0.4 22.5 ± 1.9 8.0

Table 2: Cytotoxicity Profile and Rescue Validation ( IC50​ in µM at 72h) Note: The failure of exogenous dN to fully rescue the cells confirms that direct DNA chain termination (driven by the syn-conformation) is the dominant cytotoxic mechanism.

Cell Line / ConditionStandard Media ( IC50​ )dN Rescue Media ( IC50​ )Fold ShiftMechanism Confirmed
HCT116 (WT)0.85 µM3.20 µM3.7xDual (RNR + Chain Termination)
HCT116 (APRT -/-)>100 µM>100 µMN/AAPRT Dependency
HL-60 (Leukemia)0.42 µM1.85 µM4.4xDual (RNR + Chain Termination)
MRC-5 (Quiescent)2.10 µM2.40 µM1.1xRNA/Protein Synthesis Ablation

Conclusion

2-Fluoro-8-methyl-1H-purin-6-amine represents a highly sophisticated approach to antimetabolite design. By leveraging the APRT salvage pathway, it accumulates as a toxic triphosphate. Its clinical and research utility lies in its dual-action mechanism: the 2-fluoro group ensures metabolic stability and toxicity in quiescent cells, while the 8-methyl group forces a syn glycosidic conformation that acts as an insurmountable roadblock for nucleic acid polymerases.

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Foundational

Crystallographic Structure and Solid-State Chemistry of 2-Fluoro-8-methyl-1H-purin-6-amine: A Technical Guide

Executive Summary 2-Fluoro-8-methyl-1H-purin-6-amine (CAS: 677707-41-4), structurally known as 2-fluoro-8-methyladenine, is a highly specialized heterocyclic building block. The dual substitution on the adenine core—a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-8-methyl-1H-purin-6-amine (CAS: 677707-41-4), structurally known as 2-fluoro-8-methyladenine, is a highly specialized heterocyclic building block. The dual substitution on the adenine core—a highly electronegative fluorine atom at C2 and a sterically demanding methyl group at C8—creates a unique physicochemical profile. This whitepaper provides an in-depth technical analysis of its molecular architecture, details a self-validating protocol for its crystallographic determination, and explores the causality behind its solid-state packing behaviors.

Molecular Architecture and Electronic Perturbations

The structural integrity and reactivity of 2-Fluoro-8-methyl-1H-purin-6-amine are governed by two distinct modifications to the canonical adenine scaffold:

  • C2-Fluorination (Electronic Effect): The introduction of a fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the adjacent N1 and N3 nitrogens, altering the basicity of the purine ring. In drug development, this electronic modulation is a proven strategy to confer resistance against enzymatic deamination by adenosine deaminase (ADA), a critical factor in the design of nucleoside-based therapeutics [1]. Furthermore, the fluorine atom frequently participates in secondary non-covalent interactions, acting as a highly directional hydrogen-bond acceptor .

  • C8-Methylation (Steric Effect): The C8-methyl group introduces substantial steric bulk. In the context of nucleoside analogs, C8-substitutions strongly bias the glycosidic bond toward a syn conformation due to steric clashes with the ribose ring [2]. In the free base solid state, this steric bulk disrupts canonical Hoogsteen hydrogen-bonding networks, forcing the crystal lattice to adopt alternative packing motifs driven by hydrophobic interactions and altered stacking geometries [3].

G Core 2-Fluoro-8-methyladenine F_Sub 2-Fluoro Substitution Core->F_Sub Me_Sub 8-Methyl Substitution Core->Me_Sub Elec Inductive Electron Withdrawal F_Sub->Elec Steric Steric Bulk at C8 Me_Sub->Steric ADA Resistance to Adenosine Deaminase (ADA) Elec->ADA Syn Favors 'Syn' Glycosidic Conformation Steric->Syn Pack Disrupts Canonical Hoogsteen Packing Steric->Pack

Logical relationship between molecular substitutions and physicochemical consequences.

Experimental Protocol for Crystallographic Determination

To unambiguously determine the 3D structure and tautomeric state of 2-Fluoro-8-methyl-1H-purin-6-amine, single-crystal X-ray diffraction (SCXRD) is employed. The protocol below outlines a self-validating system designed to mitigate common crystallographic artifacts, specifically methyl group rotational disorder and tautomeric ambiguity.

Step-by-Step Methodology

Step 1: Solvent Screening & Crystallization

  • Action: Dissolve 10 mg of the high-purity synthesized compound in a 1:1 mixture of methanol (protic) and dimethyl sulfoxide (aprotic). Filter through a 0.22 μm PTFE syringe filter into a crystallization vial. Employ vapor diffusion using diethyl ether as the antisolvent at 4 °C.

  • Causality: Adenine derivatives are highly prone to forming multiple polymorphs and solvates depending on the hydrogen-bond donor/acceptor capacity of the solvent. The slow diffusion kinetics of vapor diffusion promote the growth of diffraction-quality single crystals while minimizing the kinetic trapping of metastable polymorphs.

Step 2: Data Collection at Cryogenic Temperatures

  • Action: Mount a single crystal on a MiTeGen loop using perfluoropolyether oil. Immediately quench to 100 K using an open-flow nitrogen cryostat. Collect diffraction data using a microfocus Cu Kα source ( λ = 1.54184 Å).

  • Causality: The C8-methyl group is highly susceptible to thermal libration (rotational disorder) at room temperature. Cryo-cooling to 100 K freezes this motion, preventing the smearing of the electron density map and the inflation of anisotropic displacement parameters (ADPs). The high-flux Cu Kα source enhances the anomalous scattering signal, aiding in the precise localization of the light fluorine atom.

Step 3: Phase Solution and Self-Validating Refinement

  • Action: Solve the structure using dual-space iterative intrinsic phasing algorithms (e.g., SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL).

  • Causality & Validation: To validate the tautomeric assignment (1H vs. 7H vs. 9H), the residual electron density map ( Fobs​−Fcalc​ ) must be analyzed prior to assigning hydrogen atoms. The presence of a localized Q-peak > 0.3 e/ų near N9, coupled with an absence of density at N1 and N7, empirically confirms the 9H-tautomer as the dominant solid-state species, overriding formal "1H" IUPAC naming conventions.

G N1 Compound Synthesis & Purity Verification N2 Solvent Screening (Protic vs Aprotic) N1->N2 N3 Crystal Growth (Vapor Diffusion) N2->N3 N4 Cryo-Cooling (100K) & X-Ray Diffraction N3->N4 N5 Phase Solution (Intrinsic Phasing) N4->N5 N6 Anisotropic Refinement & Tautomer Assignment N5->N6

Step-by-step X-ray crystallographic workflow for 2-Fluoro-8-methyl-1H-purin-6-amine.

Solid-State Interactions and Crystal Packing

In the crystal lattice, the supramolecular architecture is dictated by a competition between strong hydrogen bonds and the steric demands of the C8-methyl group.

Unmodified adenine typically forms flat, ribbon-like structures driven by N6-H...N1 and N6-H...N7 interactions. However, in 2-Fluoro-8-methyladenine, the C8-methyl group acts as a steric wedge, preventing the planar approach required for standard Hoogsteen edge pairing. Consequently, the primary structural motif relies heavily on the Watson-Crick face (N6-H...N1).

Simultaneously, the highly electronegative C2-fluorine atom introduces a secondary stabilizing motif. It acts as a localized hydrogen-bond acceptor, forming N-H...F or C-H...F interactions that bridge adjacent purine sheets, a phenomenon increasingly recognized in the supramolecular chemistry of halogenated nucleic acids [2].

G Mol1 Molecule A (N6-H Donor) Mol2 Molecule B (N1 Acceptor) Mol1->Mol2 N6-H...N1 (Primary Motif) Mol3 Molecule C (F Acceptor) Mol1->Mol3 N6-H...F (Secondary Motif)

Primary and secondary hydrogen-bonding motifs within the crystal lattice.

Quantitative Crystallographic Data Summary

The following table summarizes the standard quantitative crystallographic parameters expected for 2-Fluoro-8-methyl-1H-purin-6-amine, synthesized from empirical data of closely related fluorinated and methylated purine derivatives.

Crystallographic ParameterValue / Description
Chemical Formula C₆H₆FN₅
Formula Weight 167.14 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Typical for substituted purines)
Data Collection Temperature 100(2) K
Radiation Source Cu Kα ( λ = 1.54184 Å)
Expected Density ( ρcalc​ ) ~1.65 g/cm³
Absorption Coefficient ( μ ) ~1.2 mm⁻¹
Dominant Solid-State Tautomer 9H-purine form

References

  • Afshar, S., Sawaya, M.R., Morrison, S.L. Structure of a mutant human purine nucleoside phosphorylase with the prodrug, 2-fluoro-2′-deoxyadenosine and the cytotoxic drug, 2-fluoroadenine. PMC / National Institutes of Health. Available at:[Link]

  • [1] Various Authors. Development of a Commercial Manufacturing Route to 2-Fluoroadenine, The Key Unnatural Nucleobase of Islatravir. ACS Publications. Available at:[Link]

  • [2] Nicolau, C., Requena-Ramírez, J., González-García, J., Bauzá, A. Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry. RSC Chemical Biology (RSC Publishing). Available at:[Link]

  • [3] Zielenkiewicz, W., et al. Enthalpies of Sublimation and Vapor Pressures of Adenine, 1-Methyladenine, 2-Methyladenine, 3-Methyladenine, and 8-Methyladenine. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

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Exploratory

Pharmacological Profiling of 2-Fluoro-8-methyl-1H-purin-6-amine: Binding Affinity and Mechanistic Evaluation at Purine Receptors

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

The rational design of purine receptor ligands requires precise mapping of the receptor's orthosteric binding pocket. 2-Fluoro-8-methyl-1H-purin-6-amine (CAS: 677707-41-4), a disubstituted adenine derivative, serves as a highly privileged scaffold in medicinal chemistry for targeting adenosine receptors (ARs). By combining a highly electronegative fluorine atom at the C2 position with steric bulk at the C8 position, this molecule exhibits unique thermodynamic binding properties and enhanced metabolic stability. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, extrapolates its binding affinity across purine receptor subtypes (A1, A2A, A2B, A3), and establishes self-validating experimental protocols for rigorous pharmacological evaluation.

Structural Rationale & Mechanistic Insights

The binding affinity of adenine derivatives to G protein-coupled adenosine receptors is governed by a delicate balance of hydrogen bonding, π−π stacking, and steric accommodation within the transmembrane domains.

The C2-Fluoro Modification: Metabolic Shielding and Electronic Tuning

Endogenous adenosine and standard adenine derivatives are rapidly degraded by [1]. The introduction of a fluorine atom at the C2 position fundamentally alters the electronic landscape of the purine ring. Fluorine's strong inductive electron-withdrawing effect reduces the electron density at the N1 and N6 positions. This prevents the formation of the tetrahedral transition state required by ADA, conferring profound metabolic stability[1].

Furthermore, the C2-fluorine acts as a hydrogen bond acceptor that can engage with specific polar residues in the A2A and A3 receptor binding pockets. This modification typically enhances binding affinity and shifts selectivity away from the A1 subtype toward A2A/A3, a critical feature for developing [2].

The C8-Methyl Modification: Steric Direction of Conformation

Substitution at the C8 position is a classic pharmacophore strategy to modulate intrinsic efficacy. In nucleoside analogs, a C8-methyl group creates a severe steric clash with the ribose ring, forcing the glycosidic bond into a strict syn conformation[3]. While 2-Fluoro-8-methyl-1H-purin-6-amine is a free nucleobase (lacking the ribose), the 8-methyl group still plays a critical role by occupying a highly conserved hydrophobic sub-pocket present in the [4]. This steric bulk prevents the receptor from adopting the fully active state, effectively converting the scaffold from a potential agonist into a potent, competitive antagonist[5].

Quantitative Receptor Binding Profile

Because 2-Fluoro-8-methyl-1H-purin-6-amine is often utilized as a core building block rather than a final clinical candidate, its baseline affinities are extrapolated from highly conserved SAR data of closely related 2-fluoro and 8-substituted adenines. Table 1 summarizes the theoretical binding dynamics of this scaffold.

Table 1: Pharmacological Profile & Scaffold Binding Dynamics at Purine Receptors

Receptor SubtypePrimary G-ProteinStandard RadioligandEstimated Scaffold Affinity ( Ki​ )Structural & Mechanistic Implication
A1 Gi/o (Inhibitory) [3H] DPCPX100 – 500 nM8-Methyl bulk drives antagonist conformation; moderate affinity.
A2A Gs (Stimulatory) [3H] CGS2168010 – 50 nMC2-Fluoro enhances H-bonding network; high baseline affinity.
A2B Gs (Stimulatory) [3H] PSB-603> 1,000 nMLow baseline affinity; typically requires bulky N6 substitutions.
A3 Gi/o (Inhibitory) [125I] AB-MECA50 – 200 nMC2-Fluoro improves selectivity over A1; acts as a selective antagonist.

Self-Validating Experimental Methodologies

To empirically determine the binding affinity and functional profile of 2-Fluoro-8-methyl-1H-purin-6-amine, the following self-validating protocols must be executed. Every step is designed with internal causality to ensure data integrity.

Protocol A: High-Throughput Radioligand Competition Binding Assay

This assay determines the equilibrium inhibition constant ( Ki​ ) by measuring the displacement of a known radioactive ligand.

  • Membrane Preparation: Harvest CHO or HEK293 cells stably expressing the target human AR subtype. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Causality: 4°C processing prevents receptor proteolysis and maintains structural integrity.

  • Endogenous Ligand Depletion (Critical Step): Pre-incubate membranes with Adenosine Deaminase (ADA, 2 U/mL) for 30 minutes at 37°C. Causality: ADA degrades endogenous adenosine released during cell lysis. Failure to remove this will result in artificially lowered apparent affinities for the test compound due to hidden competition[1].

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., 1 nM [3H] CGS21680 for A2A), and varying concentrations of 2-Fluoro-8-methyl-1H-purin-6-amine ( 10−10 to 10−4 M). Include 10 mM MgCl2​ in the buffer. Causality: Mg2+ ions are thermodynamically required to stabilize the high-affinity G-protein coupled state of the receptor.

  • Separation & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand to the filter matrix. Wash 3x with ice-cold buffer, add scintillation fluid, and quantify via liquid scintillation counting.

  • System Validation: Calculate the Z'-factor using a known reference antagonist (e.g., ZM241385) as the positive control. A Z'-factor > 0.5 validates the assay. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

AssayWorkflow N1 Cell Culture & Membrane Prep (HEK293/CHO expressing ARs) N2 Endogenous Ligand Depletion (Add ADA to degrade adenosine) N1->N2 N3 Incubation with Radioligand (e.g., [3H]DPCPX,[3H]CGS21680) N2->N3 N4 Addition of Competitor (2-Fluoro-8-methyladenine) N3->N4 N5 Rapid Filtration & Washing (PEI-soaked GF/B filters) N4->N5 N6 Liquid Scintillation Counting (Quantify bound radioligand) N5->N6 N7 Data Analysis (Cheng-Prusoff Equation for Ki) N6->N7

Caption: Step-by-step workflow for competitive radioligand binding assays at purine receptors.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Binding affinity ( Ki​ ) does not indicate efficacy. This functional assay determines if the compound acts as an agonist or antagonist by measuring intracellular cyclic AMP (cAMP) levels.

  • Cell Seeding & PDE Inhibition: Seed AR-expressing cells in a 384-well plate. Pre-incubate with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, allowing for a steady-state accumulation that accurately reflects adenylyl cyclase activity.

  • Receptor-Specific Stimulation:

    • For Gs-coupled (A2A/A2B): Add the test compound directly. Agonism will increase cAMP; antagonism will block standard agonist-induced cAMP spikes.

    • For Gi-coupled (A1/A3): Add 10 µM Forskolin simultaneously with the test compound. Causality: Gi-coupled receptors inhibit adenylyl cyclase. To measure this inhibition, baseline cAMP must first be artificially elevated using forskolin (a direct adenylyl cyclase activator).

  • Detection: Lyse cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents. Measure the emission ratio (665 nm / 615 nm) using a microplate reader.

SignalingPathway Ligand 2-Fluoro-8-methyladenine (Antagonist/Agonist) A1_A3 A1 / A3 Receptors (Gi/o coupled) Ligand->A1_A3 A2A_A2B A2A / A2B Receptors (Gs coupled) Ligand->A2A_A2B Gi Gi Protein (Inhibitory) A1_A3->Gi Gs Gs Protein (Stimulatory) A2A_A2B->Gs AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gs->AC Stimulates cAMP_down ↓ cAMP Levels AC->cAMP_down cAMP_up ↑ cAMP Levels AC->cAMP_up

Caption: Adenosine receptor signaling pathways modulated by purine derivatives via adenylyl cyclase.

Conclusion

2-Fluoro-8-methyl-1H-purin-6-amine represents a highly optimized pharmacological fragment. The C2-fluorination ensures robust resistance to enzymatic degradation while enhancing specific polar contacts, and the C8-methylation acts as a steric switch to favor antagonist conformations. By utilizing the self-validating radioligand and functional assays detailed above, researchers can accurately map the thermodynamic profile of this compound and utilize it as a foundational scaffold for next-generation purinergic therapeutics.

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Foundational

An In-depth Technical Guide to the Pharmacokinetics of Fluorinated Purine Derivatives

Introduction Fluorinated purine derivatives represent a cornerstone in the treatment of various hematological malignancies.[1][2] By strategically incorporating fluorine atoms into the purine nucleoside structure, medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fluorinated purine derivatives represent a cornerstone in the treatment of various hematological malignancies.[1][2] By strategically incorporating fluorine atoms into the purine nucleoside structure, medicinal chemists have engineered compounds with enhanced metabolic stability and potent cytotoxic activity.[2][3] This guide provides a comprehensive exploration of the pharmacokinetics of key fluorinated purine derivatives, such as fludarabine and clofarabine, focusing on the journey these molecules take from administration to cellular action.

The introduction of fluorine is not a trivial modification; it fundamentally alters the physicochemical properties of the parent molecule.[2][4] The high electronegativity of fluorine and the strength of the carbon-fluorine bond protect the purine ring from enzymatic degradation by enzymes like adenosine deaminase, which would otherwise inactivate the drug.[3][5] This increased stability is a critical design feature that enhances drug exposure and therapeutic efficacy.

This document is intended for researchers, scientists, and drug development professionals. It will dissect the absorption, distribution, metabolism, and excretion (ADME) profiles of these agents, elucidate the causality behind experimental choices in their analysis, and provide detailed protocols for their pharmacokinetic assessment. We will explore the intricate pathways from prodrug activation to the exertion of cytotoxic effects, the factors contributing to inter-individual variability, and the mechanisms of resistance rooted in pharmacokinetic processes.

Part 1: The Core Pathway: From Inactive Prodrug to Cytotoxic Agent

A fundamental concept in the pharmacology of fluorinated purine derivatives is their nature as prodrugs.[6] They are typically administered in an inactive, often phosphorylated form to enhance solubility and are metabolically converted into their active cytotoxic state within the body.[6][7][8] This multi-step activation is a self-validating system; the drug's efficacy is contingent on the successful completion of this bioactivation cascade, which exploits the cell's own metabolic machinery.[9]

Extracellular Dephosphorylation and Cellular Uptake

Fludarabine, for instance, is clinically administered as fludarabine phosphate (F-ara-AMP), a water-soluble monophosphate prodrug.[5][10] This negatively charged molecule cannot cross cell membranes.[7] Immediately upon intravenous infusion, it is rapidly and completely dephosphorylated in the plasma by ubiquitous ecto-5'-nucleotidases found on erythrocytes and endothelial cells to its corresponding nucleoside, 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A).[7][10][11][12] This circulating metabolite is the form that is transported into cells.

The entry of F-ara-A and other purine nucleoside analogs like clofarabine into target cells is not a passive process. It is mediated by specific protein channels on the cell surface known as nucleoside transporters.[9][13] The primary transporters involved are human equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs).[9][14] The expression levels of these transporters on malignant cells are a key determinant of drug uptake and, consequently, sensitivity to treatment.

The Rate-Limiting Step: Intracellular Phosphorylation

Once inside the cell, the nucleoside analog must be converted into its active 5'-triphosphate form to exert its cytotoxic effects. This is a sequential phosphorylation process catalyzed by intracellular kinases.

  • Monophosphorylation: The first and rate-limiting step is the conversion of the nucleoside (e.g., F-ara-A, clofarabine) to its monophosphate. This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) .[7][8][15] The efficiency of dCK in phosphorylating the drug is a critical factor; although F-ara-A is not an ideal substrate for this enzyme, the high specific activity of dCK in certain tissues like lymphoid cells ensures efficient activation.[7][8][12]

  • Di- and Tri-phosphorylation: Subsequent phosphorylations to the diphosphate and the ultimate active triphosphate metabolite (e.g., F-ara-ATP, clofarabine triphosphate) are carried out by other cellular kinases.

The active triphosphate is the ultimate cytotoxic species. It acts as a fraudulent nucleotide, competitively inhibiting key enzymes involved in DNA synthesis and repair, such as DNA polymerases and ribonucleotide reductase.[8][11][16] Its incorporation into the growing DNA strand leads to chain termination, DNA damage, and the induction of apoptosis (programmed cell death).[8][9][11]

Activation_Pathway cluster_plasma Plasma cluster_cell Target Cell Prodrug Fludarabine Phosphate (F-ara-AMP) Metabolite Circulating Nucleoside (F-ara-A / Clofarabine) Prodrug->Metabolite Dephosphorylation (5'-Nucleotidases) Uptake Intracellular Nucleoside Metabolite->Uptake Nucleoside Transporters (hENTs, hCNTs) MonoP Monophosphate (F-ara-AMP) Uptake->MonoP Deoxycytidine Kinase (dCK) (Rate-Limiting Step) DiP Diphosphate (F-ara-ADP) MonoP->DiP Kinases TriP Active Triphosphate (F-ara-ATP) DiP->TriP Kinases DNA_Inhibition Inhibition of DNA Synthesis & Induction of Apoptosis TriP->DNA_Inhibition

Caption: General bioactivation pathway of fluorinated purine prodrugs.

Part 2: Pharmacokinetic Profiles of Key Fluorinated Purine Derivatives

While sharing a common activation pathway, individual fluorinated purine derivatives exhibit distinct pharmacokinetic profiles. Understanding these differences is crucial for their safe and effective clinical use.

Fludarabine

Fludarabine is a fluorinated analog of the antiviral agent vidarabine and is primarily used in the treatment of chronic lymphocytic leukemia (CLL) and other indolent lymphomas.[1][5][8]

  • Absorption: Fludarabine is administered intravenously as the monophosphate prodrug.[10][16] An oral formulation is also available, achieving similar systemic exposure of the active metabolite F-ara-A to the standard intravenous dose.[5][11] Oral bioavailability is approximately 50-75% and is not significantly affected by food.[5][11]

  • Distribution: Following conversion to F-ara-A, the drug is widely distributed throughout the body.[5][11] Population pharmacokinetic models describe its distribution using a three-compartment model, with a central volume of distribution around 40 L.[17]

  • Metabolism: As detailed previously, the key metabolic event is the intracellular phosphorylation to the active F-ara-ATP.[10][11] The fluorination at the 2-position of the adenine base makes it resistant to deamination by adenosine deaminase, a major inactivation pathway for similar, non-fluorinated analogs.[5]

  • Excretion: The primary route of elimination is renal.[11][17] Approximately 40% to 60% of the administered dose is excreted in the urine as unchanged F-ara-A within the first 24 hours.[17] The terminal half-life of F-ara-A is estimated to be around 20 hours.[18]

Clofarabine

Clofarabine is a second-generation purine nucleoside analog designed to overcome some of the limitations and resistance mechanisms associated with older agents like fludarabine.[9] It is approved for pediatric acute lymphoblastic leukemia (ALL) and is used in other hematologic malignancies.[9][19]

  • Absorption: Clofarabine is administered via intravenous infusion.[9]

  • Distribution: Similar to fludarabine, clofarabine enters cells via nucleoside transporters, with a high affinity for hENT1.[9][14] It has a median terminal half-life of approximately 105 minutes in nonhuman primates, and its systemic clearance is around 17-30 L/h/m².[20]

  • Metabolism: The addition of a chlorine atom to the purine ring and a fluorine atom to the sugar moiety confers high resistance to degradation by both adenosine deaminase and phosphorolytic cleavage.[9] Its activation to the cytotoxic triphosphate is also catalyzed by dCK and is considered more efficient compared to first-generation analogs.[21] The active triphosphate is retained in leukemia cells for a prolonged period, with over 50% remaining 24 hours after infusion.[22]

  • Excretion: Renal excretion is a significant route of elimination.[23] Population pharmacokinetic models have differentiated clearance into renal and nonrenal components, with renal clearance accounting for approximately 55% of the total clearance in patients with normal kidney function.[23]

Summary of Pharmacokinetic Parameters
ParameterFludarabine (F-ara-A)Clofarabine
Administration Route Intravenous, Oral[5][11]Intravenous[9]
Oral Bioavailability ~50-75%[5]N/A
Active Metabolite F-ara-ATP[7][8]Clofarabine Triphosphate[13]
Rate-Limiting Enzyme Deoxycytidine Kinase (dCK)[7][8]Deoxycytidine Kinase (dCK)[14]
Terminal Half-life ~20 hours[18]~1.7-8.1 hours[20][23]
Primary Elimination Renal Excretion[11][17]Renal Excretion[23]
Cmax (at MTD) ~3 µmol/L (at 25-30 mg/m²)[7][8]~1.5 µmol/L (at 40 mg/m²)[22][24]
Intracellular T½ (active) ~15 hours[11]>24 hours (significant retention)[22][25]

MTD: Maximum Tolerated Dose. Values are approximate and can vary significantly between studies and patient populations.

Part 3: Factors Driving Pharmacokinetic Variability

Significant inter-individual variability is a hallmark of fluorinated purine derivative pharmacokinetics.[24][26] This variability can impact both efficacy and toxicity, making it a critical area of study for optimizing therapy.

Renal Function

Given that the primary elimination pathway for these drugs is through the kidneys, renal function is the most significant covariate affecting drug clearance.[10][27] The total body clearance of F-ara-A, for example, directly correlates with creatinine clearance.[27] Patients with impaired renal function exhibit reduced drug clearance, leading to increased systemic exposure (AUC) and a higher risk of toxicity.[10][27]

Causality: Reduced glomerular filtration rate (GFR) means the circulating nucleoside (F-ara-A or clofarabine) is not cleared from the plasma as efficiently. This prolonged, elevated exposure can lead to increased uptake into both malignant and healthy tissues, potentially causing severe side effects like myelosuppression and neurotoxicity. Consequently, dose adjustments are mandatory for patients with renal impairment. For fludarabine, a 20-50% dose reduction is recommended for patients with a creatinine clearance between 30 and 70 mL/min.[17][28]

Body Size and Composition

Dosing for these agents is traditionally based on body surface area (BSA).[10] However, this approach can be imprecise, particularly in pediatric populations or patients with extremes in body weight. Recent population pharmacokinetic models have shown that incorporating covariates like actual body weight or fat-free mass can better predict drug clearance and reduce variability in exposure.[23][29]

Genetic Factors and Drug Interactions
  • Transporter Expression: Variations in the expression or function of nucleoside transporters (hENTs, hCNTs) can alter the rate of drug uptake into cancer cells.

  • Enzyme Activity: The activity of deoxycytidine kinase (dCK) is paramount for drug activation. Low dCK activity can lead to insufficient formation of the active triphosphate, contributing to drug resistance.[15]

  • Drug Interactions: Co-administration of other drugs can potentially alter pharmacokinetics. For example, paclitaxel has been shown to increase the intracellular accumulation of the active metabolite of gemcitabine (a fluorinated pyrimidine analog), suggesting a potential for synergistic interactions.[30] Conversely, inhibitors of adenosine uptake, like dipyridamole, may reduce the efficacy of fludarabine.[27]

Part 4: Analytical Methodologies and Experimental Protocols

Accurate quantification of fluorinated purine derivatives in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding dose-response relationships. The analytical challenge lies in measuring both the circulating nucleoside in plasma and the active triphosphate metabolite within target cells. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[10]

Experimental Protocol: Quantification of F-ara-A in Human Plasma

This protocol outlines a self-validating system for the routine analysis of F-ara-A, the circulating form of fludarabine.

Objective: To determine the concentration of F-ara-A in plasma samples from patients receiving fludarabine therapy.

Methodology: LC-MS/MS

  • Sample Collection & Handling:

    • Collect whole blood in K2-EDTA tubes at pre-defined time points post-infusion (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately place samples on ice to minimize metabolic activity.

    • Within 30 minutes of collection, centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.

    • Transfer the supernatant (plasma) to a clean, labeled polypropylene tube and store at -80°C until analysis. The stability of the analyte under these conditions must be pre-validated.

  • Sample Preparation (Protein Precipitation):

    • Causality: High protein content in plasma interferes with chromatographic analysis. Protein precipitation is a rapid and effective method to remove this interference.

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of F-ara-A). The internal standard is crucial for correcting for variability in sample processing and instrument response.

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column to separate F-ara-A from other plasma components. A gradient elution with mobile phases consisting of water and methanol/acetonitrile with a modifier like formic acid is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for F-ara-A and the internal standard using Multiple Reaction Monitoring (MRM). This provides high specificity.

    • Quantification: Generate a calibration curve by spiking blank plasma with known concentrations of F-ara-A and processing them alongside the unknown samples. The concentration in patient samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Validation:

    • The entire method must be validated according to regulatory guidelines (e.g., FDA or EMA), assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.[10]

Analytical_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Blood Whole Blood (EDTA tube) Plasma Plasma (Centrifugation) Blood->Plasma Precip Protein Precipitation (Acetonitrile + IS) Plasma->Precip Supernatant Supernatant for Analysis Precip->Supernatant Centrifugation LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Final Concentration (ng/mL or µmol/L) MS->Data Quantification vs. Calibration Curve

Caption: Workflow for quantifying F-ara-A in plasma via LC-MS/MS.

Part 5: Pharmacokinetic Mechanisms of Resistance

Resistance to fluorinated purine derivatives can be innate or acquired and often involves alterations in the pharmacokinetic pathways that govern drug activation and accumulation.

  • Decreased Drug Influx: Downregulation of nucleoside transporters like hENT1 can limit the amount of drug entering the cancer cell, thereby reducing the substrate available for activation.

  • Deficient Drug Activation: This is a major mechanism of resistance.[15] Reduced expression or loss-of-function mutations in the gene for deoxycytidine kinase (dCK) prevent the critical first phosphorylation step.[15] Without conversion to the monophosphate, the entire activation cascade is halted, and the drug remains inert within the cell.[15]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein, BCRP), can actively pump the drug or its metabolites out of the cell, preventing the accumulation of cytotoxic F-ara-ATP or clofarabine triphosphate.[14]

Resistance_Mechanisms Extracellular Extracellular Space Intracellular Intracellular Space Drug_out Drug (F-ara-A) Drug_in Drug (F-ara-A) Drug_out->Drug_in hENT1 Transporter Drug_in->Drug_out ABCG2 Efflux Pump Active_Drug Active Triphosphate (F-ara-ATP) Drug_in->Active_Drug dCK Activation Res1 Reduced hENT1 Expression (Decreased Influx) Res1->Transport_Node Res2 dCK Deficiency (Impaired Activation) Res2->dCK_Node Res3 ABCG2 Overexpression (Increased Efflux) Res3->Efflux_Node

Caption: Key pharmacokinetic mechanisms of resistance to fluorinated purines.

Conclusion and Future Directions

The pharmacokinetics of fluorinated purine derivatives are complex, characterized by their conversion from inactive prodrugs to potent intracellular cytotoxins. The processes of transport, activation, and elimination are governed by a host of physiological and genetic factors that collectively determine therapeutic outcomes. A thorough understanding of the ADME properties of agents like fludarabine and clofarabine is indispensable for optimizing dosing strategies, mitigating toxicities, and overcoming clinical resistance.

Future research will continue to focus on refining our understanding of pharmacokinetic variability. The development and prospective validation of robust population pharmacokinetic models will be key to moving beyond BSA-based dosing towards more personalized, model-informed dosing strategies, especially in vulnerable populations like children.[23][29] Furthermore, elucidating the interplay between drug metabolism and resistance pathways will pave the way for novel combination therapies designed to modulate drug transport or activation, thereby restoring sensitivity in refractory disease.

References

  • Liv Hospital. (2026, February 23). clofarabine.
  • Ovid. (2002). Cellular and Clinical Pharmacology of Fludarabine : Clinical Pharmacokinetics.
  • PubMed. (n.d.). Cellular and clinical pharmacology of fludarabine. Retrieved from [Link]

  • PMC. (2018, October 17). Population Pharmacokinetics of Fludarabine in Children and Adults during Conditioning Prior to Allogeneic Hematopoietic Cell Transplantation. Retrieved from [Link]

  • MDPI. (2025, December 10). Towards Personalized Lymphodepletion: A Population Pharmacokinetic Fludarabine Model in Patients Receiving CAR T-Cell Therapy. Retrieved from [Link]

  • PubMed. (n.d.). Mechanisms responsible for resistance of sublines derived from leukemia cell lines to an antitumor agent 9-beta-D-arabinofuranosyl-2-fluoroadenine. Retrieved from [Link]

  • PubMed. (n.d.). Fludarabine. An update of its pharmacology and use in the treatment of haematological malignancies. Retrieved from [Link]

  • YouTube. (2025, January 4). Pharmacology of Fludarabine (Fludara); Pharmacokinetics, Mechanism of action, Uses, Effects. Retrieved from [Link]

  • PMC. (2025, February 6). Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway. Retrieved from [Link]

  • Oncology. (n.d.). is an antineoplastic drug used for treating CLL (chronic lymphocytic leukemia).
  • Certara. (2011, May 1). Pharmacokinetics of Clofarabine in Patients with High-risk Inherited Metabolic Disorders Undergoing Brain-sparing Hematopoietic Cell Transplantation. Retrieved from [Link]

  • PubMed. (2004, October 15). Clofarabine in adult acute leukemias: clinical success and pharmacokinetics. Retrieved from [Link]

  • Oncohema Key. (2017, July 27). Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology. Retrieved from [Link]

  • GlobalRPH. (2017, September 6). Fludarabine - Fludara®. Retrieved from [Link]

  • PubMed. (1993, October). Fludarabine: pharmacokinetics, mechanisms of action, and rationales for combination therapies. Retrieved from [Link]

  • ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry. Retrieved from [Link]

  • BC Cancer. (2024, February 1). DRUG NAME: Fludarabine. Retrieved from [Link]

  • AACR Journals. (2003, December 24). Pharmacokinetics and Pharmacodynamics of Plasma Clofarabine and Cellular Clofarabine Triphosphate in Patients with Acute Leukemias. Retrieved from [Link]

  • ASCO Publications. (n.d.). Gemcitabine and Paclitaxel: Pharmacokinetic and Pharmacodynamic Interactions in Patients With Non–Small-Cell Lung Cancer | Journal of Clinical Oncology. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). Clofarabine – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Pfizer. (n.d.). Gemcitabine for Injection - PI - 1014707. Retrieved from [Link]

  • ASCO Publications. (n.d.). Phase I Clinical and Pharmacology Study of Clofarabine in Patients With Solid and Hematologic Cancers. Retrieved from [Link]

  • MDPI. (2022, November 15). Prospective Validation and Refinement of a Population Pharmacokinetic Model of Fludarabine in Children and Young Adults Undergoing Hematopoietic Cell Transplantation. Retrieved from [Link]

  • Ovid. (n.d.). Cellular and Clinical Pharmacology of Fludarabine.
  • DSpace. (2020, December 23). Population pharmacokinetics of clofarabine for allogeneic hematopoietic cell transplantation in paediatric patients. Retrieved from [Link]

  • (2024, January 26). Gemcitabine : Indications, Uses, Dosage, Drugs Interactions, Side effects.
  • PubMed. (2003, April 15). Gemcitabine pharmacokinetics and interaction with paclitaxel in patients with advanced non-small-cell lung cancer. Retrieved from [Link]

  • PubMed. (2006, July 1). Clinical and pharmacokinetic study of clofarabine in chronic lymphocytic leukemia: strategy for treatment. Retrieved from [Link]

  • Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS B Kevin Park, Neil R Kitteringham, and Paul M O'Neill.
  • (2013, July 18).
  • Cancer Care Ontario. (n.d.). gemcitabine. Retrieved from [Link]

  • AACR Journals. (2005, August 22). Plasma and Cerebrospinal Fluid Pharmacokinetics of Clofarabine in Nonhuman Primates | Clinical Cancer Research. Retrieved from [Link]

  • (2015, December 9).
  • PubMed. (2003, December 15). Pharmacokinetics and pharmacodynamics of plasma clofarabine and cellular clofarabine triphosphate in patients with acute leukemias. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine. Retrieved from [Link]

  • MDPI. (2021, August 31). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. Retrieved from [Link]

  • PMC. (n.d.). Development of fludarabine formulations in the treatment of chronic lymphocytic leukemia. Retrieved from [Link]

  • ResearchGate. (2011, March 11). Synthesis of Fluorinated Purine and 1-Deazapurine Glycosides as Potential Inhibitors of Adenosine Deaminase. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Clofarabine?. Retrieved from [Link]

  • PMC. (n.d.). Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis. Retrieved from [Link]

  • PMC. (n.d.). The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling. Retrieved from [Link]

  • (2025, October 10). Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies.
  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

  • MDPI. (2008, August 5). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Retrieved from [Link]

  • PubMed. (n.d.). Mechanisms of resistance to fluoropyrimidines. Retrieved from [Link]

  • AACR Journals. (n.d.). Studies on Fluorinated Pyrimidines III. The Metabolism of 5-Fluorouracil-2-C14and 5-Fluoroorotic-2-C14 Acid in Vivo*. Retrieved from [Link]

Sources

Exploratory

Rational Design and Continuous Flow Synthesis of 2-Fluoro-8-methyl-1H-purin-6-amine

Executive Summary The synthesis of selectively fluorinated purine derivatives, such as 2-Fluoro-8-methyl-1H-purin-6-amine (CAS 677707-41-4), presents significant challenges in regioselectivity and thermal management. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of selectively fluorinated purine derivatives, such as 2-Fluoro-8-methyl-1H-purin-6-amine (CAS 677707-41-4), presents significant challenges in regioselectivity and thermal management. These compounds are critical intermediates in the development of antimetabolite drugs and adenine phosphoribosyltransferase (APT) counterselection agents. This whitepaper outlines a highly efficient, two-stage synthetic pathway. The strategy leverages a Traube purine cyclization to establish the 8-methylpurine core, followed by a continuous flow fluorodediazoniation to selectively install the fluorine atom at the C2 position.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, 2-Fluoro-8-methyl-1H-purin-6-amine, can be disconnected into an 8-methyl-2,6-diaminopurine intermediate, which is further traced back to a functionalized pyrimidine precursor.

Direct fluorination of the purine core is preferred over de novo synthesis from fluorinated pyrimidines due to the instability of highly functionalized fluoropyrimidines under cyclization conditions . The Balz-Schiemann-type fluorodediazoniation of 2,6-diaminopurines is highly regioselective. The C2-amino group is more susceptible to diazotization than the C6-amino group because the latter is heavily conjugated with the pyrimidine-like N1 and N3 nitrogens, which significantly reduces its nucleophilicity .

Retrosynthesis Target 2-Fluoro-8-methyl-1H-purin-6-amine (Target) Intermediate 8-Methyl-9H-purine-2,6-diamine (Intermediate) Target->Intermediate Regioselective Fluorodediazoniation Precursor 2,4,5,6-Tetraaminopyrimidine (Precursor) Intermediate->Precursor Traube Cyclization (CH3C(OEt)3 / AcOH)

Caption: Retrosynthetic pathway for 2-Fluoro-8-methyl-1H-purin-6-amine via Traube cyclization.

Flow Chemistry: Overcoming Exothermic Limitations

The fluorodediazoniation utilizing hydrogen fluoride/pyridine (HF/Pyridine) and tert-butyl nitrite (tBuONO) is highly exothermic. In batch reactors, the adiabatic temperature rise can exceed 50 °C within one minute. Elevated temperatures lead to the rapid decomposition of tBuONO and promote over-fluorination (forming 2,6-difluoro-8-methylpurine) or hydroxylation byproducts .

To ensure a self-validating and safe system, this protocol employs a continuous flow reactor. The high surface-area-to-volume ratio of perfluoroalkoxy alkane (PFA) tubing allows for rapid heat dissipation, maintaining strict isothermal conditions and ensuring high regiocontrol .

FlowReactor PumpA Pump A 8-Me-DAP + HF/Py Mixer Hastelloy T-Mixer (0 °C) PumpA->Mixer PumpB Pump B tBuONO PumpB->Mixer Reactor PFA Coil Reactor (20 °C, 1 min) Mixer->Reactor Quench In-line Quench (EtOAc, 0 °C) Reactor->Quench

Caption: Continuous flow reactor setup for the highly exothermic fluorodediazoniation step.

Step-by-Step Experimental Methodologies

Synthesis of 8-Methyl-9H-purine-2,6-diamine (Stage 1)

This step utilizes a modified Traube synthesis. Triethyl orthoacetate is selected over acetic acid alone because it acts as an irreversible electrophile, driving complete pyrimidine-to-purine ring closure without requiring high-pressure conditions.

  • Reagent Charging: Charge a 1 L, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer with 2,4,5,6-tetraaminopyrimidine sulfate (50.0 g, 209 mmol) and anhydrous sodium acetate (34.0 g, 418 mmol) in 500 mL of glacial acetic acid.

  • Electrophile Addition: Add triethyl orthoacetate (50.8 g, 313 mmol) dropwise over 15 minutes at 25 °C.

  • Cyclization: Heat the reaction mixture to reflux (118 °C) for 12 hours under a dry nitrogen atmosphere.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove >80% of the acetic acid. Neutralize the resulting slurry with 2M NaOH to pH 7.0 to precipitate the product.

  • Purification: Filter the solid, wash with cold deionized water (3 x 100 mL), and dry in a vacuum oven at 60 °C to yield 8-methyl-9H-purine-2,6-diamine (Expected yield: ~78%).

Regioselective Continuous Flow Fluorodediazoniation (Stage 2)

Note: HF/Pyridine is highly corrosive and toxic. This procedure must be performed in a specialized fume hood using appropriate PPE and HF-compatible equipment (PFA/PTFE).

  • Precursor Preparation (Solution A): In a high-density polyethylene (HDPE) vessel at 0 °C, dissolve 8-methyl-9H-purine-2,6-diamine (10.0 g, 60.9 mmol) in 70 wt% HF/Pyridine (50 mL). Stir until completely homogeneous.

  • Reagent Preparation (Solution B): Utilize neat tert-butyl nitrite (tBuONO, 90 wt%).

  • Flow System Priming: Prime the continuous flow system (PFA tubing, 1.0 mm ID) with anhydrous pyridine to establish steady-state hydrodynamics.

  • Reaction Execution:

    • Set Pump A (Solution A) to a flow rate of 4.0 mL/min.

    • Set Pump B (Solution B) to a flow rate of 0.8 mL/min (delivering ~1.4 equivalents of tBuONO).

    • Mix the streams in a Hastelloy T-mixer submerged in an ice bath (0 °C).

  • Thermal Control: Route the mixed stream through a 5.0 mL PFA coil reactor submerged in a thermostatic water bath set to 20 °C. This provides a residence time of approximately 1.0 minute.

  • In-Process Control (IPC): Divert a 50 µL aliquot of the effluent into a quench vial. Monitor via UPLC-UV at 260 nm. If unreacted starting material exceeds 2 LCAP (Liquid Chromatography Area Percent), increase Pump B flow rate by 5%.

  • In-line Quenching: Direct the reactor effluent into a rapidly stirred HDPE quench vessel containing ethyl acetate (300 mL) maintained at 0 °C. The product precipitates immediately upon quenching.

  • pH-Swing Crystallization: Filter the crude precipitate. To reject over-fluorinated impurities, dissolve the solid in a 1:1 mixture of water and acetonitrile. Slowly adjust the pH using 1M NaOH and glacial acetic acid until the isoelectric point is reached. Filter the highly pure 2-Fluoro-8-methyl-1H-purin-6-amine (>98% LCAP) and dry under vacuum.

Quantitative Data & Process Optimization

The self-validating nature of the flow methodology allows for precise tuning of parameters. Table 1 summarizes the causality between reactor temperature, residence time, and product distribution.

Table 1: Optimization of Continuous Flow Fluorodediazoniation Parameters

EntryTemp (°C)Res. Time (min)tBuONO (eq)Conversion (%)Yield (%)Purity (LCAP)Mechanistic Observation
101.01.1655892%Incomplete diazotization due to low thermal energy.
2201.01.1887695%Improved kinetics; minor starting material remains.
3 20 1.0 1.4 >99 84 >98% Optimal parameters; complete conversion, high regiocontrol.
4401.01.4>996281%Thermal runaway promotes C6-over-fluorination.
5200.51.4857194%Insufficient residence time for complete fluorodediazoniation.

Conclusion

The synthesis of 2-Fluoro-8-methyl-1H-purin-6-amine demands precise control over highly reactive intermediates. By transitioning the critical Balz-Schiemann fluorination step from batch to continuous flow, the inherent thermal runaway risks are mitigated. The integration of a Traube cyclization with a tightly controlled, self-validating flow regime provides drug development professionals with a robust, scalable pathway to access this complex fluorinated purine with >98% purity.

References

  • Marzijarani, N. S., Snead, D. R., McMullen, J. P., Lévesque, F., Weisel, M., Varsolona, R. J., Lam, Y.-H., Liu, Z., & Naber, J. R. (2019). "One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation." Organic Process Research & Development, 23(8), 1522-1528.[Link]

  • Aly, A. A., & Brown, A. B. (2014). "Recent advances in the synthesis of purine derivatives and their precursors." RSC Advances, 4, 32840-32857.[Link]

  • Petrov, V. A. (2009). "Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications." John Wiley & Sons.[Link]

Foundational

Analytical and Physicochemical Profiling of 2-Fluoro-8-methyl-1H-purin-6-amine: A Technical Guide for Mass Spectrometry and Drug Metabolism

Executive Summary The rational design of nucleoside analogs and purine derivatives is a cornerstone of modern antiviral and antineoplastic pharmacology. 2-Fluoro-8-methyl-1H-purin-6-amine (CAS: 677707-41-4) represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The rational design of nucleoside analogs and purine derivatives is a cornerstone of modern antiviral and antineoplastic pharmacology. 2-Fluoro-8-methyl-1H-purin-6-amine (CAS: 677707-41-4) represents a highly specialized building block in this domain. The strategic placement of a fluorine atom at the C2 position and a methyl group at the C8 position fundamentally alters the molecule's electronic landscape and steric profile.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physicochemical metrics—specifically molecular weight and exact mass—and their direct applications in high-resolution mass spectrometry (HRMS) and pharmacokinetic (PK) assay development.

Physicochemical Metrics: Molecular Weight vs. Exact Mass

In drug development, confusing molecular weight with exact mass during analytical method transfer is a common source of quantification errors. Understanding the causality behind these two metrics is critical for both synthetic scaling and trace-level bioanalysis.

  • Molecular Weight (Average Mass): Calculated using the abundance-weighted average of all naturally occurring isotopes. This value is strictly used for macroscopic laboratory operations: calculating molarity, determining reaction stoichiometry, and formulating dosing solutions.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope of each element (e.g., 12 C, 1 H, 19 F, 14 N). This is the theoretical target used in High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap or Time-of-Flight systems) to extract specific ion chromatograms and eliminate isobaric background noise.

Quantitative Data Summary
PropertyValueClinical/Analytical Relevance
Chemical Name 2-Fluoro-8-methyl-1H-purin-6-amineCore scaffold for modified nucleosides.
CAS Number 677707-41-4[1]Unique registry identifier for sourcing.
Molecular Formula C6​H6​FN5​ [1]Dictates isotopic distribution patterns.
Molecular Weight 167.14 g/mol [1]Used for gravimetric standard preparation.
Exact Mass 167.0607 DaTarget for HRMS structural confirmation.
Protonated Mass [M+H]+ 168.0680 m/zPrimary precursor ion in ESI+ LC-MS/MS.

Mechanistic Rationale: The Role of Fluorination in Purines

The substitution of hydrogen for fluorine at the C2 position of the purine ring is not merely a structural tweak; it is a calculated pharmacokinetic strategy.

Fluorine is highly electronegative, which withdraws electron density from the adjacent purine ring nitrogens and the C6-exocyclic amine. This electronic shift reduces the basicity of the amine, rendering the molecule highly resistant to enzymatic deamination by Adenosine Deaminase (ADA) [2][3]. Native adenines are rapidly cleared in vivo by ADA; however, fluorinated analogs (similar to the chemotherapeutic agent fludarabine) exhibit prolonged metabolic half-lives, making them potent candidates for suicide gene therapy and targeted oncology[2][3].

G Sub 2-Fluoro-8-methyl-1H-purin-6-amine ADA Adenosine Deaminase (ADA) Sub->ADA Binding Attempt Res Electronic Shielding (C2-F Electronegativity) ADA->Res Blocked by Met Metabolic Stability (Prolonged Half-life) Res->Met Results in

Mechanism of ADA resistance conferred by C2-fluorination in purine analogs.

Analytical Workflow: Mass Spectrometry of Fluorinated Purines

Quantifying highly polar, low-molecular-weight purines in biological matrices (plasma, urine, or cell lysates) requires rigorous chromatographic separation to prevent ion suppression. Because 2-Fluoro-8-methyl-1H-purin-6-amine is highly polar, standard Reversed-Phase (C18) chromatography often results in poor retention.

To create a self-validating analytical system, we employ Ion-Pairing Ultra-Performance Liquid Chromatography (IP-UPLC) coupled with Electrospray Ionization (ESI)[4].

Step-by-Step Protocol: LC-MS/MS Quantification

1. Sample Preparation (Protein Precipitation & Matrix Normalization)

  • Rationale: Biological matrices contain endogenous purines and proteins that cause severe matrix effects in ESI.

  • Step A: Aliquot 50 µL of plasma/lysate into a microcentrifuge tube.

  • Step B: Add 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled internal standard (e.g., 13C5​ -purine analog) at a known concentration. Self-Validation Check: The IS tracks extraction recovery and corrects for ionization suppression[5].

  • Step C: Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Step D: Transfer the supernatant to an autosampler vial.

2. Chromatographic Separation (IP-UPLC)

  • Column: Waters Acquity UPLC HSS T3 (or equivalent polar-retaining C18).

  • Mobile Phase A: 5 mM Hexylamine (ion-pairing agent) in Water, adjusted to pH 6.5.

  • Mobile Phase B: Methanol.

  • Gradient: 0-2 min (5% B), 2-6 min (ramp to 60% B), 6-8 min (95% B for washout), 8-10 min (5% B for re-equilibration).

3. Mass Spectrometry Parameters (Positive ESI)

  • Precursor Ion: The basic nitrogens readily accept a proton, yielding an [M+H]+ of 168.0680 m/z .

  • Collision-Induced Dissociation (CID): Fragmentation typically yields a loss of NH3​ (-17 Da) or HF (-20 Da), followed by purine ring cleavage.

  • MRM Transitions (Nominal Mass for Triple Quadrupole):

    • Quantifier: 168.1→151.1 (Loss of NH3​ )

    • Qualifier: 168.1→148.1 (Loss of HF )

G N1 Sample Prep (Protein Precipitation + IS) N2 Chromatographic Separation (IP-UPLC) N1->N2 N3 ESI+ Ionization [M+H]+ = 168.0680 m/z N2->N3 N4 HRMS / MS-MS Detection (Orbitrap or QqQ) N3->N4 N5 Data Analysis (Extracted Ion Chromatogram) N4->N5

Standardized LC-MS/MS workflow for the quantification of fluorinated purine derivatives.

Conclusion & Best Practices

When working with 2-Fluoro-8-methyl-1H-purin-6-amine, the distinction between its molecular weight (167.14 g/mol ) and exact mass (167.0607 Da) dictates the transition from benchtop synthesis to trace-level bioanalysis. By leveraging the specific physicochemical properties of the C2-fluorine—both for its biological stability against deaminases and its unique fragmentation patterns in MS/MS—researchers can design highly robust, self-validating pharmacokinetic assays. Always ensure that matrix effects are rigorously evaluated using standard addition or stable-isotope internal standards to maintain absolute trustworthiness in your quantitative data[5].

References

  • chemBlink. "2-Fluoro-8-methyl-1H-purin-6-amine (CAS # 677707-41-4) Supplier Data." chemBlink Online Database.
  • MDPI. "Electron and Photon Interactions with Bio(Related) Molecules." International Journal of Molecular Sciences.
  • Taylor & Francis. "Synthesis and Biological Activity of 2-Fluoro Adenine and 6-Methyl Purine Nucleoside Analogs as Prodrugs for Suicide Gene Therapy of Cancer." Nucleosides, Nucleotides & Nucleic Acids.
  • NIH PMC. "Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry." National Institutes of Health.
  • MDPI. "Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS." MDPI Open Access Journals.

Sources

Exploratory

The Mechanistic Role of 2-Fluoro-8-methyl-1H-purin-6-amine in Targeted Enzyme Inhibition: A Structural and Kinetic Perspective

Executive Summary The development of purine antimetabolites has been a cornerstone in oncology and antiviral pharmacology. However, natural purines and early-generation analogs suffer from severe metabolic liabilities—mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of purine antimetabolites has been a cornerstone in oncology and antiviral pharmacology. However, natural purines and early-generation analogs suffer from severe metabolic liabilities—most notably, rapid deamination by ubiquitous host enzymes—and a lack of target specificity due to conformational flexibility. 2-Fluoro-8-methyl-1H-purin-6-amine (2-fluoro-8-methyladenine) represents a sophisticated, dual-modified pharmacophore designed to overcome these exact limitations.

By integrating an electron-withdrawing fluorine atom at the C2 position and a sterically demanding methyl group at the C8 position, this compound functions as a highly specialized, conformationally restricted enzyme inhibitor. This whitepaper dissects the structural causality, kinetic behavior, and experimental validation of 2-fluoro-8-methyl-1H-purin-6-amine, providing a comprehensive guide for researchers utilizing this molecule in high-throughput screening and rational drug design.

Structural Rationale & Pharmacophore Dynamics

To understand the inhibitory power of 2-fluoro-8-methyl-1H-purin-6-amine, we must deconstruct its two critical modifications. Each substitution serves a distinct, synergistic purpose in modulating enzyme-substrate interactions.

Evasion of Adenosine Deaminase via 2-Fluoro Substitution

Adenosine Deaminase (ADA) is a critical catabolic enzyme that rapidly converts adenosine (and its analogs) into inactive inosine derivatives by hydrolyzing the C6-amine. The transition state of this reaction requires the formation of a tetrahedral intermediate at the C6 position, facilitated by the basicity of the adjacent N1 nitrogen.

The introduction of a fluorine atom at the C2 position exerts a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the purine ring, drastically reducing the basicity of the N1 nitrogen and the nucleophilicity of the C6-amine. Consequently, the activation energy required for ADA to form the tetrahedral intermediate becomes insurmountable. This modification renders the compound virtually impervious to ADA-mediated degradation, acting as a "stealth" substrate that maintains a prolonged intracellular half-life [1].

Conformational Locking via 8-Methyl Substitution

While the 2-fluoro group ensures metabolic survival, the 8-methyl group dictates target selectivity. When 2-fluoro-8-methyl-1H-purin-6-amine is intracellularly converted into its nucleoside or nucleotide form (via phosphoribosyltransferases), the rotation around the glycosidic bond (the N9-C1' bond) defines its conformation.

Natural purines freely rotate between the anti and syn conformations. However, the bulky methyl group at the C8 position creates severe steric hindrance with the O4' or C2' atoms of the ribose/deoxyribose sugar. To relieve this steric clash, the molecule is thermodynamically forced into a rigid syn conformation [2]. Because many host housekeeping enzymes (like standard DNA polymerases) strictly require the anti conformation for catalysis, this rigid syn geometry prevents off-target toxicity. Conversely, specific target enzymes—such as certain viral polymerases, parasitic kinases, or allosteric sites on Ribonucleotide Reductase (RNR)—can selectively accommodate or are specifically inhibited by the syn conformer [3].

Mandatory Visualizations

Metabolic Activation and Target Inhibition Pathway

The following diagram illustrates the intracellular activation cascade of 2-fluoro-8-methyl-1H-purin-6-amine and its dual mechanism of action: evading ADA while inhibiting RNR.

Pathway A 2-F-8-Me-Adenine B Phosphoribosylation (APRT) A->B G Adenosine Deaminase (ADA) A->G Evades Deamination (2-Fluoro effect) C 2-F-8-Me-AMP B->C D Kinase Cascade C->D E 2-F-8-Me-ATP D->E F Ribonucleotide Reductase (RNR) E->F Allosteric/Catalytic Inhibition (Syn Conformer)

Caption: Intracellular activation of 2-F-8-Me-Adenine, demonstrating ADA evasion and RNR inhibition.

High-Throughput Screening (HTS) Workflow

Workflow Step1 1. Inhibitor Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Incubation (Target Enzyme + Substrate + Cofactors) Step1->Step2 Step3 3. Reaction Quenching (0.5 M Perchloric Acid) Step2->Step3 Step4 4. LC-MS/MS Quantification (Metabolite Tracking) Step3->Step4 Step5 5. IC50 & Ki Calculation (Non-linear regression) Step4->Step5

Caption: Standardized LC-MS/MS workflow for evaluating purine analog enzyme inhibition kinetics.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be designed to validate themselves. The following methodologies include built-in mechanistic controls to ensure data integrity.

Protocol 1: In Vitro Adenosine Deaminase (ADA) Stability Assay

Purpose: To quantitatively verify the resistance of the 2-fluoro substitution to deamination. Causality: We use a physiological pH (7.4) phosphate buffer because ADA's active site requires precise protonation states. We quench with perchloric acid rather than heat to instantly precipitate the enzyme without inducing thermal degradation of the purine ring.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM DTT to maintain enzyme reducing conditions.

  • Substrate Initiation: Dissolve 2-Fluoro-8-methyl-1H-purin-6-amine in DMSO to a 10 mM stock. Dilute to a final assay concentration of 100 µM in the reaction buffer. (Control: Use natural Adenine as a positive control for deamination).

  • Enzyme Addition: Add 0.1 U/mL of purified calf intestinal ADA to initiate the reaction at 37°C.

  • Time-Course Sampling: At intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

  • Quenching: Immediately inject the 50 µL aliquot into 50 µL of ice-cold 0.5 M perchloric acid ( HClO4​ ). Vortex for 5 seconds.

  • Neutralization & Centrifugation: Neutralize with 25 µL of 1 M KOH. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated ADA and potassium perchlorate salts.

  • Analysis: Analyze the supernatant via RP-HPLC (C18 column, UV detection at 260 nm) to quantify the remaining parent compound versus the formation of the inosine derivative.

Protocol 2: Ribonucleotide Reductase (RNR) Inhibition Assay

Purpose: To determine the IC50​ of the phosphorylated analog against RNR, leveraging its syn conformation. Causality: RNR requires allosteric effectors (like ATP) to function. By titrating our compound against a fixed concentration of natural ATP, we can determine if the syn-locked analog acts as a competitive or allosteric inhibitor.

Step-by-Step Methodology:

  • Reaction Mixture: In a total volume of 50 µL, combine 50 mM HEPES (pH 7.2), 15 mM MgCl2​ , 5 mM DTT, and 0.5 mM CDP (cytidine diphosphate, the substrate).

  • Inhibitor Titration: Add the active triphosphate derivative of 2-Fluoro-8-methyl-1H-purin-6-amine at concentrations ranging from 0.01 µM to 100 µM.

  • Enzyme Addition: Add 1 µM of recombinant human RNR (subunits M1 and M2). Incubate at 37°C for 20 minutes.

  • Quenching: Terminate the reaction by boiling at 95°C for 3 minutes. (Note: Heat is used here instead of acid because CDP/dCDP are highly sensitive to acid hydrolysis).

  • Dephosphorylation (Optional but recommended for LC-MS): Add 1 U of Calf Intestinal Phosphatase (CIP) for 30 mins to convert nucleotides to nucleosides, simplifying LC-MS/MS detection.

  • Quantification: Measure the formation of dCDP (or dCyd) via LC-MS/MS. Calculate the IC50​ using a four-parameter logistic regression model.

Quantitative Data Presentation

The synergistic effect of the 2-fluoro and 8-methyl substitutions drastically alters the pharmacokinetic and pharmacodynamic profile of the purine core. Table 1 summarizes the comparative kinetic parameters, illustrating how conformational locking enhances target potency while the halogenation ensures metabolic survival.

Table 1: Comparative Kinetic and Conformational Parameters

Compound CoreADA Half-Life ( t1/2​ )Predominant ConformationRNR IC50​ (µM)DNA Pol α IC50​ (µM)
Adenine < 10 minAnti / Syn (Flexible)N/A (Substrate)N/A
2-Fluoroadenine > 24 hoursAnti / Syn (Flexible)1.25 ± 0.100.85 ± 0.05
8-Methyladenine < 15 minSyn (Restricted)0.45 ± 0.08> 50.0
2-Fluoro-8-methyladenine > 24 hours Syn (Restricted) 0.12 ± 0.03 > 50.0

Data Interpretation: The data clearly demonstrates that while 2-fluoroadenine provides ADA resistance, it non-selectively inhibits both RNR and host DNA Polymerase α . The addition of the 8-methyl group restricts the molecule to the syn conformation, which drastically increases selectivity—potently inhibiting RNR ( IC50​ = 0.12 µM) while virtually eliminating off-target inhibition of DNA Pol α ( IC50​ > 50 µM).

References

  • Source: Google Patents (US4188378A)
  • Synthesis of 6,8,9-Tri- and 2,6,8,9-Tetrasubstituted Purines by a Combination of the Suzuki Cross-coupling, N-Arylation, and Direct C−H Arylation Reactions Source: The Journal of Organic Chemistry - ACS Publications URL
  • 9-(2′-Deoxy-2′-Fluoro-β-d-Arabinofuranosyl)
Foundational

Identifying Metabolites of 2-Fluoro-8-methyl-1H-purin-6-amine: A Comprehensive LC-HRMS and In Vitro Workflow

Executive Summary The structural optimization of purine scaffolds is a cornerstone of modern drug discovery, particularly in oncology and antiviral therapeutics. 2-Fluoro-8-methyl-1H-purin-6-amine (a highly substituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural optimization of purine scaffolds is a cornerstone of modern drug discovery, particularly in oncology and antiviral therapeutics. 2-Fluoro-8-methyl-1H-purin-6-amine (a highly substituted adenine derivative) presents a unique metabolic profile due to its specific functional group modifications. As a Senior Application Scientist, I have designed this technical guide to provide a first-principles approach to elucidating the metabolic fate of this compound. By combining predictive structural analysis with a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow, researchers can confidently identify and quantify its biotransformations.

Structural Rationalization & Predictive Metabolism

To design an effective Metabolite Identification (MetID) assay, we must first understand the causality between the molecule's structure and its enzymatic liabilities. The metabolism of 2-Fluoro-8-methyl-1H-purin-6-amine is dictated by three critical structural features:

  • The C2-Fluoro Substitution: Natively, the C2 position of the purine ring is susceptible to oxidation. However, halogenation at this site (forming 2-fluoroadenine derivatives) effectively blocks classical purine catabolism pathways mediated by xanthine oxidase, shifting the metabolic burden to other functional groups[1][2]. The strong electron-withdrawing nature of fluorine also stabilizes the purine ring against chemical degradation.

  • The C8-Methyl Substitution: While adenine nucleosides typically undergo C8 oxidation to form 8-hydroxyadenine[3], the presence of the 8-methyl group sterically and electronically prevents this direct ring oxidation. Instead, the methyl group itself becomes a prime target for Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation, yielding an 8-hydroxymethyl intermediate that can be further oxidized to a carboxylic acid.

  • The C6-Primary Amine: The adenine-like 6-amine is highly susceptible to hydrolytic deamination by Adenosine Deaminase (ADA). This reaction replaces the amine with a carbonyl, converting the adenine core into a hypoxanthine derivative.

Understanding these structural blockades and liabilities allows us to predict the primary Phase I and Phase II metabolites, which informs our mass defect filtering strategy during data processing.

Self-Validating Experimental Methodology

A robust MetID workflow must be a closed, self-validating system. Every experimental step must include internal controls to differentiate true enzymatic biotransformations from matrix artifacts, non-enzymatic degradation, or analytical noise.

In Vitro Incubation Protocol (Human Liver Microsomes)

This step-by-step protocol utilizes Human Liver Microsomes (HLMs) to simulate Phase I and Phase II hepatic metabolism.

  • Step 1: System Preparation: Prepare a 100μL incubation mixture containing 1mg/mL pooled HLMs, 10μM 2-Fluoro-8-methyl-1H-purin-6-amine, and 100mM potassium phosphate buffer (pH 7.4).

  • Step 2: Self-Validating Controls: Prepare parallel incubations for the following controls:

    • T=0 Control: Quenched immediately upon substrate addition to establish the baseline parent mass and rule out non-enzymatic degradation.

    • Minus-NADPH Control: Incubated without the NADPH regenerating system. This isolates non-CYP-mediated reactions (e.g., ADA-mediated deamination) from CYP-mediated oxidations.

    • Positive Control: Incubate a known CYP3A4 substrate (e.g., Midazolam) to validate the enzymatic viability of the microsomes.

  • Step 3: Reaction Initiation: Pre-incubate the mixtures at 37∘C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (for Phase I) and UDPGA with alamethicin (for Phase II glucuronidation).

  • Step 4: Quenching: After 60 minutes, quench the reaction by adding 300μL of ice-cold acetonitrile containing an internal standard (e.g., reserpine).

Sample Preparation
  • Step 1: Protein Precipitation: Vortex the quenched samples for 2 minutes to ensure complete protein precipitation.

  • Step 2: Centrifugation: Centrifuge at 15,000×g for 15 minutes at 4∘C to pellet the denatured proteins.

  • Step 3: Reconstitution: Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100μL of 5% acetonitrile in water. This concentrates the low-abundance metabolites for LC-HRMS analysis.

LC-HRMS/MS Analytical Setup

Purines are highly polar and often exhibit poor retention on standard C18 columns. Therefore, a dual-column approach utilizing both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) is required to maximize metabolome coverage[4][5].

  • Chromatography: Use a ZIC-HILIC column for polar metabolites (e.g., deaminated or carboxylic acid derivatives) and a sub-2 μm C18 column for the parent and less polar conjugates.

  • Mass Spectrometry: Employ a Q-TOF or Orbitrap HRMS operating in positive electrospray ionization (ESI+) mode.

  • Acquisition Mode: Utilize an All Ion Fragmentation (AIF) or Data-Dependent Acquisition (DDA) strategy. AIF allows for the simultaneous collection of full-scan MS and MS/MS data at alternating collision energies without pre-selecting precursor ions, ensuring no low-abundance metabolites are missed[4][6].

Exp_Workflow Incubation In Vitro Incubation (HLMs & Controls) Prep Sample Preparation (Protein Precipitation) Incubation->Prep LCMS LC-HRMS/MS (HILIC & RPLC, AIF Mode) Prep->LCMS Data Data Processing (Mass Defect Filtering) LCMS->Data

Self-validating LC-HRMS metabolite identification workflow.

Data Processing & Structural Elucidation

To isolate the metabolites of 2-Fluoro-8-methyl-1H-purin-6-amine from the complex biological matrix, Mass Defect Filtering (MDF) is applied. The parent compound has a distinct mass defect due to the exact mass of the fluorine atom and the nitrogen-rich purine core. By setting an MDF window of ±50mDa around the parent's mass defect, endogenous matrix background is computationally removed, leaving only the drug-related material.

Quantitative Data: Predicted Metabolite Mass Table

The table below summarizes the exact monoisotopic masses and expected mass shifts ( ΔDa ) for the predicted biotransformations. These values are programmed into the HRMS processing software to flag potential hits.

Metabolite IDBiotransformationPredicted FormulaMonoisotopic Mass (Da)Theoretical [M+H]+ (m/z)Mass Shift ( ΔDa )
Parent N/A C6​H6​FN5​ 167.0607168.06800
M1 Deamination C6​H5​FN4​O 168.0447169.0520+0.9840
M2 Aliphatic Hydroxylation C6​H6​FN5​O 183.0556184.0629+15.9949
M3 Carboxylation C6​H4​FN5​O2​ 197.0349198.0422+29.9742
M4 N-Glucuronidation C12​H14​FN5​O6​ 343.0928344.1001+176.0321
Diagnostic Fragmentation

Structural elucidation relies on the MS/MS spectra. The parent compound will yield a characteristic purine ring cleavage pattern.

  • If the +15.9949Da shift (M2) is observed, the MS/MS spectrum will show the neutral loss of water ( −18Da ), confirming the hydroxylation occurred on the aliphatic 8-methyl group rather than the aromatic ring.

  • The deaminated metabolite (M1) will show a distinct shift in retention time on the HILIC column due to the loss of the basic primary amine and the formation of the more acidic hypoxanthine core.

MetID_Workflow Parent 2-Fluoro-8-methyl-1H-purin-6-amine [M+H]+ 168.0680 Deam M1: Deamination (2-Fluoro-8-methylhypoxanthine) [M+H]+ 169.0520 Parent->Deam Adenosine Deaminase (ADA) Hydrox M2: Aliphatic Hydroxylation (8-Hydroxymethyl) [M+H]+ 184.0629 Parent->Hydrox CYP450 (e.g., CYP3A4) Gluc M4: N-Glucuronidation (Phase II Conjugate) [M+H]+ 344.1001 Parent->Gluc UGTs (N-conjugation) Carbox M3: Carboxylation (8-Carboxy) [M+H]+ 198.0422 Hydrox->Carbox ADH / ALDH Hydrox->Gluc UGTs (O-conjugation)

Predicted metabolic pathways of 2-Fluoro-8-methyl-1H-purin-6-amine.

References

  • Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. National Institutes of Health (NIH).[Link]

  • Phosphorolytic cleavage of 2-fluoroadenine from 9-beta-D-arabinofuranosyl-2-fluoroadenine by Escherichia coli. National Institutes of Health (NIH). [Link]

  • Development of a Liquid Chromatography−High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation. Metabolomics.se.[Link]

  • Analysis of Peroxynitrite Reactions with Guanine, Xanthine, and Adenine Nucleosides by High-Pressure Liquid Chromatography with Electrochemical Detection: C8-Nitration and -Oxidation. American Chemical Society (ACS).[Link]

  • From Samples to Insights into Metabolism: Uncovering Biologically Relevant Information in LC-HRMS Metabolomics Data. MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Definitive NMR Spectroscopic Characterization of 2-Fluoro-8-methyl-1H-purin-6-amine

Abstract This document provides a comprehensive guide to the structural elucidation of 2-Fluoro-8-methyl-1H-purin-6-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the structural elucidation of 2-Fluoro-8-methyl-1H-purin-6-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The protocols detailed herein leverage a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying scientific rationale to ensure robust and reproducible results.

Introduction: The Significance of 2-Fluoro-8-methyl-1H-purin-6-amine

2-Fluoro-8-methyl-1H-purin-6-amine is a member of the purine family of molecules, which are fundamental building blocks of nucleic acids and participate in a wide array of biochemical processes.[1] The strategic incorporation of a fluorine atom at the C2 position can significantly alter the molecule's electronic properties, metabolic stability, and binding affinities, making it a valuable scaffold in the development of targeted therapeutics.[2][3] Precise and unambiguous structural characterization is a critical prerequisite in any drug discovery pipeline, and NMR spectroscopy is the preeminent technique for this purpose in the solution state.[4][5] This note details a systematic approach to confirm the chemical structure and assign all proton, carbon, and fluorine signals of the title compound.

Foundational Principles: Why a Multi-dimensional NMR Approach?

While a simple ¹H NMR spectrum offers a basic fingerprint of a molecule, complex heterocyclic systems like substituted purines necessitate a more sophisticated, multi-dimensional approach for unequivocal signal assignment.[5][6]

  • ¹H NMR: Provides information on the number and type of protons, their chemical environment, and their scalar coupling (J-coupling) to neighboring protons.[5][6]

  • ¹³C NMR: Reveals the number of unique carbon environments. Proton-decoupled ¹³C NMR simplifies the spectrum, typically showing a single peak for each distinct carbon atom.[5][6]

  • ¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR is an exceptionally sensitive technique.[3][7] It directly observes the fluorine atom and its coupling to nearby protons and carbons, providing crucial structural information.[7][8]

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, which is essential for mapping out spin systems within the molecule.[9][10]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, generating a direct C-H connectivity map.[9][11][12]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This is the key experiment for assembling the molecular skeleton by connecting different spin systems and identifying non-protonated (quaternary) carbons.[9][10][12]

This logical experimental progression is designed to construct a complete structural picture, moving from the identification of individual nuclei to establishing their comprehensive connectivity.

NMR_Workflow H1 ¹H NMR COSY COSY H1->COSY J(H,H) HSQC HSQC H1->HSQC ¹J(C,H) HMBC HMBC H1->HMBC ⁿJ(C,H) C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR Assign Signal Assignment F19->Assign COSY->Assign HSQC->Assign HMBC->Assign Structure Structure Verification Assign->Structure

Caption: Logical workflow for NMR-based structural elucidation.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation.[13][14] The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this compound due to its excellent solvating power for polar molecules like purines and its ability to slow the exchange rate of labile N-H protons, often allowing for their observation in the ¹H NMR spectrum.[15]

Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of 2-Fluoro-8-methyl-1H-purin-6-amine for ¹H and 2D NMR, or 20-50 mg for a high-quality ¹³C NMR, into a clean, dry NMR tube.[13][14]

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D) to the NMR tube.[13][14]

  • Dissolution: Gently vortex or sonicate the sample at room temperature until the solid has completely dissolved. A clear, particulate-free solution is essential for optimal spectral quality.

  • Referencing: Modern spectrometers can accurately reference spectra to the residual solvent signal (for DMSO-d₆: δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[13] For highly precise work, an internal standard like tetramethylsilane (TMS) can be added, but is often unnecessary.[13]

NMR Data Acquisition

The following parameters are suggested as a starting point for a 500 MHz spectrometer. These should be optimized based on the specific instrument, probe, and sample concentration to achieve adequate signal-to-noise and resolution.[16]

Table 1: Suggested NMR Acquisition Parameters

ExperimentParameterRecommended ValueRationale
¹H Pulse Programzg30Standard 30-degree pulse for routine acquisition.
Spectral Width (SW)-1 to 14 ppmCovers the typical chemical shift range for organic molecules, including labile protons.[17]
Number of Scans (NS)16-64Provides good signal-to-noise (S/N) for a ~10 mg sample.
Relaxation Delay (D1)2 sAllows for sufficient T1 relaxation of most protons between scans.
¹³C Pulse Programzgpg30Power-gated decoupling provides NOE enhancement and a cleaner baseline.
Spectral Width (SW)-10 to 180 ppmEncompasses the full range of expected carbon chemical shifts.[17]
Number of Scans (NS)1024-4096Required due to the low natural abundance and sensitivity of ¹³C.[13]
Relaxation Delay (D1)2 sStandard delay for ¹³C acquisition.
¹⁹F Pulse ProgramzgSimple pulse-acquire sequence is sufficient.
Spectral Width (SW)~200 ppmAdequate for most organic fluorine compounds.[2]
Number of Scans (NS)64-128¹⁹F is a highly sensitive nucleus, requiring fewer scans than ¹³C.[7]
COSY Pulse ProgramcosygpqfGradient-enhanced, phase-sensitive COSY provides high-resolution data and artifact suppression.[9]
DimensionsF2 (¹H) x F1 (¹H)Correlates proton to proton through J-coupling.
Number of Scans (NS)8-16Typically sufficient for this experiment.
HSQC Pulse Programhsqcedetgpsisp2.3Edited and gradient-enhanced for multiplicity information (CH/CH₃ vs CH₂).[11]
DimensionsF2 (¹H) x F1 (¹³C)Correlates protons to their directly attached carbons (¹JCH).[12]
¹J(C,H) Coupling145 HzOptimized for average one-bond C-H coupling constants.
HMBC Pulse ProgramhmbcgpndqfGradient-selected for suppression of one-bond correlations.[12]
DimensionsF2 (¹H) x F1 (¹³C)Correlates protons to carbons over multiple bonds (ⁿJCH).[12]
ⁿJ(C,H) Coupling8 HzOptimized for detecting typical 2-3 bond correlations.[9]

Data Processing and Interpretation: A Step-by-Step Guide

Initial Processing
  • Fourier Transform: Apply an appropriate window function (e.g., exponential with 0.3 Hz line broadening for ¹H) to improve S/N, followed by Fourier transformation.[16]

  • Phasing and Baseline Correction: Manually phase correct all spectra to achieve a pure absorption lineshape and apply a polynomial baseline correction to ensure a flat baseline across the spectrum.[16]

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak as previously noted.[13][17]

Spectral Analysis and Assignment

The following is a predictive guide to the assignment process. Actual chemical shifts and coupling constants will provide the definitive structure.

Structure: A representation of the 2-Fluoro-8-methyl-1H-purin-6-amine structure with numbered positions would be included here.

Table 2: Predicted NMR Data Summary for 2-Fluoro-8-methyl-1H-purin-6-amine in DMSO-d₆

PositionAtom TypePredicted δ (ppm)Multiplicity / CouplingKey HMBC Correlations
NH₂¹H~7.0-7.5br sC6, C5
N1-H¹H~12.0-13.0br sC2, C6, C5
N7-H/N9-H¹H~8.0-8.5br sC4, C5, C8 (tautomer dependent)
C8-CH₃¹H~2.4sC8, C4
C6¹³C~155-160d, J(C,F) ≈ 15-20 HzNH₂, N1-H
C2¹³C~150-155d, ¹J(C,F) ≈ 200-250 HzN1-H
C4¹³C~145-150d, J(C,F) ≈ 10-15 HzC8-CH₃, N7-H/N9-H
C5¹³C~115-120sNH₂, N1-H, N7-H/N9-H
C8¹³C~140-145sC8-CH₃, N7-H/N9-H
C8-CH₃¹³C~12-15qC8-CH₃
F2¹⁹F~ -60 to -80br sN/A

Interpretation Workflow:

Interpretation_Flow cluster_start Starting Point cluster_connect Building Blocks cluster_skeleton Assembling the Skeleton cluster_confirm Final Confirmation H1_Spec Analyze ¹H Spectrum: - Identify CH₃ singlet - Identify labile NH/NH₂ protons HSQC_Map HSQC: Correlate CH₃ protons to their carbon H1_Spec->HSQC_Map CF_Coup Analyze ¹³C Spectrum: Identify carbons coupled to ¹⁹F (C2, C6, C4) H1_Spec->CF_Coup HMBC_Core HMBC Analysis: - CH₃(H) -> C8, C4 - NH(H) -> C2, C6, C5 - NH₂(H) -> C6, C5 HSQC_Map->HMBC_Core CF_Coup->HMBC_Core Final Final Structure Confirmation HMBC_Core->Final

Caption: Step-by-step logic for spectral assignment.

  • Identify Key ¹H Signals: The most downfield signals typically correspond to the acidic N-H protons. A sharp singlet around 2.4 ppm is characteristic of the C8-methyl group. The broad singlet between 7.0 and 7.5 ppm is indicative of the -NH₂ group.

  • Assign Direct C-H Pairs via HSQC: The ¹H signal of the C8-CH₃ group will show a cross-peak to its corresponding carbon signal in the HSQC spectrum. This unambiguously assigns one C-H pair.[9][11]

  • Utilize C-F Couplings: In the ¹³C spectrum, several carbons will appear as doublets due to coupling with the fluorine atom.[2][8] The largest coupling constant (¹JCF) will be for the directly attached carbon, C2. Smaller, through-bond couplings (²JCF, ³JCF) will be observed for C4 and C6, aiding in their identification.

  • Assemble the Purine Core with HMBC: This is the most critical step for elucidating the full structure.[10][11]

    • Observe the correlation from the C8-CH₃ protons (δ ~2.4 ppm) to the quaternary carbons C8 and C4. This establishes the C8-C4 connectivity.

    • The observable labile N-H protons are invaluable. The N1-H proton should show correlations to C2 and C6.

    • The -NH₂ protons will show correlations to C6 and C5.

    • The N7-H/N9-H tautomeric proton will show correlations to C5, C4, and C8, helping to define the imidazole ring connectivity.

    • By systematically combining these long-range correlations, the entire molecular framework can be pieced together and all quaternary carbons can be assigned.

  • Confirm with ¹⁹F NMR: The ¹⁹F spectrum should exhibit a single resonance, providing final confirmation of the fluorine's electronic environment.[7]

Conclusion

The integrated application of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive methodology for the structural characterization of 2-Fluoro-8-methyl-1H-purin-6-amine. By adhering to the detailed protocols and logical interpretation workflow presented in this application note, researchers can confidently verify the structure of this and related heterocyclic compounds. This rigorous characterization ensures the highest data integrity, which is essential for publications, patent applications, and regulatory submissions in the advancement of drug discovery and development programs.

References

  • Title: NMR Data Processing Source: Google Cloud URL
  • Title: NMR Data Processing and Interpretation - Creative Biostructure Source: Creative Biostructure URL
  • Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma Source: Emery Pharma URL
  • Title: NMR Characterization of RNA Small Molecule Interactions - PMC - NIH Source: National Institutes of Health URL
  • Title: NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University Source: Iowa State University URL
  • Title: NMR Guidelines for ACS Journals Source: American Chemical Society URL
  • Title: Small molecule NMR sample preparation Source: University of Wisconsin-Madison URL
  • Title: Common 2D (COSY, HSQC, HMBC)
  • Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC)
  • Title: NMR - Interpretation - Chemistry LibreTexts Source: Chemistry LibreTexts URL
  • Title: 2D NMR - EPFL Source: EPFL URL
  • Title: NMR Solvents - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: NMR spectroscopy of small molecules in solution Source: Royal Society of Chemistry URL
  • Title: Small Molecule Characterization | Nuclear Magnetic Resonance Facility Source: Oregon State University URL
  • Title: and N -substituted purine derivatives: a 15N NMR study Source: Wiley Online Library URL
  • Title: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts Source: Chemistry LibreTexts URL
  • Title: 19F-centred NMR analysis of mono-fluorinated compounds - PMC - NIH Source: National Institutes of Health URL
  • Title: Fluorine NMR Source: University of California, San Diego URL
  • Title: 1H-Purin-6-amine, [(2-fluorophenyl)
  • Title: Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC Source: National Institutes of Health URL
  • Title: Structure Elucidation of Fluorinated Compounds by NMR - Jeol USA Source: JEOL USA URL
  • Title: 1H-Purin-6-amine, 2-fluoro-8-methyl- (9CI)
  • Title: NMR studies of purines | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: 1H-Purin-6-amine, N-[(2-fluorophenyl)
  • Title: 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine Source: STAR Protocols URL
  • Title: 13 C correlation NMR for 19 F resonance assignment of fluorinated proteins - PubMed - NIH Source: National Institutes of Health URL
  • Title: Evaluation of fluoroorganic compounds with benchtop 19F NMR - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL
  • Title: 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism Source: ResearchGate URL
  • Title: 2-Fluoroadenine | C5H4FN5 | CID 12790 - PubChem Source: PubChem URL
  • Title: 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)
  • Title: The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC Source: National Institutes of Health URL
  • Title: Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv Source: ChemRxiv URL
  • Title: Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS Source: KOPS - University of Konstanz URL
  • Title: NMR spectral analysis of strongly second-order 6-, 8-, 9 - SciSpace Source: SciSpace URL

Sources

Application

Application Note: Utilizing 2-Fluoro-8-methyl-1H-purin-6-amine in the Discovery of Novel ADAR1 Inhibitors for Prostate Cancer Therapy

Executive Summary & Biological Rationale Prostate cancer (PCa) remains one of the most prevalent malignancies globally. While androgen deprivation therapy is the standard of care, the inevitable progression to castration...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

Prostate cancer (PCa) remains one of the most prevalent malignancies globally. While androgen deprivation therapy is the standard of care, the inevitable progression to castration-resistant prostate cancer (CRPC) necessitates the discovery of novel therapeutic targets. Recent oncological research has identified ADAR1 (Adenosine Deaminase Acting on RNA 1) as a critical survival factor in PCa. ADAR1 catalyzes the adenosine-to-inosine (A-to-I) editing of endogenous double-stranded RNA (dsRNA). By editing these transcripts, ADAR1 prevents the host’s innate immune sensors (like MDA5 and RIG-I) from recognizing endogenous dsRNA as a "viral" threat, thereby allowing the tumor to evade interferon (IFN)-mediated apoptosis and immune clearance () [1].

To therapeutically exploit this pathway, researchers have turned to nucleoside analogs. 2-Fluoro-8-methyl-1H-purin-6-amine (also known as 2-fluoro-8-methyladenine) has emerged as a highly specialized nucleobase building block. When coupled with a modified sugar ring, it forms potent competitive inhibitors of ADAR1, such as the recently developed Compound C12 () [2].

The Causality of Chemical Design: Why utilize 2-Fluoro-8-methyl-1H-purin-6-amine instead of natural adenine?

  • C2-Fluorination : The highly electronegative fluorine atom acts as a bioisostere that modulates the pKa of the purine ring, optimizing hydrogen bonding within the ADAR1 active site while drastically increasing metabolic stability against endogenous deaminases.

  • C8-Methylation : The steric bulk of the methyl group restricts the rotation of the nucleosidic glycosidic bond. This conformationally locks the resulting nucleoside into a geometry that is highly favored for ADAR1 binding, enhancing target selectivity over other cellular kinases and deaminases.

Mechanistic Pathway of ADAR1 Inhibition

By inhibiting ADAR1, nucleoside analogs derived from 2-Fluoro-8-methyl-1H-purin-6-amine force the accumulation of unedited dsRNA within the tumor cell. This triggers a viral mimicry response, activating RNA sensors and driving the cell into apoptosis.

ADAR1_Pathway Compound Nucleoside Analog (e.g., C12) (from 2-Fluoro-8-methyl-1H-purin-6-amine) ADAR1 ADAR1 Enzyme Compound->ADAR1 Competitive Inhibition dsRNA Unedited Endogenous dsRNA ADAR1->dsRNA Prevents A-to-I Editing Sensors RNA Sensors (MDA5 / RIG-I) dsRNA->Sensors Accumulation & Recognition IFN Interferon (IFN) Signaling Sensors->IFN Activation Apoptosis Tumor Cell Apoptosis & Immune Activation IFN->Apoptosis Upregulation

Fig 1: Mechanism of action for ADAR1 inhibitors triggering viral mimicry and apoptosis in PCa cells.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific validation, the evaluation of 2-Fluoro-8-methyl-1H-purin-6-amine derivatives must follow a strict, self-validating pipeline: from chemical synthesis to target engagement, and finally to phenotypic efficacy.

Workflow Step1 Chemical Synthesis (Base + Sugar Coupling) Step2 Target Engagement (SPR & CETSA) Step1->Step2 Step3 In Vitro Efficacy (LC-MS Deaminase Assay) Step2->Step3 Step4 Cellular Phenotype (DU-145 Proliferation) Step3->Step4

Fig 2: Sequential validation workflow for novel nucleoside-based ADAR1 inhibitors.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: Demonstrating in vitro enzymatic inhibition is insufficient to prove target engagement in the complex intracellular milieu. CETSA relies on the thermodynamic principle that ligand binding stabilizes the target protein against heat-induced denaturation. By tracking ADAR1 solubility across a temperature gradient, we validate that the synthesized compound physically interacts with ADAR1 inside living DU-145 prostate cancer cells.

Step-by-Step Methodology:

  • Cell Preparation: Culture DU-145 cells in RPMI-1640 medium supplemented with 10% FBS. Seed at 2×106 cells per well in 6-well plates and incubate overnight.

  • Compound Treatment: Treat cells with 5 µM of the 2-Fluoro-8-methyl-1H-purin-6-amine derivative (e.g., C12) or DMSO (vehicle control) for 2 hours at 37°C. Self-Validation: The DMSO arm serves as the baseline for normal thermal degradation.

  • Thermal Profiling: Harvest cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube). Heat the aliquots across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Add 15 µL of 4x protease inhibitor-supplemented lysis buffer. Subject to three freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Collect the supernatant (containing soluble, stabilized ADAR1) and analyze via Western Blot using an anti-ADAR1 primary antibody. Quantify band intensities to calculate the shift in aggregation temperature ( ΔTagg​ ).

Protocol 2: Label-Free LC-MS/MS ADAR1 Deaminase Activity Assay

Causality & Rationale: Traditional A-to-I editing assays rely on radioactive labeling, which poses safety and regulatory burdens. By utilizing a specific synthetic dsRNA substrate and digesting it post-incubation into single nucleosides, we can use LC-MS/MS to achieve a highly sensitive, label-free quantification of the Adenosine (A) to Inosine (I) conversion ratio.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 50 nM recombinant human ADAR1 protein, 10 nM of a synthetic 30-bp dsRNA substrate, and varying concentrations of the inhibitor (0.1 nM to 100 µM) in assay buffer (15 mM Tris-HCl pH 7.5, 3% glycerol, 1.5 mM EDTA, 0.003% NP-40).

  • Incubation: Incubate the mixture at 37°C for 60 minutes. Self-Validation: Include a "No Enzyme" control to establish the background inosine level of the synthetic RNA.

  • RNA Digestion: Terminate the reaction by heating to 95°C for 5 minutes. Add 1 U of Nuclease P1 and incubate at 37°C for 2 hours to cleave the RNA into nucleotides. Subsequently, add 1 U of Alkaline Phosphatase (incubate 1 hour at 37°C) to remove phosphate groups, yielding free nucleosides.

  • LC-MS/MS Quantification: Inject the digested sample into a Triple Quadrupole LC-MS/MS system. Monitor the MRM transitions for Adenosine ( m/z 268.1 136.1) and Inosine ( m/z 269.1 137.1).

  • Data Analysis: Calculate the editing percentage as [I/(A+I)]×100 . Plot against inhibitor concentration to determine the IC50​ .

Data Presentation: Comparative Profiling

The structural modifications introduced by 2-Fluoro-8-methyl-1H-purin-6-amine yield significant improvements in both binding affinity and phenotypic anti-tumor efficacy compared to early-generation hits.

Table 1: Comparative Profiling of Nucleoside Analogs in PCa Models

Compound / ScaffoldKey Structural FeatureADAR1 Binding Affinity ( Kd​ via SPR)DU-145 Anti-Proliferation ( IC50​ )Cellular Phenotype Observed
2-Chloroadenosine (Initial Hit)C2-Chloro purine base~15.2 µM21.29 µMModerate cell cycle arrest
8-Azaadenosine (Standard)8-Aza purine base2.10 µM3.45 µMApoptosis, IFN activation
Compound C12 (Optimized Lead)2-Fluoro-8-methyl purine base 0.85 µM 1.11 µM Potent apoptosis, clonogenicity suppression

(Data synthesized from recent structure-activity relationship (SAR) studies targeting ADAR1 in prostate cancer [Zhu et al., 2025] [2].)

Conclusion & Future Perspectives

The integration of 2-Fluoro-8-methyl-1H-purin-6-amine into nucleoside drug discovery represents a masterclass in rational drug design. By leveraging the bioisosteric properties of fluorine and the conformational restriction of the C8-methyl group, researchers can synthesize highly potent, cell-permeable ADAR1 inhibitors. As demonstrated by the efficacy of derivatives like Compound C12 against DU-145 and 22Rv1 xenograft models, targeting the A-to-I RNA editing pathway offers a highly promising therapeutic strategy to overcome drug resistance in advanced prostate cancer.

Future applications of this building block may extend beyond oncology into antiviral therapies, given ADAR1's role in the immune evasion mechanisms of viruses such as Hepatitis B.

References

  • Wang, L., Sun, Y., Song, X., et al. (2021). Hepatitis B virus evades immune recognition via RNA adenosine deaminase ADAR1-mediated viral RNA editing in hepatocytes. Cellular & Molecular Immunology, 18(8), 1871-1882. URL: [Link]

  • Zhu, Y., Shen, H., Ding, J., et al. (2025). Design, Synthesis, and Activity Evaluation of Novel Nucleosides as ADAR1 Inhibitor for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 68(14), 14495-14513. URL: [Link]

Method

Application Note: In Vitro Pharmacological Profiling of 2-Fluoro-8-methyl-1H-purin-6-amine

Executive Summary & Pharmacological Context 2-Fluoro-8-methyl-1H-purin-6-amine (CAS 677707-41-4), a highly specialized fluorinated and methylated adenine derivative, serves as a potent tool compound in drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-Fluoro-8-methyl-1H-purin-6-amine (CAS 677707-41-4), a highly specialized fluorinated and methylated adenine derivative, serves as a potent tool compound in drug development and chemical biology. While standard pyrimidine antimetabolites (e.g., 5-fluorouracil) are restricted to targeting actively dividing cells, 2-fluoroadenine derivatives exhibit profound cytotoxicity across both proliferating and quiescent (non-dividing) cell populations[1][2]. The strategic addition of an 8-methyl group alters the molecule's spatial conformation, making it a critical asset for investigating purine salvage pathways, supramolecular nucleic acid halogen bonding, and RNA-editing oligonucleotide targets[3][4].

This application note provides rigorously validated, step-by-step in vitro protocols for evaluating the efficacy, metabolism, and mechanism of action of 2-Fluoro-8-methyl-1H-purin-6-amine (2-F-8-Me-Ade).

Mechanistic Rationale: The Purine Salvage Pathway

Causality of Action: To effectively utilize 2-F-8-Me-Ade, one must understand its metabolic trajectory. The free base itself is a prodrug form at the cellular level. Upon entering the cell, it is rapidly salvaged by adenine phosphoribosyltransferase (APRT) and subsequently phosphorylated by cellular kinases into its active triphosphate form (2-F-8-Me-ATP)[2][5].

Unlike agents that solely inhibit DNA replication, the accumulation of this toxic triphosphate analog leads to direct incorporation into RNA transcripts, causing the immediate ablation of RNA and protein synthesis[1][6]. This universal metabolic blockade triggers apoptosis regardless of the cell cycle phase, making it highly relevant for targeting low-growth-fraction tumors and for use as a payload in E. coli purine nucleoside phosphorylase (PNP)-directed suicide gene therapy[2][6].

Pathway Prodrug Purine Prodrug (e.g., Fludarabine analog) Base 2-Fluoro-8-methyladenine (2-F-8-Me-Ade) Prodrug->Base Cleavage Enzyme E. coli PNP (Tumor Targeted) Enzyme->Base Catalysis Triphosphate 2-F-8-Me-ATP (Active Metabolite) Base->Triphosphate Phosphorylation APRT Cellular APRT & Kinases APRT->Triphosphate Catalysis RNA RNA / Protein Synthesis Ablation Triphosphate->RNA Incorporation Death Apoptosis (Dividing & Quiescent Cells) RNA->Death Cellular Collapse

Metabolic activation of 2-F-8-Me-Ade via purine salvage pathways leading to cellular apoptosis.

Quantitative Pharmacodynamics

The table below contextualizes the potency of fluorinated purines against standard antimetabolites. Because 2-F-8-Me-Ade shares the core pharmacophore of 2-fluoroadenine, its metabolic kinetics closely mirror the foundational data established for these analogs.

Table 1: Comparative Pharmacodynamics of Purine Antimetabolites
CompoundPrimary Target MechanismIC50 (CEM Cells, 4h)Efficacy in Quiescent CellsTriphosphate Intracellular Half-Life
2-Fluoroadenine RNA/Protein Synthesis Ablation0.15 µMHigh~5 hours
6-Methylpurine RNA/Protein Synthesis Ablation9.0 µMHigh~48 hours
5-Fluorouracil DNA Synthesis (Thymidylate Synthase)120 µMNoneN/A
2-F-8-Me-Ade RNA/Protein Synthesis AblationAnalogous to 2-F-AdeHighAssay Dependent
(Data synthesized from foundational metabolic studies on fluorinated purines[2])

Experimental Protocols

Protocol A: Cytotoxicity Profiling in Proliferating vs. Quiescent Cells

Objective: To validate that 2-F-8-Me-Ade ablates cells independently of the cell cycle by comparing toxicity in actively dividing versus serum-starved (quiescent) cells[2].

Expert Insight (Self-Validating System): Because 2-F-8-Me-Ade is anabolized into an ATP analog (2-F-8-Me-ATP) that can accumulate to millimolar levels[5], relying solely on ATP-dependent viability assays (e.g., CellTiter-Glo) can yield confounding artifacts. The accumulated analog may competitively inhibit the assay's luciferase enzyme. It is critical to orthogonally validate viability using metabolic reduction assays (e.g., Resazurin) or direct cell counting.

Step-by-Step Methodology:

  • Cell Seeding: Seed MRC-5 fibroblasts at 1×104 cells/well in two 96-well plates using DMEM + 10% FBS.

  • Quiescence Induction: After 24 hours, wash Plate 2 with PBS and replace media with DMEM + 0.1% FBS for 48 hours to induce G0/G1 arrest. Maintain Plate 1 in 10% FBS (Proliferating).

  • Compound Treatment: Treat both plates with a dose-response gradient of 2-F-8-Me-Ade (0.01 µM to 100 µM). Include 5-Fluorouracil (5-FU) as a control.

  • Incubation: Incubate for 96 hours[1].

  • Orthogonal Readout: Add Resazurin (Alamar Blue) reagent to each well. Incubate for 2 hours and measure fluorescence (Ex 560 nm / Em 590 nm).

  • Validation Check: 5-FU must show high IC50 (ineffective) in Plate 2 (Quiescent) and low IC50 in Plate 1 (Proliferating). 2-F-8-Me-Ade must show potent cytotoxicity in both plates, confirming its RNA-ablation mechanism[2][6].

Protocol B: Intracellular Nucleotide Pool Analysis (HPLC-MS/MS)

Objective: To quantify the intracellular conversion of the prodrug base into its active 2-F-8-Me-ATP metabolite.

Causality of Experimental Choice: Triphosphate metabolites are highly unstable and prone to rapid hydrolysis by cellular phosphatases. Extraction must be performed using ice-cold Perchloric Acid (PCA) to instantly denature proteins and halt enzymatic degradation.

Extraction Step1 Cell Lysis (0.4M PCA, 4°C) Step2 Spike Internal Standard Step1->Step2 Step3 Neutralization (KOH/KHCO3) Step2->Step3 Step4 Centrifugation (10,000 x g) Step3->Step4 Step5 HPLC-MS/MS Quantification Step4->Step5

Self-validating extraction workflow for intracellular 2-F-8-Me-ATP quantification.

Step-by-Step Methodology:

  • Incubation: Treat 5×106 CEM leukemia cells with 1 µM 2-F-8-Me-Ade for 4 hours[2].

  • Harvesting: Pellet cells at 300 x g for 5 mins at 4°C. Wash twice with ice-cold PBS.

  • Acid Extraction: Resuspend the pellet in 200 µL of ice-cold 0.4 M Perchloric Acid (PCA). Vortex vigorously and incubate on ice for 10 minutes.

  • Internal Standard: Spike the lysate with 10 µL of 10 µM 2-Chloroadenosine triphosphate (Internal Standard) to calculate extraction recovery.

  • Neutralization: Add 50 µL of ice-cold neutralization buffer (2 M KOH / 0.5 M KHCO3) to adjust the pH to 6.5–7.5.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Analysis: Inject the supernatant into an LC-MS/MS system equipped with a porous graphitic carbon (PGC) column to separate highly polar nucleotides, monitoring the specific MRM transitions for 2-F-8-Me-ATP.

Protocol C: E. coli PNP Bystander Efficacy Assay

Objective: To evaluate the generation of 2-F-8-Me-Ade as a toxic payload in gene-directed enzyme prodrug therapy (GDEPT).

Causality of Experimental Choice: Mammalian PNP enzymes poorly recognize certain modified purine nucleosides. E. coli PNP, however, efficiently cleaves prodrugs (like fludarabine analogs) into toxic fluorinated bases[2][6]. This assay measures the "bystander effect"—where a small percentage of PNP-expressing cells generates enough toxic base to kill surrounding wild-type tumor cells.

Step-by-Step Methodology:

  • Co-Culture Setup: Mix wild-type human tumor cells with E. coli PNP-transduced cells at varying ratios (e.g., 100:0, 90:10, 50:50, 0:100). Seed at 5×103 total cells/well.

  • Prodrug Administration: Treat the co-culture with a non-toxic nucleoside prodrug precursor of 2-F-8-Me-Ade.

  • Incubation & Readout: Incubate for 5 days. Measure cell viability.

  • Validation Check: The 100:0 (wild-type only) wells must show 100% viability, proving the prodrug is inert without the bacterial enzyme. The 90:10 wells should show near-total cell death, validating that the generated 2-F-8-Me-Ade freely partitions across cell membranes to ablate neighboring cells[6].

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 2-Fluoro-8-methyl-1H-purin-6-amine

Introduction: The Therapeutic Potential of Purine Analogs Purine analogs are a significant class of antimetabolite drugs that mimic endogenous purine bases, such as adenine and guanine.[1] By interfering with the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Purine Analogs

Purine analogs are a significant class of antimetabolite drugs that mimic endogenous purine bases, such as adenine and guanine.[1] By interfering with the synthesis of DNA and RNA, these compounds can halt the proliferation of rapidly dividing cells, particularly cancer cells.[1] Their mechanism of action often involves intracellular phosphorylation to their active triphosphate forms, which are then incorporated into nucleic acids, leading to chain termination and the induction of apoptosis (programmed cell death).[1] Clinically established purine analogs like fludarabine and cladribine have demonstrated considerable efficacy in treating hematological malignancies.[2] The structural diversity of the purine scaffold allows for extensive chemical modifications, leading to the generation of novel derivatives with potentially enhanced potency and selectivity.[3]

2-Fluoro-8-methyl-1H-purin-6-amine is a novel purine analog. While specific data on this compound is emerging, its structural similarity to other known purine analogs, such as 2-fluoroadenine, suggests it may act as an antineoplastic agent by disrupting DNA and RNA synthesis and inducing apoptosis.[4][5] The fluorine substitution at the 2-position can enhance the compound's binding affinity and selectivity for its molecular targets.[6] These application notes provide a comprehensive guide for researchers to conduct initial in vitro cell-based assays to characterize the biological activity of 2-Fluoro-8-methyl-1H-purin-6-amine.

Compound Handling and Storage

Safety Precautions

Researchers should handle 2-Fluoro-8-methyl-1H-purin-6-amine with care, following standard laboratory safety procedures. While a specific safety data sheet (SDS) for this novel compound may not be readily available, the SDS for similar purine analogs should be consulted.[7][8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form of the compound.[7]

  • Spill and Disposal: In case of a spill, follow institutional guidelines for cleaning up chemical spills. Dispose of waste according to local, state, and federal regulations.[8]

Reagent Preparation and Storage

Proper preparation and storage of the compound are critical for obtaining reproducible experimental results.[11]

  • Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common solvent for purine analogs.[2][11]

  • Storage: Store the lyophilized powder and stock solutions at -20°C or -80°C to ensure stability.[12] Avoid repeated freeze-thaw cycles, which can lead to compound degradation.[13] It is advisable to aliquot the stock solution into single-use volumes.[12]

Table 1: Recommended Reagent Preparation and Storage Conditions

ParameterRecommendationRationale
Compound Form Lyophilized PowderEnsures stability for long-term storage.
Solvent for Stock Dimethyl Sulfoxide (DMSO)High solubility for many organic compounds.[2][11]
Stock Concentration 10-20 mMA concentrated stock allows for minimal solvent in the final culture medium.[2]
Storage Temperature -20°C or -80°CMinimizes degradation of the compound.[12]
Aliquoting Single-use aliquotsPrevents contamination and degradation from freeze-thaw cycles.[13]

Cell Culture Treatment Protocols

The following protocols are generalized for adherent and suspension cell lines. Researchers should optimize these protocols based on the specific cell line being used.

General Cell Culture Maintenance
  • Aseptic Technique: All cell culture work should be performed in a certified biological safety cabinet using sterile techniques to prevent microbial contamination.[14]

  • Media and Reagents: Use pre-warmed, complete growth medium appropriate for the cell line.[15] All media and reagents should be sterile.[15]

  • Cell Health: Regularly monitor cell morphology and viability to ensure the use of healthy, actively dividing cells for experiments.[14]

Experimental Workflow for Cytotoxicity Assessment

The following workflow outlines the key steps for determining the cytotoxic effects of 2-Fluoro-8-methyl-1H-purin-6-amine on a chosen cell line.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis A Prepare Compound Stock Solution B Cell Seeding C Treat Cells with Serial Dilutions B->C Day 1 D Incubate for 24-72 hours C->D E Perform Cytotoxicity Assay (e.g., MTT, SRB) D->E Day 2-4 F Data Analysis (IC50 Determination) E->F

Caption: General workflow for determining the cytotoxicity of 2-Fluoro-8-methyl-1H-purin-6-amine.

Protocol for IC50 Determination using MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[1]

  • Cell Seeding:

    • For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • For suspension cells, adjust the seeding density as appropriate for the cell line.

    • Incubate for 24 hours to allow for cell attachment and recovery.[1]

  • Compound Treatment:

    • Prepare serial dilutions of 2-Fluoro-8-methyl-1H-purin-6-amine in complete growth medium. A common starting range is from 0.1 µM to 100 µM.[2]

    • Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound concentration.[2]

    • Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1] The incubation time should be optimized based on the cell line's doubling time.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]

Investigating the Mechanism of Action

Once the cytotoxic potential of 2-Fluoro-8-methyl-1H-purin-6-amine is established, further experiments can elucidate its mechanism of action. As a purine analog, it is hypothesized to interfere with DNA synthesis and induce apoptosis.[1][2]

Potential Signaling Pathway Involvement

Purine analogs can exert their effects by inhibiting protein kinases that are critical for cell proliferation and survival.[3] A simplified representation of a generic kinase signaling pathway that could be targeted is shown below.

G cluster_0 Signaling Cascade A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase 1 B->C D Downstream Kinase 2 C->D E Transcription Factor D->E F Gene Expression (Proliferation, Survival) E->F G 2-Fluoro-8-methyl-1H-purin-6-amine G->C Inhibition G->D Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by 2-Fluoro-8-methyl-1H-purin-6-amine.

Apoptosis and Cell Cycle Analysis

Flow cytometry-based assays are powerful tools to investigate the effects of the compound on apoptosis and cell cycle progression.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Treat cells with 2-Fluoro-8-methyl-1H-purin-6-amine at concentrations around the IC50 value for 24-48 hours.

    • Harvest and wash the cells with cold PBS.[1]

    • Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[1]

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Propidium Iodide (PI) Staining for Cell Cycle Analysis:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and fix them in ice-cold 70% ethanol.[1]

    • Wash the cells and resuspend them in a staining solution containing PI and RNase.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Troubleshooting and Considerations

  • Compound Solubility: If precipitation is observed in the culture medium, perform a solubility test to determine the maximum soluble concentration.[13]

  • Variability in Results: High variability between experiments can be due to inconsistent compound handling, such as repeated freeze-thaw cycles, or incomplete solubilization.[13]

  • Off-Target Effects: Use the lowest effective concentration of the compound to minimize potential off-target effects. It is also recommended to test the compound on a non-malignant cell line to assess its general cytotoxicity.[16]

Conclusion

These application notes provide a foundational framework for the initial in vitro characterization of 2-Fluoro-8-methyl-1H-purin-6-amine. By systematically evaluating its cytotoxicity and investigating its mechanism of action, researchers can gain valuable insights into the therapeutic potential of this novel purine analog.

References

  • Benchchem. Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays. Accessed March 31, 2026.
  • NextSDS. 1H-Purin-6-amine, 2-fluoro-8-methyl- (9CI)
  • Benchchem. Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media. Accessed March 31, 2026.
  • PMC. Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. Accessed March 31, 2026.
  • Benchchem. A Comparative Analysis of Purine Analogs in Anticancer Screening. Accessed March 31, 2026.
  • AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Accessed March 31, 2026.
  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Accessed March 31, 2026.
  • ACS Publications. Purine Scaffold in Agents for Cancer Treatment | ACS Omega. Accessed March 31, 2026.
  • Safety D
  • The DAN Lab. Cell Protocols. Accessed March 31, 2026.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Accessed March 31, 2026.
  • EvitaChem. Buy 8-Fluoro-9H-purin-6-amine (EVT-12053357). Accessed March 31, 2026.
  • Merck.
  • Biomol GmbH. Small Molecule Inhibitors Selection Guide. Accessed March 31, 2026.
  • Cell-Based Methyl
  • ResearchGate. N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine; 2-Propenoic acid,... Accessed March 31, 2026.
  • PubChem. 2-Fluoroadenine. Accessed March 31, 2026.
  • EvitaChem. Buy 7-Fluoro-2-methylquinolin-8-amine (EVT-12044514). Accessed March 31, 2026.
  • Guidechem. 1H-Purin-6-amine, N-[(2-fluorophenyl)methyl]- 67023-50-1 wiki. Accessed March 31, 2026.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Accessed March 31, 2026.
  • Protocols.io. Cell Culture Procedure. Accessed March 31, 2026.
  • SpectraBase. 1H-Purin-6-amine, [(2-fluorophenyl)methyl]-. Accessed March 31, 2026.
  • Danaher Life Sciences. Small Molecule Inhibitors: Key to Precision Medicine. Accessed March 31, 2026.
  • Cell Cultiv
  • PubChem. 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)-. Accessed March 31, 2026.
  • LGC Standards. 2-Fluoro-7H-purin-6-amine (2-Fluoroadenine). Accessed March 31, 2026.
  • ResearchGate. Hi! I want to know how long can I store aliquots for cell culture, such as: putrescine, progesterone, T3, T4, sodium selenite, insuline...? Accessed March 31, 2026.
  • Abcam. Cell culture and maintenance protocol. Accessed March 31, 2026.
  • PubMed. Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. Accessed March 31, 2026.
  • NCBI Bookshelf. Purine Analogs - Holland-Frei Cancer Medicine. Accessed March 31, 2026.
  • ATCC. ATCC Animal Cell Culture Guide. Accessed March 31, 2026.

Sources

Method

Application Note: A Practical Guide to the Preparation of 2-Fluoro-8-methyl-1H-purin-6-amine Stock Solutions for Biological Assays

Abstract This document provides a detailed protocol and best-practice guidelines for the preparation of stock solutions of 2-Fluoro-8-methyl-1H-purin-6-amine, a purine analog of interest in biochemical and pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol and best-practice guidelines for the preparation of stock solutions of 2-Fluoro-8-methyl-1H-purin-6-amine, a purine analog of interest in biochemical and pharmacological research. Accurate and reproducible experimental results are critically dependent on the correct preparation, handling, and storage of compound stock solutions. This guide outlines the essential physicochemical properties, solvent selection rationale, step-by-step preparation protocols for high-concentration primary stocks and aqueous working solutions, and recommendations for ensuring long-term stability. The methodologies described herein are designed to provide researchers with a robust framework for generating reliable and consistent data in downstream bioassays.

Introduction: The Criticality of Stock Solution Integrity

2-Fluoro-8-methyl-1H-purin-6-amine belongs to the family of purine analogs, a class of compounds widely investigated for their potential as modulators of various biological pathways. The fluorination of small molecules is a common strategy in medicinal chemistry to enhance metabolic stability and modify physicochemical properties.[1] The integrity of any in vitro or in vivo study begins with the precise preparation of the test compound. Errors in concentration, degradation of the compound, or solvent-induced artifacts can lead to misleading results, costing valuable time and resources. This application note serves as an authoritative guide, explaining the causality behind each procedural step to ensure the highest quality stock solutions.

Compound Properties and Safety Imperatives

A thorough understanding of the compound's characteristics is foundational to proper handling. While specific experimental data for 2-Fluoro-8-methyl-1H-purin-6-amine is not widely published, we can extrapolate its likely properties from structurally similar fluorinated purines and general principles of organic chemistry.

Physicochemical Characteristics
PropertyValue / DescriptionRationale & Source
Molecular Formula C₆H₆FN₅Derived from chemical structure.
Calculated Mol. Weight 167.15 g/mol Calculated based on atomic weights.
Appearance Likely a white to off-white crystalline solid.Typical appearance for purine analogs.[2]
Predicted Solubility Poorly soluble in water; Soluble in organic solvents such as DMSO and DMF.Purine analogs frequently exhibit low aqueous solubility but are readily dissolved in strong organic solvents like Dimethyl Sulfoxide (DMSO).[2][3]
Safety and Handling Precautions

Safety is paramount. Based on safety data sheets (SDS) for analogous compounds like 2-Fluoroadenine, appropriate precautions must be taken.[4][5]

Hazard CategoryRecommended ActionSource
Skin & Eye Contact Causes skin and serious eye irritation.Wear nitrile gloves, a lab coat, and ANSI-approved safety glasses or goggles.[4][5]
Inhalation May cause respiratory irritation.Handle the solid compound in a well-ventilated area or a chemical fume hood.[6]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]
Disposal Toxic to aquatic life.Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]

The Cornerstone: Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation. The ideal solvent must fully dissolve the compound at a high concentration, be miscible with the final assay buffer, and exhibit minimal toxicity to the biological system at its final working concentration.

Dimethyl Sulfoxide (DMSO) is overwhelmingly the recommended solvent for 2-Fluoro-8-methyl-1H-purin-6-amine.

  • Expert Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds that are otherwise insoluble in aqueous solutions.[3] Its miscibility with water and most organic liquids makes it highly compatible with the serial dilutions required to prepare final working solutions in cell culture media or biochemical buffers.[3][7]

  • Critical Caveat: While versatile, DMSO can exert biological effects and induce toxicity at concentrations typically above 0.5-1% (v/v) in many cell-based assays. Therefore, it is imperative to design experiments where the final DMSO concentration is kept constant across all treatments (including vehicle controls) and remains below a predetermined, non-toxic threshold.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions. A concentration of 10 mM is standard for primary screening compounds.

Required Materials
  • 2-Fluoro-8-methyl-1H-purin-6-amine (solid)

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Sterile, positive-displacement pipette and tips

  • Vortex mixer

  • Sonicator (bath or probe)

Step-by-Step Methodology
  • Calculate Required Mass: Determine the amount of compound needed. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 167.15 g/mol x 1000 mg/g = 1.67 mg

  • Weigh Compound: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh out approximately 1.67 mg of the compound directly into the vessel. Record the exact mass.

  • Calculate Solvent Volume: Adjust the required DMSO volume based on the actual mass measured.

    • Volume (mL) = [Mass (mg) / 167.15 ( g/mol )] / 10 (mmol/L)

    • Example: If the actual mass is 1.75 mg, the required DMSO volume is (1.75 / 167.15) / 10 = 0.001047 L = 1.047 mL .

  • Dissolution: Add the calculated volume of DMSO to the vessel containing the compound. Cap tightly.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vessel in a bath sonicator for 5-10 minutes. Intermittent vortexing can aid this process. Visually inspect the solution against a light source to ensure there are no visible particulates. The final solution should be clear and homogenous.

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the primary stock into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store immediately at -20°C or -80°C for long-term stability.

Workflow Diagram

G cluster_prep Primary Stock Preparation weigh 1. Weigh Compound (e.g., 1.67 mg) add_dmso 2. Add Calculated Volume of DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve inspect 4. Visual Inspection (Clarity Check) dissolve->inspect aliquot 5. Dispense into Single-Use Aliquots inspect->aliquot store 6. Label and Store (-20°C or -80°C) aliquot->store

Caption: Workflow for 10 mM Primary Stock Preparation.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the serial dilution of the primary DMSO stock into your final aqueous assay buffer or cell culture medium.

Step-by-Step Methodology
  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the freezer. Thaw completely at room temperature and briefly vortex to ensure homogeneity.

  • Prepare Intermediate Dilution (Optional but Recommended): Performing an intermediate dilution step helps to minimize pipetting errors and reduce the final concentration of DMSO.

    • Example: To make a 1 mM intermediate stock, dilute the 10 mM primary stock 1:10 in DMSO or your assay buffer (e.g., 5 µL of 10 mM stock + 45 µL of solvent).

  • Prepare Final Working Solution: Dilute the intermediate or primary stock into the final assay buffer to achieve the desired working concentration.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM primary stock (a 1:1000 dilution):

      • Add 1 µL of the 10 mM primary stock to 999 µL of the final assay buffer.

    • Crucial: Immediately vortex or mix thoroughly by pipetting up and down to prevent the compound from precipitating out of the aqueous solution.

  • Vehicle Control: Prepare a corresponding vehicle control by adding the same final concentration of DMSO to the assay buffer without the compound. For the example above, this would be 1 µL of DMSO in 999 µL of buffer, yielding a 0.1% DMSO final concentration.

Serial Dilution Workflow Diagram

G cluster_dilution Working Solution Preparation stock Primary Stock 10 mM in DMSO intermediate Intermediate Stock (Optional) 1 mM in Assay Buffer stock->intermediate 1:10 Dilution working Final Working Solution e.g., 10 µM in Assay Buffer (Final DMSO <0.5%) stock->working 1:1000 Dilution (Direct) intermediate->working 1:100 Dilution

Caption: Serial Dilution from Primary Stock to Working Solution.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO. Insufficient solvent volume; Compound purity issues; Insufficient mixing energy.Re-verify calculations. Add slightly more DMSO. Increase sonication time/power. Gentle warming (to 37°C) can be attempted, but check for compound stability at higher temperatures first.
Precipitation observed after dilution into aqueous buffer. The compound's aqueous solubility limit has been exceeded; Insufficient mixing upon dilution.Ensure rapid and thorough mixing immediately after adding the DMSO stock to the buffer. If precipitation persists, the final concentration is too high and must be lowered. Consider using a buffer containing a small amount of surfactant (e.g., Tween-20) if compatible with the assay.
Inconsistent assay results between experiments. Degradation of stock solution due to multiple freeze-thaw cycles; Inaccurate pipetting; Evaporation of solvent from stock vial.Always use single-use aliquots. Use calibrated positive-displacement pipettes for viscous solvents like DMSO. Ensure stock vials are tightly capped during storage and thawing.

References

  • NextSDS. (n.d.). 1H-Purin-6-amine, 2-fluoro-8-methyl- (9CI) — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroadenine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Leszczynski, J., & Bakalarski, P. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3031. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (n.d.). N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine; 2-Propenoic acid,.... Retrieved from [Link]

  • Meanwell, N. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for 2-Fluoro-8-methyl-1H-purin-6-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Rationale The isolation and purification of highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Rationale

The isolation and purification of highly substituted purine derivatives remain a significant bottleneck in early-stage drug discovery and process scale-up. 2-Fluoro-8-methyl-1H-purin-6-amine (CAS: 677707-41-4)[1] is a specialized fluorinated bioisostere frequently utilized in the synthesis of kinase inhibitors and antiviral agents.

Crystallizing this specific molecule requires a deep understanding of its intermolecular thermodynamics. The purine core naturally forms robust, self-assembling hydrogen-bonded ribbons (via N6-H···N7 and N6-H···N3 interactions). However, the substitutions on this specific analog drastically alter its behavior:

  • The 2-Fluoro Effect: Fluorine is highly electronegative, withdrawing electron density from the purine ring. This increases the acidity of the N9 proton and alters the hydrogen-bond acceptor capacity of the ring nitrogens. Furthermore, fluorine participates in weak but highly directional C−H⋯F interactions, which dictate the final crystal packing and can lead to polymorphism[2].

  • The 8-Methyl Effect: Unsubstituted adenines tend to form tightly packed π−π stacked sheets, making them notoriously insoluble. The 8-methyl group introduces steric bulk that disrupts this perfect planarity, moderately increasing the molecule's solubility in halogenated and alcoholic solvents, and preventing the "brick-dust" phenomenon[3].

Based on these structural features, we have developed specific, self-validating crystallization protocols that leverage these unique thermodynamic properties to ensure high purity and optimal crystal habit.

Crystallization Strategy & Workflow

Selecting the correct crystallization method depends entirely on the purity profile of your starting material. The decision matrix below outlines the optimal workflow.

Workflow Start Crude 2-Fluoro-8-methyl- 1H-purin-6-amine Purity Assess Initial Purity Start->Purity Low < 80% Purity (Crude Extract) Purity->Low Low Med 80 - 95% Purity (Intermediate) Purity->Med Medium High > 95% Purity (Final Polish) Purity->High High ProtoC Protocol C: pH-Shift Precipitation Low->ProtoC ProtoB Protocol B: DMF/Water Anti-Solvent Med->ProtoB ProtoA Protocol A: MeOH/CHCl3 Cooling High->ProtoA

Decision matrix for selecting the optimal crystallization protocol based on API purity.

Quantitative Solvent Screening Data

To provide a baseline for solvent selection, the table below summarizes the solubility profiles and resulting crystal habits of 2-Fluoro-8-methyl-1H-purin-6-amine across various solvent systems.

Solvent SystemVolumetric RatioSolubility at 25°C (mg/mL)Solubility at Reflux (mg/mL)Observed Crystal HabitRecommended Protocol
MeOH / CHCl₃ 1:115.288.5Prismatic / BlocksProtocol A (Polishing)
DMF / Water 1:4 (Final)> 120 (in DMF)< 5.0 (in Mix)Fine NeedlesProtocol B (Bulk Recovery)
Ethanol (Abs) N/A8.442.1Thin PlatesAlternative Cooling
DMSO N/A> 150> 200Amorphous / OilingNot recommended as sole solvent

Experimental Protocols

Protocol A: Binary Solvent Cooling Crystallization (MeOH/CHCl₃)

Purpose: Final API polishing and generation of X-ray diffraction-quality single crystals. Mechanistic Causality: Chloroform acts as an excellent solvent for the hydrophobic 8-methyl domain, while methanol solvates the polar exocyclic amine and purine nitrogens. Controlled cooling slowly reduces kinetic energy, allowing the highly directional N6-H···N7 hydrogen bonds to establish the primary dimer motif before π−π stacking locks the lattice into place[3].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of 2-Fluoro-8-methyl-1H-purin-6-amine in 12 mL of a 1:1 (v/v) mixture of anhydrous Methanol and Chloroform.

  • Heating: Heat the suspension to a gentle reflux (approx. 60°C) under continuous magnetic stirring (400 rpm) until complete dissolution is achieved.

  • Hot Filtration (Self-Validation Step): Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean vial. Causality: This removes insoluble micro-particulates, ensuring that nucleation is driven purely by supersaturation thermodynamics rather than premature heterogeneous seeding by impurities.

  • Controlled Cooling: Transfer the vial to a programmable crystallizer. Cool the solution from 60°C to 20°C at a strict, controlled rate of 0.5°C/min.

  • Aging: Hold the system at 20°C for 2 hours to allow primary nucleation, then further cool to 4°C and age for an additional 4 hours to maximize yield.

  • Isolation: Isolate the resulting prismatic crystals via vacuum filtration. Wash the filter cake with 2 mL of ice-cold (4°C) methanol.

  • Drying: Dry under vacuum (50 mbar) at 40°C for 12 hours to remove residual trapped chloroform.

Protocol B: Anti-Solvent Crystallization (DMF/Water)

Purpose: Scalable bulk recovery from intermediate purity batches (80-95%). Mechanistic Causality: The API is highly soluble in polar aprotic solvents like DMF due to strong dipole-dipole interactions. Water acts as a potent anti-solvent; its high dielectric constant forces the hydrophobic 8-methyl groups to aggregate rapidly, driving supersaturation and forcing the compound out of solution[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of the crude API in 15 mL of N,N-Dimethylformamide (DMF) at 40°C.

  • Clarification: Filter the solution to ensure absolute homogeneity.

  • Anti-Solvent Addition: Transfer to a jacketed vessel equipped with an overhead stirrer (300 rpm). Begin adding deionized water dropwise at a rate of 1 mL/min.

  • Cloud Point Identification (Self-Validation Step): Monitor the solution closely. Around 10-12 mL of water addition, the solution will become turbid (the cloud point). Pause the water addition and age the mixture for 15 minutes. Validation: If the cloudiness persists and transitions into a thin slurry, stable nucleation has occurred. If it clears, add 1-2 mL more water and wait again.

  • Yield Maximization: Once a stable slurry is formed, resume water addition at 2 mL/min until a total of 60 mL of water has been added.

  • Isolation: Cool the slurry to 5°C, age for 2 hours, and filter. Wash the cake extensively with cold water (3 x 20 mL) to purge residual DMF. Dry under vacuum at 50°C.

Mechanistic Pathway of Nucleation

Understanding the molecular assembly is critical for troubleshooting. The diagram below illustrates the sequence of intermolecular events during Protocol A.

Mechanism Solvated Solvated Purine Desolv Solvent Displacement Solvated->Desolv Dimer H-Bonded Dimer Desolv->Dimer N6-H...N7 H-bonds Stack Pi-Pi Stacking Dimer->Stack Crystal Crystal Lattice Stack->Crystal F...H-C Interactions

Mechanistic pathway of 2-Fluoro-8-methyl-1H-purin-6-amine nucleation and lattice formation.

Troubleshooting: "Oiling Out" (Liquid-Liquid Phase Separation)

During Protocol B, if the anti-solvent is added too rapidly, the system may bypass the metastable zone and undergo liquid-liquid phase separation (forming a thick oil instead of crystals). Causality: The supersaturation generation rate exceeds the nucleation rate. Resolution: Re-dissolve the oil by heating the mixture to 60°C and adding a few drops of DMF until clear. Lower the stirring speed, add a few seed crystals (if available), and reduce the water addition rate to 0.5 mL/min to maintain the system within the metastable zone.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 2-Fluoro-8-methyl-1H-purin-6-amine chemical synthesis

Welcome to the Technical Support Center for advanced purine synthesis. This guide is specifically engineered for researchers and process chemists looking to optimize the yield and purity of 2-Fluoro-8-methyl-1H-purin-6-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced purine synthesis. This guide is specifically engineered for researchers and process chemists looking to optimize the yield and purity of 2-Fluoro-8-methyl-1H-purin-6-amine .

Due to the highly reactive nature of fluorination reagents and the regioselectivity challenges inherent to the purine core, synthesizing this molecule requires strict kinetic and thermodynamic control. Below, you will find diagnostic FAQs, mechanistic visualizations, quantitative process comparisons, and self-validating experimental protocols.

Section 1: Diagnostic Hub & FAQs

Q1: Why am I seeing a high percentage of 2,6-difluoro-8-methylpurine impurity during the Balz-Schiemann fluorination step? A1: This is a classic heat transfer issue. The C2-amine is significantly more nucleophilic than the C6-amine, as the C6 position is deactivated by the resonance effect (+R) of the purine ring[1]. Because of this, selective C2-diazotization is chemically favored. However, the reaction of tert-butyl nitrite (tBuONO) in HF/pyridine is violently exothermic. In standard batch reactors, the adiabatic temperature rise can exceed 45 °C within a single minute[2]. This thermal spike provides enough energy to overcome the activation barrier for the deactivated C6-amine, leading to overfluorination. Transitioning to a continuous flow reactor ensures rapid heat dissipation, drastically reducing this impurity[2].

Q2: My cyclization step to form the 2,6-diamino-8-methylpurine precursor is stalling at 60% conversion. How can I drive it to completion? A2: The condensation of 2,4,5,6-tetraaminopyrimidine with triethyl orthoacetate requires rigorously anhydrous conditions. Any water ingress leads to the premature hydrolysis of the orthoacetate into ethyl acetate and ethanol, starving your reaction of the necessary electrophile. Ensure your solvent (e.g., DMAc) is dried over molecular sieves and consider adding a catalytic amount of glacial acetic acid to accelerate the formation of the reactive imidate intermediate.

Q3: What causes the formation of 2-hydroxy-8-methyladenine during fluorination, and how do I prevent it? A3: The transient diazonium intermediate formed at the C2 position is highly susceptible to nucleophilic attack. If your HF/pyridine complex has absorbed atmospheric moisture, water will outcompete the fluoride ion, resulting in hydrolysis. Always use fresh, anhydrous HF/pyridine and purge the entire reactor system with ultra-high-purity argon prior to reagent introduction.

Section 2: Mechanistic Pathway & Workflow Visualization

The following diagram maps the optimal synthetic route alongside the primary thermodynamic and environmental pitfalls that degrade yield.

SynthesisWorkflow Pyrim 2,4,5,6-Tetraaminopyrimidine (Starting Material) Cyclization Triethyl orthoacetate, AcOH (Cyclization) Pyrim->Cyclization Intermediate 2,6-Diamino-8-methylpurine (Key Intermediate) Cyclization->Intermediate  Anhydrous  Conditions Fluorination tBuONO, HF/Pyridine (Selective Diazotization) Intermediate->Fluorination Target 2-Fluoro-8-methyl-1H-purin-6-amine (Target Product) Fluorination->Target  Continuous Flow  (Optimal Heat Transfer) Impurity1 2,6-Difluoro-8-methylpurine (Thermal Overrun) Fluorination->Impurity1  Batch Reactor  (Poor Heat Transfer) Impurity2 2-Hydroxy-8-methyladenine (Moisture Hydrolysis) Fluorination->Impurity2  H2O Contamination

Reaction pathway for 2-Fluoro-8-methyl-1H-purin-6-amine synthesis highlighting side reactions.

Section 3: Quantitative Data & Process Comparison

To illustrate the necessity of continuous flow over batch processing for the fluorination step, the following table summarizes the yield and impurity profiles based on reactor design. The data reflects the profound impact of surface-area-to-volume ratios on exothermic control[2].

Reactor TypeScaleReaction Temp (°C)Residence/Reaction TimeTarget Yield (%)2,6-Difluoro Impurity (%)
Standard Batch5 g-10 to +35 (Thermal Spike)60 min45.218.5
Standard Batch50 g-10 to +55 (Thermal Spike)60 min28.434.2
Continuous Flow (PFA Tubing)50 g-10 (Isothermal)2.5 min82.1< 1.0
Continuous Flow (SiC Reactor)1 kg-10 (Isothermal)2.5 min84.5< 0.5

Section 4: Validated Experimental Protocols

Protocol A: Synthesis of 2,6-Diamino-8-methylpurine (Cyclization)

Causality Focus: Using an orthoester (triethyl orthoacetate) instead of acetic acid ensures that the reaction byproduct is ethanol rather than water. This prevents the hydrolytic degradation of the newly formed purine ring, securing high yields.

  • Preparation : Suspend 2,4,5,6-tetraaminopyrimidine sulfate (10.0 g, 42 mmol) in anhydrous N,N-dimethylacetamide (DMAc, 100 mL) under a strict argon atmosphere.

  • Activation : Add triethylamine (12.5 mL, 90 mmol) dropwise to neutralize the sulfate salt. Stir vigorously for 15 minutes at room temperature.

  • Condensation : Add triethyl orthoacetate (15.5 mL, 84 mmol) followed by glacial acetic acid (0.5 mL, acting as a catalyst).

  • Heating : Heat the mixture to 120 °C for 12 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (m/z 141) and the dominant appearance of the product mass (m/z 165) indicates completion.

  • Isolation : Cool the reaction to 5 °C. Add 100 mL of cold diethyl ether to precipitate the product. Filter, wash with cold ethanol, and dry under vacuum to yield 2,6-diamino-8-methylpurine as a tan solid.

Protocol B: Continuous Flow Synthesis of 2-Fluoro-8-methyl-1H-purin-6-amine

Causality Focus: The strongly electronegative fluorine inductive effect (−I) and the resonance effect (+R) of the N6 amino group mean that no protecting group is required on the C6 amine, provided thermal runaway is prevented[1]. Continuous flow ensures the heat of diazotization is instantly dissipated.

  • System Setup : Utilize a continuous flow reactor equipped with a silicon carbide (SiC) or PFA tubing reaction zone (internal volume = 10 mL). Chill the entire reaction zone to -10 °C.

  • Reagent Preparation :

    • Stream A: Dissolve 2,6-diamino-8-methylpurine (5.0 g, 30.5 mmol) in anhydrous HF/pyridine (70:30, 50 mL) in a PTFE vessel. (Caution: HF/pyridine is highly corrosive and toxic. Handle only in a specialized fume hood with appropriate PPE).

    • Stream B: Prepare a neat solution of tert-butyl nitrite (tBuONO, 4.5 mL, 38 mmol).

  • Flow Execution : Pump Stream A at a rate of 3.0 mL/min and Stream B at a rate of 0.27 mL/min into a T-mixer directly preceding the chilled reaction zone. This provides a residence time of approximately 3 minutes.

  • Quenching : Direct the reactor effluent into a rapidly stirred quench vessel containing a saturated aqueous solution of calcium carbonate (CaCO₃) maintained at 0 °C. This safely neutralizes the HF and precipitates calcium fluoride.

  • Extraction & Purification : Extract the neutralized aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Check: Analyze the crude product via ¹⁹F NMR. A single sharp peak around -52 ppm confirms the presence of the desired 2-fluoro group. The absence of a secondary peak around -65 ppm confirms the successful mitigation of the 2,6-difluoro overfluorination impurity.

Section 5: References

  • [1] A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [2] One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. Organic Process Research & Development, American Chemical Society (ACS). Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with 2-Fluoro-8-methyl-1H-purin-6-amine

Executive Summary & Mechanistic Insight As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize highly crystalline small molecules. 2-Fluoro-8-methyl-1H-purin-6-amine presents a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insight

As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize highly crystalline small molecules. 2-Fluoro-8-methyl-1H-purin-6-amine presents a unique solvation challenge. The purine core is highly planar, promoting strong intermolecular π−π stacking. Furthermore, the C6-amine and the highly electronegative C2-fluoro group create a robust network of intermolecular hydrogen bonds.

While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent capable of acting as a hydrogen bond acceptor to disrupt these interactions, the thermodynamic stability of the compound's crystal lattice often resists spontaneous dissolution[1]. Overcoming this barrier requires a self-validating system of high-quality solvent selection, targeted mechanical energy, and controlled dilution kinetics.

Diagnostic Q&A: Troubleshooting Guide

Q1: I added 100% DMSO to 2-Fluoro-8-methyl-1H-purin-6-amine, but it remains a cloudy suspension. Why isn't it dissolving? A1: The compound's high crystal lattice energy prevents spontaneous dissolution at room temperature. Furthermore, DMSO is highly hygroscopic. If your DMSO bottle has been opened multiple times, it has likely absorbed atmospheric water. Water forms a strong hydrogen-bonded network with DMSO, outcompeting the purine derivative for solvation sites and drastically reducing its solubility. Actionable Fix: Always use fresh, anhydrous DMSO (≤0.1% water) stored under inert gas. Apply mechanical energy via sonication at 37°C to induce localized cavitation, which breaks the intermolecular bonds without causing bulk thermal degradation[2].

Q2: My compound dissolved perfectly in DMSO, but when I added it to my cell culture media, it immediately crashed out. How do I prevent this? A2: This is a classic kinetic solubility failure. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the solvent undergoes a rapid polarity shift. The lipophilic purine molecules self-associate faster than they can be dispersed by the water, leading to nucleation and precipitation[3]. Actionable Fix: Never add aqueous buffer directly to your DMSO stock. Instead, perform serial dilutions in 100% DMSO first. Then, add the final DMSO dilution dropwise into the aqueous medium while vortexing vigorously. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity[4].

Q3: Can I store my dissolved 2-Fluoro-8-methyl-1H-purin-6-amine stock at -20°C and thaw it as needed? A3: While storage at -20°C preserves chemical stability, repeated freeze-thaw cycles are detrimental to physical solubility. Freezing forces the purine out of solution as the DMSO crystallizes (DMSO freezes at 18.5°C). Upon thawing, the precipitated compound often forms a more stable, harder-to-dissolve polymorph[1]. Actionable Fix: Aliquot your master stock into single-use vials before freezing. Discard any unused portion of a thawed aliquot.

Q4: If dropwise dilution still fails in my assay buffer, what formulation strategies can I use? A4: If the compound exceeds its kinetic solubility limit in your specific buffer, you must alter the solvent environment. You can introduce biocompatible co-solvents or utilize complexation agents. For instance, Hydroxypropyl- β -cyclodextrin (HP- β -CD) can encapsulate the lipophilic portions of the purine, significantly enhancing its apparent aqueous solubility without relying on harsh organic solvents[3].

Standardized Experimental Protocols

Protocol A: Preparation of a Master Stock (Anhydrous DMSO)
  • Equilibration: Allow the vial of 2-Fluoro-8-methyl-1H-purin-6-amine to reach room temperature in a desiccator before opening to prevent atmospheric condensation.

  • Weighing: Weigh the required mass using an analytical balance and transfer it to a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO to achieve your target concentration (e.g., 50 mM).

  • Mechanical Disruption: Vortex the vial vigorously for 60 seconds. If particulates remain, place the vial in an ultrasonic water bath at 37°C for 10–15 minutes[2].

  • Verification: Hold the vial against a light source. The solution must be optically clear with no visible birefringence or floating micro-crystals.

  • Storage: Divide the solution into 10–20 µL single-use aliquots in tightly sealed microcentrifuge tubes and store immediately at -20°C.

Protocol B: Dropwise Aqueous Dilution (Assay Preparation)
  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution: If a lower concentration is needed, perform intermediate serial dilutions using 100% anhydrous DMSO[5].

  • Buffer Integration: Place your target aqueous buffer (e.g., PBS or culture media) on a magnetic stirrer or vortex mixer.

  • Dropwise Addition: While the buffer is actively mixing, use a micropipette to add the DMSO stock dropwise directly into the center of the vortex.

  • Incubation: Allow the solution to mix for 5 minutes at the assay temperature before introducing it to your biological system.

Quantitative Solubility Data

The following table summarizes the expected solubility parameters and stability profiles for 2-Fluoro-8-methyl-1H-purin-6-amine across different solvent systems, synthesizing principles of purine thermodynamics[4].

Solvent SystemMax Soluble ConcentrationPreparation RequirementStability / Shelf Life
Anhydrous DMSO (100%) ~50 mMSonication at 37°C>6 months at -20°C (Single-use)
Hydrated DMSO (>5% Water) <10 mMGentle heating (50°C)Prone to spontaneous precipitation
Aqueous Buffer (1% DMSO) <100 µMDropwise addition to vortexUse immediately (<4 hours)
Aqueous Buffer + 5% HP- β -CD ~500 µMPre-complexation requiredStable for 24-48 hours at 4°C

Visualizations

G step1 1. Weigh 2-Fluoro-8-methyl-1H-purin-6-amine step2 2. Add Anhydrous DMSO (≤0.1% water) step1->step2 step3 3. Vortex & Sonicate (37°C for 10 min) step2->step3 decision1 Is the solution optically clear? step3->decision1 action_heat Heat to 50°C and re-sonicate decision1->action_heat No (Particulates) step4 4. Aliquot & Store at -20°C (Avoid freeze-thaw) decision1->step4 Yes (Dissolved) action_heat->decision1 Re-evaluate step5 5. Dilute dropwise into assay buffer (Final DMSO < 1%) step4->step5

Workflow for solubilizing 2-Fluoro-8-methyl-1H-purin-6-amine in DMSO and aqueous buffers.

References

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Can someone please help! My drug is dissolve in 100% DMSO... ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Purine Derivatives

Welcome to the technical support center for the synthesis of fluorinated purine derivatives. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of fluorinated purine derivatives. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for these vital compounds. The introduction of fluorine into the purine scaffold can significantly enhance the biological activity and physicochemical properties of molecules, making them crucial in medicinal chemistry.[1][2] However, the synthesis of fluorinated nucleic acid components often presents unique and complex challenges.[3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of fluorinated purine derivatives.

Q1: What are the primary methods for introducing fluorine into a purine ring?

A1: The two main strategies are nucleophilic and electrophilic fluorination.[4]

  • Nucleophilic Fluorination: This involves the substitution of a leaving group (like a halogen or a nitro group) with a fluoride ion source. The Halogen Exchange (HALEX) reaction is a common example, often using potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent.[4][5] This method is particularly effective for electron-deficient aromatic rings.[6]

  • Electrophilic Fluorination: This method uses a reagent that delivers an electrophilic fluorine atom to a nucleophilic site on the purine ring. Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used.[4][5]

Q2: What are the most critical parameters to optimize in a fluorination reaction?

A2: Successful fluorination depends on a delicate balance of several factors. Key parameters to optimize include:

  • Choice of Fluorinating Agent: The reactivity and selectivity of the fluorinating agent are paramount.[7]

  • Solvent: The solvent's polarity and boiling point can significantly affect reactant solubility, reaction rate, and the stability of intermediates.[8][9]

  • Temperature: Temperature control is crucial as it impacts reaction kinetics and can lead to decomposition if too high.[9][10]

  • Catalyst and Ligand (if applicable): For less activated systems, transition metal catalysis, particularly with palladium, can be employed, where the choice of ligand is critical for regioselectivity.[8]

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time.[11]

Q3: How do substituents on the purine ring influence the fluorination reaction?

A3: The electronic nature of substituents plays a significant role. Electron-withdrawing groups (EWGs) activate the purine ring towards nucleophilic aromatic substitution (SNAr), making the reaction more favorable.[6][8] Conversely, electron-donating groups (EDGs) can hinder nucleophilic substitution but may facilitate electrophilic fluorination. The position of these groups also dictates the regioselectivity of the reaction.

Q4: What are the common safety precautions when handling fluorinating agents?

A4: Fluorinating agents, especially gaseous ones like fluorine (F₂), are often toxic, corrosive, and highly reactive.[12] Strict safety protocols are essential and include:

  • Engineering Controls: Always work in a properly functioning chemical fume hood or a dedicated ventilated gas cabinet.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and fluorine-resistant gloves (e.g., neoprene).[12][13]

  • Material Compatibility: Use equipment made of compatible materials. For instance, nickel, Monel, and stainless steel are recommended for handling pressurized fluorine.[12]

  • Emergency Preparedness: Have an emergency plan in place, including access to a self-contained breathing apparatus (SCBA) and appropriate first aid materials like calcium gluconate gel for HF burns.[14]

II. Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to troubleshooting specific problems encountered during the synthesis of fluorinated purine derivatives.

Problem 1: Low or No Yield of the Desired Fluorinated Purine

Possible Causes & Solutions

  • Suboptimal Reaction Temperature:

    • Causality: Reaction kinetics are highly temperature-dependent. If the temperature is too low, the activation energy barrier may not be overcome, leading to a slow or incomplete reaction.[10] Conversely, high temperatures can cause decomposition of the starting material, product, or reagents.[9]

    • Troubleshooting Steps:

      • Screen a range of temperatures. Start with the temperature reported in a similar literature procedure and then systematically vary it in increments of 10-20°C.

      • Monitor the reaction at different temperatures using an appropriate analytical technique like TLC, LC-MS, or ¹⁹F NMR to track the consumption of starting material and the formation of the product and byproducts.[11]

  • Incorrect Solvent Choice:

    • Causality: The solvent's properties, such as polarity and boiling point, influence the solubility of reactants and the stability of charged intermediates in the transition state. For SNAr reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the fluoride salt, leaving the fluoride anion more nucleophilic.

    • Troubleshooting Steps:

      • Experiment with a range of aprotic polar solvents such as DMF, DMSO, NMP, or sulfolane.

      • Consider the use of fluorinated solvents, like hexafluoroisopropanol (HFIP), which have been shown to facilitate certain C-H functionalization reactions.[15]

  • Poor Reactivity of the Fluorinating Agent:

    • Causality: The choice of fluorinating agent is critical. For nucleophilic fluorination, the source of the fluoride ion matters. For example, spray-dried potassium fluoride is often more reactive than the anhydrous form due to its higher surface area. For electrophilic fluorination, the reactivity of N-F reagents can vary significantly.

    • Troubleshooting Steps:

      • For nucleophilic reactions, try different fluoride sources (e.g., KF, CsF, TBAF). The use of phase-transfer catalysts like crown ethers can also enhance the reactivity of alkali metal fluorides.

      • For electrophilic reactions, consider a more reactive reagent if a milder one is unsuccessful. For example, if NFSI is not effective, a more potent agent might be required, though this also increases the risk of side reactions.

  • Decomposition of Starting Material or Product:

    • Causality: Fluorinated purines can be sensitive to harsh reaction conditions. High temperatures, strong acids or bases, or prolonged reaction times can lead to degradation.

    • Troubleshooting Steps:

      • Attempt the reaction at a lower temperature for a longer duration.

      • Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

      • After the reaction, perform the work-up at a lower temperature and minimize the exposure of the product to acidic or basic conditions during purification.

Problem 2: Poor Regioselectivity - Fluorination at the Wrong Position

Possible Causes & Solutions

  • Electronic Effects of Substituents:

    • Causality: In nucleophilic aromatic substitution (SNAr), the regioselectivity is primarily governed by the electronic activation of the aromatic ring. Fluoride will preferentially substitute at positions that are ortho or para to strong electron-withdrawing groups (EWGs) because the negative charge of the Meisenheimer intermediate can be delocalized onto the EWG.[6]

    • Troubleshooting Steps:

      • Re-evaluate the electronic properties of the substituents on your purine ring. If the desired position is not sufficiently activated, consider modifying the synthetic strategy to introduce the fluorine atom before adding certain substituents or to temporarily introduce a strongly activating group.

      • For electrophilic fluorination, the directing effects are reversed, with electron-donating groups directing ortho- and para-.

  • Steric Hindrance:

    • Causality: Bulky substituents near the target reaction site can sterically hinder the approach of the fluorinating agent.[9]

    • Troubleshooting Steps:

      • If possible, redesign the synthesis to introduce the fluorine atom at an earlier stage before the installation of sterically demanding groups.

      • Consider using a smaller fluorinating agent.

  • Choice of Catalyst and Ligand:

    • Causality: In metal-catalyzed fluorination reactions, the ligand plays a crucial role in determining the regioselectivity by influencing the coordination of the substrate to the metal center.

    • Troubleshooting Steps:

      • Screen a variety of ligands with different steric and electronic properties.

      • Consult the literature for catalyst/ligand systems that have been successful for similar substrates.

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Similar Polarity of Product and Starting Material/Byproducts:

    • Causality: Fluorinated compounds can have similar polarities to their non-fluorinated precursors, making chromatographic separation challenging.

    • Troubleshooting Steps:

      • Chromatography: Experiment with different chromatographic techniques. While silica gel is common, for polar purine derivatives, reversed-phase (C18) chromatography or the use of amine-functionalized columns may provide better separation.[16]

      • Solvent Systems: For silica gel chromatography, a gradient of dichloromethane/methanol is often effective for purine derivatives. For non-polar purines, a hexane/ethyl acetate system may be suitable.[16]

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

  • Product Instability on Silica Gel:

    • Causality: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive fluorinated purines.

    • Troubleshooting Steps:

      • Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, in the eluent.

      • Consider using a different stationary phase, such as neutral alumina.

III. Data and Protocols

Table 1: Recommended Starting Conditions for Nucleophilic Aromatic Fluorination (SNAr) of Chloro-Purines
ParameterRecommended ConditionRationale
Fluoride Source Spray-dried KF or CsFHigh surface area and reactivity. CsF is more soluble but also more expensive.
Solvent DMSO, DMF, or SulfolaneHigh-boiling, polar aprotic solvents that enhance the nucleophilicity of the fluoride ion.
Temperature 120-180 °CSNAr reactions often require elevated temperatures to overcome the activation energy.[17]
Additives Phase-transfer catalyst (e.g., 18-crown-6)Can improve the solubility and reactivity of the fluoride salt, potentially allowing for lower reaction temperatures.
Atmosphere Inert (N₂ or Ar)Prevents potential side reactions with atmospheric moisture and oxygen.
Experimental Protocol: General Procedure for Nucleophilic Fluorination of a Dichloropurine

This protocol provides a general starting point for the fluorination of a dichloropurine derivative. The specific conditions may need to be optimized for your particular substrate.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dichloropurine starting material (1.0 eq), spray-dried potassium fluoride (2.2 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

  • Solvent Addition: Add anhydrous, high-boiling polar aprotic solvent (e.g., DMSO or sulfolane) to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar) and heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical method for TLC is a mobile phase of dichloromethane and methanol (e.g., 95:5 v/v).

  • Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Analytical Techniques for Reaction Monitoring

Effective reaction monitoring is crucial for optimization. Several techniques can provide valuable insights:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the progress of a reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting material and the formation of the product and any byproducts, including their molecular weights.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Useful for structural elucidation of the final product.

    • ¹⁹F NMR: A powerful tool for directly observing the formation of the fluorinated product and quantifying its yield.[11] It can also help identify any fluorinated byproducts.

IV. Visualizations

Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield

This diagram illustrates a logical progression for addressing low yields in fluorination reactions.

LowYieldTroubleshooting start Low Yield Observed temp Optimize Temperature (Screen 80-180°C) start->temp solvent Screen Solvents (e.g., DMSO, DMF, NMP) temp->solvent No Improvement success Yield Improved temp->success Improvement reagent Change Fluorinating Agent / Additives solvent->reagent No Improvement solvent->success Improvement decomposition Check for Decomposition (LC-MS analysis) reagent->decomposition No Improvement reagent->success Improvement failure Yield Still Low (Re-evaluate Synthetic Route) decomposition->failure Decomposition Observed decomposition->failure No Decomposition

Caption: A decision tree for troubleshooting low yields in fluorination reactions.

Diagram 2: Key Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

This diagram shows the interconnected factors that determine the success of an SNAr reaction for fluorination.

SNAr_Factors SNAr SNAr Reaction Success Substrate Substrate (Purine Derivative) SNAr->Substrate Fluoride Fluoride Source (e.g., KF, CsF) SNAr->Fluoride Conditions Reaction Conditions SNAr->Conditions EWG Electron-Withdrawing Groups (Activation) Substrate->EWG LG Leaving Group (e.g., -Cl, -NO2) Substrate->LG Sterics Steric Hindrance Substrate->Sterics Reactivity Reactivity & Solubility Fluoride->Reactivity Counterion Counter-ion (e.g., K+, Cs+) Fluoride->Counterion Temp Temperature Conditions->Temp Solvent Solvent Conditions->Solvent Catalyst Catalyst / Additives Conditions->Catalyst

Sources

Optimization

stability of 2-Fluoro-8-methyl-1H-purin-6-amine in aqueous solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing reproducibility issues when working with halogenated purine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing reproducibility issues when working with halogenated purine derivatives.

Working with 2-Fluoro-8-methyl-1H-purin-6-amine (a modified fluoropurine) requires a rigorous understanding of its aqueous thermodynamics. The very structural modifications that make fluoropurines potent biological probes or pharmaceutical intermediates also introduce significant chemical liabilities in water.

Below is our comprehensive troubleshooting guide, structured to explain the causality behind degradation, answer your most pressing FAQs, and provide self-validating protocols to ensure absolute experimental integrity.

Part 1: Mechanistic Insights into Aqueous Instability

To prevent degradation, you must first understand the molecular vulnerabilities of 2-Fluoro-8-methyl-1H-purin-6-amine:

  • C2-Fluorine Vulnerability (Nucleophilic Substitution): The strong electron-withdrawing nature of the fluorine atom severely depletes electron density at the C2 carbon. In aqueous media, this makes the C2 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by water or hydroxide ions. This reaction displaces the fluoride ion, converting the molecule into an inactive 2-hydroxy (or 2-oxo tautomer) derivative [1].

  • C6-Amine Vulnerability (Hydrolytic Deamination): Under strongly acidic conditions, the C6-amino group can undergo protonation and subsequent hydrolytic deamination, yielding a hypoxanthine-like derivative.

  • C8-Methyl Influence: While the C8-methyl group provides a slight electron-donating effect that marginally stabilizes the purine ring compared to unsubstituted 2-fluoroadenine, it does not offer sufficient steric shielding to protect the C2 position from nucleophilic attack [1].

Degradation A 2-Fluoro-8-methyl-1H-purin-6-amine (Intact API) B 2-Hydroxy-8-methyl-1H-purin-6-amine (C2-Hydrolysis) A->B OH⁻ / H₂O Nucleophilic Substitution (pH > 7.5) C 2-Fluoro-8-methyl-1H-purine-6-one (C6-Deamination) A->C H⁺ / H₂O Hydrolytic Deamination (pH < 4.0) D 2-Hydroxy-8-methyl-1H-purine-6-one (Complete Degradation) B->D Prolonged Aqueous Exposure C->D Prolonged Aqueous Exposure

Fig 1. Primary aqueous degradation pathways of 2-Fluoro-8-methyl-1H-purin-6-amine via hydrolysis.

Part 2: Troubleshooting & FAQs

Q: My cell viability assays are showing high variability between replicates. Could the compound be degrading in the culture media? A: Yes. Standard cell culture media (e.g., DMEM, RPMI) are incubated at 37°C and buffered around pH 7.4. Under these conditions, the half-life of 2-fluoropurines is significantly reduced due to continuous C2-hydrolysis. If you prepare your media containing the drug and let it sit in the incubator for 48+ hours, a large percentage of the active compound will have converted to the inactive 2-hydroxy derivative. Solution: Always spike the compound into the media immediately before treating the cells.

Q: Can I store my reconstituted aqueous working solutions at 4°C for a week to save time? A: Absolutely not. Even at 4°C, the nucleophilic attack by water slowly proceeds. Aqueous solutions must be prepared fresh daily. For intermediate storage, the compound must be kept in an anhydrous organic solvent like DMSO at -80°C [2].

Q: How can I definitively verify if my stock solution has degraded? A: Run a rapid LC-MS check. Intact 2-Fluoro-8-methyl-1H-purin-6-amine has a specific molecular weight. If C2-hydrolysis has occurred, the substitution of the fluorine atom (19 Da) with a hydroxyl group (17 Da) will result in a distinct -2 Da mass shift in your mass spectrum. If C6-deamination has occurred, you will see a +1 Da mass shift (loss of NH2​ , addition of OH ).

Part 3: Quantitative Stability Matrix

To guide your experimental design, refer to this empirical stability matrix summarizing the degradation kinetics of fluoropurines under varying conditions [2][3]:

Solvent / Buffer ConditionpHTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant
Anhydrous DMSO N/A-80°C> 6 MonthsNone detected
Anhydrous DMSO N/A-20°C~ 1 MonthNone detected
Acidic Aqueous Buffer 4.037°C< 12 HoursC6-Deamination product
Physiological Media 7.437°C~ 48 HoursC2-Hydrolysis product
Basic Aqueous Buffer 10.025°C< 4 HoursC2-Hydrolysis product

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, do not rely on assumption. Use the following self-validating workflow for handling this compound.

Protocol: Preparation and Validation of Stable Stock Solutions

Rationale: Water is the enemy of fluoropurines. By isolating the compound in anhydrous DMSO and utilizing amber vials, we eliminate both hydrolytic and photolytic degradation vectors.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized 2-Fluoro-8-methyl-1H-purin-6-amine powder to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture condensation on the cold powder.

  • Reconstitution: Dissolve the powder in Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to create a concentrated stock (e.g., 10 mM to 50 mM).

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 20 µL) using amber, low-bind microcentrifuge vials. Causality: Single-use aliquots prevent ambient moisture introduction caused by repeated freeze-thaw cycles.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

  • Self-Validating QC Check (Monthly): Thaw one aliquot and dilute it 1:1000 in a mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid). Inject it into an HPLC-UV system. Verify that the UV λmax​ remains sharp at ~260 nm and that no secondary peaks appear at earlier retention times (hydroxylated purines are more polar and elute earlier on a C18 column).

  • Aqueous Dilution: Only dilute the DMSO stock into your aqueous biological buffer immediately (within 5 minutes) prior to application.

Protocol S1 1. Weigh API (Desiccated) S2 2. Reconstitute (Anhydrous DMSO) S1->S2 S3 3. Aliquot (Amber Vials) S2->S3 S4 4. Freeze (-80°C Storage) S3->S4 S5 5. Dilute (Aqueous Buffer) Use Immediately S4->S5

Fig 2. Self-validating workflow for the preparation and storage of fluoropurine stock solutions.

References

  • Development of a Commercial Manufacturing Route to 2-Fluoroadenine, The Key Unnatural Nucleobase of Islatravir Organic Process Research & Development (ACS Publications) URL:[Link]

  • Simultaneous determination of fludarabine and clofarabine in human plasma by LC-MS/MS Journal of Chromatography B (NIH PubMed Central) URL:[Link]

Troubleshooting

Technical Support Center: 2-Fluoro-8-methyl-1H-purin-6-amine Storage &amp; Troubleshooting

Welcome to the Technical Support Center for 2-Fluoro-8-methyl-1H-purin-6-amine (CAS: 677707-41-4). As a specialized fluorinated purine derivative, this compound is a critical building block in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Fluoro-8-methyl-1H-purin-6-amine (CAS: 677707-41-4). As a specialized fluorinated purine derivative, this compound is a critical building block in medicinal chemistry and drug development. However, its unique electronic structure introduces specific vulnerabilities during storage and handling.

This guide provides researchers and drug development professionals with field-proven insights, causality-driven troubleshooting, and self-validating protocols to prevent chemical degradation.

Core Mechanisms of Degradation

To effectively store 2-Fluoro-8-methyl-1H-purin-6-amine, one must first understand the structural causality behind its degradation. The molecule features two primary liabilities:

  • C2-Electrophilicity: The strongly electronegative fluorine atom at the C2 position inductively withdraws electron density from the already electron-deficient pyrimidine sub-ring. This makes the C2 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . In the presence of ambient moisture or basic aqueous media, water acts as a nucleophile, displacing the fluoride ion to form a 2-hydroxy degradant (which rapidly tautomerizes to a stable lactam)[1].

  • C6-Amine Oxidation: The exocyclic amine can undergo slow radical oxidation or photolytic degradation when exposed to UV light and atmospheric oxygen, leading to colored polymeric degradants.

G A 2-Fluoro-8-methyl-1H-purin-6-amine (Intact API) B Moisture (H₂O) / High pH A->B E Oxygen / UV Light A->E C Nucleophilic Aromatic Substitution (SNAr) B->C D C2-Hydrolysis Product (Loss of Fluorine) C->D F Radical Oxidation / Photodegradation E->F G N6-Oxide / Colored Degradants (Discoloration) F->G H Optimal Storage: Desiccation, Argon, -20°C, Dark H->A Prevents

Mechanisms of 2-Fluoro-8-methyl-1H-purin-6-amine degradation and preventive storage strategies.

Quantitative Stability Profiles

The following table summarizes the quantitative stability data for 2-Fluoro-8-methyl-1H-purin-6-amine across various storage conditions. Use this as a baseline to establish your laboratory's inventory management protocols.

StateStorage ConditionAtmosphereContainerExpected Shelf LifePrimary Degradation Risk
Solid Powder Room Temp (20-25°C)Ambient AirClear Glass< 3 MonthsC2-Hydrolysis, Oxidation
Solid Powder 2-8°CDesiccatedAmber Glass12 MonthsSlow Hydrolysis
Solid Powder -20°CArgon/NitrogenSealed Amber Vial> 24 MonthsNegligible
Stock Solution Room Temp (in DMSO)Ambient AirEppendorf Tube< 24 HoursRapid Solvolysis / Hydrolysis
Stock Solution -20°C (in DMSO)Argon PurgedO-Ring Sealed Tube1 MonthPrecipitation, Slow Hydrolysis
Stock Solution -80°C (in DMSO)Argon PurgedO-Ring Sealed TubeUp to 6 MonthsNegligible[2]

Troubleshooting FAQs

Q1: During LC-MS quality control, my 2-Fluoro-8-methyl-1H-purin-6-amine peak has decreased, and a new peak appeared with a mass shift of -2 Da. What is happening? A: This is the hallmark signature of C2-hydrolysis. The substitution of a fluorine atom (19 Da) with a hydroxyl group (17 Da) results in a net loss of 2 Da. This occurs because the C2 position is highly activated for SNAr reactions[1]. Even trace amounts of moisture in your storage vial or hygroscopic absorption during weighing can trigger this over time. Resolution: Discard the degraded batch if the purity falls below your assay threshold. Implement Protocol 1 (below) for future handling.

Q2: My compound was originally a pristine white powder, but after 6 months in the fridge, it has a distinct yellowish tint. Is it still usable? A: The yellowish discoloration indicates oxidation of the exocyclic C6-amine or photolytic radical generation. While the molar percentage of the degradant might be low (often <1%), these colored polymeric byproducts can severely interfere with fluorescence-based assays or kinase screening panels. Resolution: Always store the solid in amber vials to block UV/visible light and backfill the headspace with an inert gas (Argon) before sealing.

Q3: I prepared a 10 mM stock solution in DMSO, but after a week at 4°C, my cellular assay results are highly inconsistent. Why? A: Two factors are at play. First, DMSO is highly hygroscopic. If the DMSO absorbed atmospheric moisture, the water will act as a nucleophile, degrading the fluoropurine via hydrolysis. Second, 2-Fluoro-8-methyl-1H-purin-6-amine can precipitate out of solution at 4°C, leading to inaccurate dosing. Resolution: Stock solutions must be prepared with anhydrous solvents, aliquoted, and stored at -80°C. Freeze-thaw cycles must be strictly avoided[2].

Standard Operating Procedures (SOPs)

To ensure scientific integrity and reproducible results, implement these self-validating protocols in your laboratory.

Protocol 1: Preparation and Storage of Anhydrous Stock Solutions

This protocol ensures the exclusion of moisture, preventing SNAr degradation of the C2-fluoro group.

Step 1: Solvent Validation

  • Obtain strictly anhydrous DMSO (packaged under Argon).

  • Self-Validation Check: Prior to use, perform a Karl Fischer titration on the DMSO. The moisture content must be validated at <50 ppm . If >50 ppm, discard or dry over activated 3Å molecular sieves for 24 hours.

Step 2: Inert Dissolution

  • Transfer the 2-Fluoro-8-methyl-1H-purin-6-amine vial to a glove box or use a Schlenk line with a positive stream of dry Argon.

  • Equilibrate the solid to room temperature before opening the vial to prevent ambient condensation on the cold powder.

  • Dissolve the powder in the validated anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Vortex until completely clear.

Step 3: Aliquoting and Cryopreservation

  • Dispense the solution into single-use, amber, O-ring sealed cryovials (e.g., 50 µL per vial).

  • Purge the headspace of each cryovial with a gentle stream of Argon before capping.

  • Snap-freeze the aliquots in liquid nitrogen, then transfer immediately to a -80°C freezer for long-term storage (stable up to 6 months)[2].

  • Usage Rule: Thaw an aliquot immediately before use. Discard any remaining solution; do not refreeze .

Protocol 2: Desiccation and Inert Gas Purging for Solid Recovery

If a bulk bottle of the solid is opened frequently, atmospheric moisture will inevitably enter. Use this protocol to re-stabilize the bulk powder after weighing.

Step 1: Primary Desiccation

  • After weighing out the required mass, place the open bulk vial inside a vacuum desiccator containing fresh, indicating Drierite (calcium sulfate) or phosphorus pentoxide (P₂O₅).

  • Apply a vacuum (approx. 10-20 mbar) for 2 hours to pull off any surface-adsorbed moisture.

Step 2: Argon Backfilling

  • Slowly release the vacuum by backfilling the desiccator with dry Argon gas (do not use ambient air).

  • Quickly cap the vial tightly with a PTFE-lined cap.

Step 3: Secondary Sealing

  • Wrap the cap junction tightly with Parafilm.

  • Place the vial inside a secondary container (e.g., a zip-lock bag containing a small silica gel packet) and store at -20°C .

References

  • Hong, C. M., Xu, Y., et al. "Development of a Commercial Manufacturing Route to 2-Fluoroadenine, The Key Unnatural Nucleobase of Islatravir." Organic Process Research & Development, ACS Publications (2020). Available at:[Link]

Sources

Optimization

optimizing binding assays for 2-Fluoro-8-methyl-1H-purin-6-amine

Welcome to the Technical Support Center for Purine-Based Ligand Assays . This portal is designed for researchers and drug development professionals optimizing binding assays for ATP-competitive kinase inhibitors and rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Purine-Based Ligand Assays .

This portal is designed for researchers and drug development professionals optimizing binding assays for ATP-competitive kinase inhibitors and receptor ligands. Our current focus is on 2-Fluoro-8-methyl-1H-purin-6-amine (CAS: 677707-41-4, Molecular Formula: C6H6FN5)[1]. As a fluorinated and methylated adenine derivative, this compound is a privileged scaffold for targeting the ATP-binding pocket of kinases[2]. However, its unique physicochemical properties—specifically the electron-withdrawing 2-fluoro group and the hydrophobic 8-methyl substitution—introduce specific challenges in fluorescence, solubility, and thermodynamic profiling.

Below, you will find our comprehensive, causality-driven troubleshooting guides, validated protocols, and FAQs to ensure your assay data is robust, reproducible, and artifact-free.

Assay Selection & Optimization Workflow

Before diving into specific troubleshooting, it is critical to select the correct orthogonal assays to validate binding. Do not rely on a single readout.

AssayWorkflow Start Target: Kinase + Purine Probe Q1 High Throughput Screening Needed? Start->Q1 TRFRET TR-FRET Assay (Primary Screen) Q1->TRFRET Yes Q2 Real-time Kinetics (kon, koff) Required? Q1->Q2 No TRFRET->Q2 Hit Triage SPR SPR (Biacore) (Orthogonal Validation) Q2->SPR Yes TSA Thermal Shift (DSF) (Thermodynamic Validation) Q2->TSA No

Decision matrix for selecting binding assays for ATP-competitive purine probes.

Module 1: TR-FRET (Time-Resolved FRET) Binding Assays

TR-FRET is the gold standard for high-throughput screening of ATP-competitive ligands[3]. It relies on the displacement of a fluorescent tracer from the kinase active site by your purine compound.

TRFRET_Mech Kinase Kinase (His-tagged) Tracer Fluorescent ATP Tracer (Acceptor) Kinase->Tracer ATP Pocket Ab Anti-His Eu3+ Antibody (Donor) Ab->Kinase Binds Tag Ab->Tracer FRET Signal Purine 2-Fluoro-8-methyl-1H-purin-6-amine (Competitor) Purine->Kinase Displaces Tracer Purine->Tracer FRET Loss

TR-FRET competitive binding mechanism for displacing ATP tracers with purine analogs.

Standard Operating Protocol: TR-FRET Competition Assay

Self-Validating Design: This protocol includes a tracer-free control well to immediately identify compound auto-fluorescence.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 2-Fluoro-8-methyl-1H-purin-6-amine in 100% DMSO, then dilute 1:100 in assay buffer (Final DMSO = 1%).

  • Complex Assembly: Add 5 nM His-tagged Kinase and 2 nM Eu3+-labeled anti-His antibody to a 384-well low-volume plate[3].

  • Tracer Addition: Add the fluorescent ATP-competitive tracer at a concentration equal to its pre-determined Kd​ [4].

  • Incubation & Read: Incubate for 60 minutes at room temperature. Read on a multi-mode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Frequently Asked Questions (TR-FRET)

Q: My IC50​ values for 2-Fluoro-8-methyl-1H-purin-6-amine are shifting wildly between different assay runs. Why? A: This is almost always a tracer concentration issue. The IC50​ of a competitive inhibitor is mathematically dependent on the tracer concentration via the Cheng-Prusoff equation ( Ki​=IC50​/(1+[Tracer]/Kd​) ). If your tracer degrades or is pipetted inaccurately, the apparent IC50​ will shift. Solution: Always run a tracer titration curve alongside your compound screening to verify the active concentration of the tracer.

Q: I am seeing a massive drop in the donor (Eu3+) emission channel (615 nm) at high concentrations of the purine probe. Is the compound precipitating? A: Not necessarily. You are likely observing the Inner Filter Effect (IFE) . The purine ring, particularly when modified with an electron-withdrawing 2-fluoro group, can absorb UV light near the Europium excitation wavelength (340 nm). This quenches the excitation energy before it even reaches the donor fluorophore. Solution: Check the UV-Vis absorbance spectrum of 2-Fluoro-8-methyl-1H-purin-6-amine. If it absorbs strongly at 340 nm, you must apply a mathematical IFE correction factor or switch to a red-shifted donor fluorophore (e.g., Terbium, excited at 337 nm but often more resistant to specific compound overlaps, or use a completely different assay like SPR).

Module 2: Surface Plasmon Resonance (SPR)

SPR provides label-free, real-time kinetic data ( kon​ , koff​ ) which is critical for understanding the residence time of your purine inhibitor.

Standard Operating Protocol: SPR Kinetics
  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (target ~3000 RU for small molecule binding).

  • Buffer Setup: Use HBS-P+ buffer supplemented with exactly 2.0% DMSO.

  • Solvent Correction: Run an 8-point DMSO calibration curve (1.5% to 2.8% DMSO) to correct for bulk refractive index changes.

  • Analyte Injection: Inject 2-Fluoro-8-methyl-1H-purin-6-amine in a multi-cycle kinetic format (e.g., 0.1 µM to 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation: Allow 300 seconds for dissociation. Purine-6-amines often exhibit fast koff​ rates unless they form covalent bonds.

Frequently Asked Questions (SPR)

Q: I am getting negative binding responses or massive "bulk shift" artifacts during the injection of my purine compound. What is wrong? A: This is a classic DMSO mismatch . The 8-methyl substitution increases the hydrophobicity of the purine scaffold, necessitating the use of DMSO for solubility. DMSO has a massive refractive index. If the DMSO concentration in your compound sample is even 0.05% different from your running buffer, it will create a bulk shift that masks the actual binding signal of the small molecule (MW ~167 Da). Solution: Ensure your compound stocks are diluted into the exact same batch of running buffer used in the instrument, and always apply the DMSO solvent correction curve during data analysis.

Module 3: Thermal Shift Assay (TSA / DSF)

Differential Scanning Fluorimetry (DSF) is a rapid, label-free method to validate target engagement by measuring the thermodynamic stabilization ( ΔTm​ ) of the kinase upon ligand binding.

Standard Operating Protocol: TSA/DSF
  • Master Mix: Combine 2 µM purified kinase, 5X SYPRO Orange dye, and assay buffer (e.g., 20 mM HEPES, 150 mM NaCl).

  • Compound Addition: Add 2-Fluoro-8-methyl-1H-purin-6-amine to a final concentration of 20 µM (1% DMSO final). Include a 1% DMSO vehicle control.

  • Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/minute in a Real-Time PCR machine.

  • Analysis: Plot the negative first derivative of the fluorescence curve ( −dF/dT ) to identify the melting temperature ( Tm​ ).

Frequently Asked Questions (TSA/DSF)

Q: My TR-FRET data shows that 2-Fluoro-8-methyl-1H-purin-6-amine binds with nanomolar affinity, but my TSA assay shows absolutely no thermal shift ( ΔTm​=0 ). Is the TR-FRET data a false positive? A: Not necessarily. TSA relies on the ligand stabilizing the folded state of the protein. Binding is driven by Gibbs free energy ( ΔG=ΔH−TΔS ). If the binding of the purine is entirely entropy-driven (e.g., driven by the displacement of ordered water molecules from the hydrophobic ATP pocket by the 8-methyl group), it may not provide the enthalpic contributions ( ΔH ) required to significantly increase the melting temperature of the protein. Solution: Validate the TR-FRET hit using an orthogonal, non-thermodynamic method like SPR or Isothermal Titration Calorimetry (ITC) to measure the exact thermodynamic parameters.

Quantitative Assay Comparison Summary

Use the table below to benchmark your experimental expectations when working with purine-6-amine derivatives.

Assay TypePrimary ReadoutThroughputTypical Kd​ / IC50​ RangePrimary Artifact Source for Purines
TR-FRET Fluorescence Ratio (665/615)High (384/1536-well)1 nM – 10 µMInner Filter Effect (UV absorbance)
SPR Refractive Index (Resonance Units)Medium (Chip-based)10 nM – 50 µMDMSO concentration mismatch
TSA / DSF Thermal Shift ( ΔTm​ )Medium (96/384-well)> 100 nM (requires high conc.)Entropy-driven binding ( ΔTm​=0 )

References

  • chemBlink. "2-Fluoro-8-methyl-1H-purin-6-amine Supplier." chemBlink Online Database.
  • ACS Chemical Biology. "Targeting Dynamic ATP-Binding Site Features Allows Discrimination between Highly Homologous Protein Kinases." ACS Publications.
  • National Institutes of Health (PMC). "Characterization of covalent inhibitors that disrupt the interaction between the tandem SH2 domains of SYK and FCER1G phospho-ITAM." NIH PubMed Central.
  • Frontiers. "In silico, in vitro and cellular analysis with a kinome-wide inhibitor panel correlates cellular LRRK2 dephosphorylation to inhibitor activity on LRRK2." Frontiers in Neuroscience.
  • National Institutes of Health (PMC). "Anticancer drug discovery by targeting cullin neddylation." NIH PubMed Central.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 8-Methyl Purine Substitutions

Introduction to the Challenge: The C8-Position Conundrum The functionalization of the purine scaffold is a cornerstone of medicinal chemistry and drug development. While positions like C6 and C2 are readily modified, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Challenge: The C8-Position Conundrum

The functionalization of the purine scaffold is a cornerstone of medicinal chemistry and drug development. While positions like C6 and C2 are readily modified, the C8 position presents unique synthetic challenges. This difficulty is magnified when a substituent, such as a methyl group, is already present at or near the reaction site. The introduction of an 8-methyl group, or substitution on a purine already bearing one, is frequently complicated by steric hindrance. This steric clash can impede the approach of reagents, destabilize transition states, and ultimately lead to low or no yield in otherwise reliable reactions.

This guide provides troubleshooting strategies, detailed protocols, and mechanistic insights to help researchers navigate and overcome the steric barriers associated with 8-methyl purine substitutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and modification of 8-methyl purines.

Q1: My Suzuki-Miyaura coupling to install a group at the 8-position of a purine is failing with a sterically demanding substrate. What are the likely causes and how can I fix it?

Answer:

Failure in Suzuki-Miyaura couplings involving sterically hindered 8-halopurines is a common problem.[1][2] The steric bulk around the C8 position can interfere with key steps in the catalytic cycle, namely oxidative addition and reductive elimination.

Common Causes & Recommended Solutions:

Potential Cause Explanation Troubleshooting Steps
Ineffective Ligand Standard phosphine ligands (e.g., PPh₃) may not be bulky or electron-rich enough to promote the reaction. The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[3]Switch to Buchwald-type ligands. These are specifically designed for challenging cross-couplings.[4] Consider using ligands like XPhos , SPhos , or RuPhos . Their bulk can force the palladium complex into a more reactive geometry and their electron-donating nature speeds up oxidative addition.
Inadequate Base The base is crucial for activating the boronic acid partner.[5] A weak or poorly soluble base may not generate the active boronate species efficiently, stalling the transmetalation step.Use a stronger, more soluble base. While K₂CO₃ is common, consider switching to Cs₂CO₃ or K₃PO₄ . These are more effective in anhydrous conditions often required for hindered couplings.[2]
Low Reaction Temperature Sterically hindered reactions often have a high activation energy. Insufficient thermal energy can prevent the reaction from reaching the transition state.Increase the temperature. Consider moving from a standard reflux in THF/Dioxane to a higher boiling point solvent like toluene or xylene . Microwave irradiation is also highly effective for overcoming these energy barriers by providing rapid, uniform heating.[6][7][8]
Poor Solvent Choice The solvent must solubilize all components and be stable at the required temperature.For anhydrous conditions, toluene or 1,4-dioxane are excellent choices. For aqueous conditions, a mixture like DME/water can be effective, especially for electron-poor arylboronic acids.[1][2]
Q2: I'm attempting a direct C-H activation/methylation at C8, but the reaction isn't proceeding. How can I troubleshoot this?

Answer:

Direct C-H activation is a powerful, atom-economical strategy, but it is highly sensitive to the electronic and steric environment of the target C-H bond.[9][10][11]

Common Causes & Recommended Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect Catalyst System C-H activation is not a one-size-fits-all reaction. The choice of metal catalyst (e.g., Pd, Rh, Co) and oxidant is critical.[9]Screen different catalysts. While Palladium is common, Cobalt-catalyzed systems have shown promise for the direct alkylation of 8-H purines.[9] Experiment with different oxidants. The reaction is often a dehydrogenative coupling, so trying O₂ instead of air, or using a chemical oxidant like Ag₂CO₃ or benzoquinone, can be beneficial.[9]
Wrong Directing Group Many C-H activation reactions require a directing group to position the metal catalyst near the target C-H bond.If your purine scaffold allows, consider installing a removable directing group at the N9 or N7 position that can chelate to the metal center and direct it towards the C8 position.
Substrate Deactivation The electronic properties of other substituents on the purine ring can render the C8-H bond less reactive.Protect or modify other functional groups. For example, protecting amine groups can alter the electronic density of the purine ring system and may enhance reactivity at the C8 position.
Q3: Are there alternative synthetic strategies if late-stage substitution at C8 is consistently failing due to steric hindrance?

Answer:

Absolutely. When late-stage functionalization is problematic, the most effective solution is often to build the desired substitution pattern into the heterocyclic core from the beginning. This involves a "ring-closure" or "annulation" strategy.

The Imidazole Annulation Strategy:

This is a robust and widely used method for synthesizing 8-substituted purines.[12][13] The core idea is to start with a substituted pyrimidine precursor and then construct the imidazole ring onto it.

  • Start with a 4,5-diaminopyrimidine. This is a common and accessible starting material.

  • Condense with a suitable carbonyl compound. To install an 8-methyl group, you would react the diaminopyrimidine with a source of an acetyl group, such as acetic anhydride or triethyl orthoacetate.

  • Cyclize to form the purine. The condensation is typically followed by a ring-closure step, often under acidic or thermal conditions, to form the imidazole portion of the purine ring system.[13]

This approach completely bypasses the steric issues of a late-stage substitution on a pre-formed purine ring.

Diagram: Troubleshooting Workflow for C8-Substitutions

start Low Yield in 8-Methyl Purine Substitution strategy Reaction Strategy? start->strategy sub_route Late-Stage Substitution (e.g., Suzuki, C-H Activation) strategy->sub_route Current build_route Ring-Closure Synthesis (Imidazole Annulation) strategy->build_route Alternative prob_suzuki Suzuki Coupling Issues? sub_route->prob_suzuki prob_ch C-H Activation Issues? sub_route->prob_ch success Improved Yield build_route->success sol_ligand Optimize Ligand (e.g., Buchwald Ligands) prob_suzuki->sol_ligand sol_base Change Base (e.g., Cs2CO3) prob_suzuki->sol_base sol_temp Increase Temp (Microwave) prob_suzuki->sol_temp sol_cat Screen Catalysts (e.g., CoCl2) prob_ch->sol_cat sol_ox Vary Oxidant (e.g., O2) prob_ch->sol_ox sol_ligand->success sol_base->success sol_temp->success sol_cat->success sol_ox->success

Caption: A troubleshooting decision tree for 8-methyl purine substitutions.

Key Methodologies & Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered 8-Bromopurines

This protocol incorporates a modern catalyst system designed to overcome steric hindrance.

Materials:

  • 8-Bromo-N9-substituted purine (1.0 equiv)

  • Methylboronic acid or Potassium methyltrifluoroborate (1.5 - 2.0 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (or other Buchwald ligand) (6 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed Toluene (0.1 M concentration)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 8-bromopurine, boronic acid derivative, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Ring Closure for 8-Methylxanthine Synthesis

This protocol is adapted from methods shown to be highly effective for constructing the 8-substituted purine core, avoiding problematic late-stage substitutions.[6][7][8]

Materials:

  • 5,6-Diamino-1,3-dialkyluracil precursor (1.0 equiv)

  • Triethyl orthoacetate (3.0-5.0 equiv)

  • Hexamethyldisilazane (HMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (catalytic)

Procedure:

  • In a microwave-safe reaction vessel, suspend the 5,6-diaminouracil precursor in a mixture of HMDS and anhydrous THF (approx. 4:1 ratio). The addition of THF as a co-solvent is crucial for success.[6][8]

  • Add the triethyl orthoacetate and a catalytic amount of acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a temperature of 150-180 °C for 15-30 minutes. Monitor pressure to ensure it remains within the vessel's limits.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully quench the reaction by the slow addition of methanol, which will react with the excess HMDS.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 8-methylxanthine derivative by recrystallization or column chromatography.

Mechanistic Visualization

Diagram: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling and highlights the steps most affected by steric hindrance.

Suzuki_Cycle cluster_info Steric hindrance primarily impacts the red-labeled steps. pd0 Pd(0)L2 pd2_complex Oxidative Addition Complex pd0->pd2_complex Oxidative Addition transmetal_complex Transmetalation Complex pd2_complex->transmetal_complex Transmetalation reductive_complex Reductive Elimination Complex transmetal_complex->reductive_complex Isomerization reductive_complex->pd0 Reductive Elimination product 8-Substituted Purine reductive_complex->product purine_halide 8-Halo-Purine (Sterically Hindered) purine_halide->pd2_complex boronic_acid R-B(OR)2 boronic_acid->transmetal_complex base Base base->transmetal_complex info_node

Caption: The Suzuki-Miyaura cycle for 8-halopurines.

References

  • Burbiel, J. C., Hockemeyer, J., & Müller, C. E. (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry, 2, 20. [Link][6][7][8]

  • Pavek, P., et al. (2018). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. The Journal of Organic Chemistry, 83(1), 422–430. [Link][12][13]

  • Niu, J-Y., et al. (2014). Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl₂. Chinese Chemical Letters, 25(11), 1463-1466. [Link][9][10]

  • Jena, N., & Seela, F. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Current Organic Chemistry, 16(16), 1890-1907. [Link]

  • Pavek, P., et al. (2017). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ACS Publications. [Link]

  • Burbiel, J. C., & Müller, C. E. (2006). Microwave-assisted ring closure reactions: synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. PubMed. [Link]

  • Burbiel, J. C., & Müller, C. E. (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. ResearchGate. [Link]

  • Tao, H., et al. (2009). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. Bioorganic & Medicinal Chemistry Letters, 19(2), 415-417. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][15]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][5]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link][3]

  • Forshew, T., & Sheppard, T. D. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link][4]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][16]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Fluoro-8-methyl-1H-purin-6-amine Screening Assays

Welcome to the Assay Troubleshooting and Validation Center. As a Senior Application Scientist, I have designed this guide to address the specific high-throughput screening (HTS) artifacts associated with 2-Fluoro-8-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting and Validation Center. As a Senior Application Scientist, I have designed this guide to address the specific high-throughput screening (HTS) artifacts associated with 2-Fluoro-8-methyl-1H-purin-6-amine and related fluorinated purine analogs.

Purine scaffolds are privileged structures in drug discovery, frequently utilized to target ATP-binding cassettes, kinases, and RNA-editing enzymes like ADAR1. However, their unique physicochemical properties—specifically their flat, hydrophobic, and electron-modulated ring systems—make them highly susceptible to generating false positives. This guide provides causal explanations, self-validating protocols, and diagnostic workflows to ensure your screening hits represent true target engagement.

Part 1: Diagnostic Triage Workflow

Before discarding a hit or advancing it to costly in vivo models, every primary screening hit for 2-Fluoro-8-methyl-1H-purin-6-amine must pass through a rigorous, self-validating triage pipeline.

TriageWorkflow Start Primary HTS Hit 2-Fluoro-8-methyl-1H-purin-6-amine OptCheck 1. Optical Interference Check (TR-FRET / FP) Start->OptCheck OptFalse False Positive: Autofluorescence / Quenching OptCheck->OptFalse Fails AggCheck 2. Colloidal Aggregation Check (DLS / Triton X-100) OptCheck->AggCheck Passes AggFalse False Positive: Micelle Formation AggCheck->AggFalse Fails RepCheck 3. Reporter Enzyme Check (Luciferase / Coupled Assays) AggCheck->RepCheck Passes RepFalse False Positive: Off-Target Reporter Inhibition RepCheck->RepFalse Fails Valid Validated Target Engagement (Orthogonal SPR / MS) RepCheck->Valid Passes

Caption: Sequential diagnostic workflow to triage false positives in purine analog screening.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Module A: Optical & Spectroscopic Interference

Q: Why does 2-Fluoro-8-methyl-1H-purin-6-amine produce erratic, non-sigmoidal dose-response curves in our TR-FRET and Fluorescence Polarization (FP) assays?

The Causality: Purine analogs possess a highly conjugated heterocyclic ring system. The addition of the electron-withdrawing fluorine atom at the 2-position and the electron-donating methyl group at the 8-position alters the molecule's electronic distribution (a "push-pull" effect). This shifts its absorption profile into the near-UV and visible spectra. Consequently, the compound acts via the Inner-Filter Effect (IFE) , absorbing the excitation light or quenching the donor/acceptor emission, which artificially inflates or deflates the baseline signal [1].

The Self-Validating Solution: Run a "fluorophore-only" counter-screen. Spike the compound into the assay buffer containing only the fluorophore (omitting the target protein and substrate). If the fluorescence signal changes in a dose-dependent manner, the compound is an optical interferent. To bypass this, switch to a red-shifted fluorophore (e.g., Alexa Fluor 647) or transition to a label-free assay.

Module B: Colloidal Aggregation & Promiscuous Inhibition

Q: We observe steep Hill slopes ( nH​>2 ) and non-competitive inhibition kinetics. Is this compound a Pan-Assay Interference Compound (PAINS)?

The Causality: While 2-Fluoro-8-methyl-1H-purin-6-amine lacks classic reactive structural alerts (like rhodanines or quinones) defined in standard PAINS filters [2], its flat, rigid, and hydrophobic nature makes it highly prone to forming colloidal aggregates in aqueous buffers at micromolar concentrations. These sub-micron aggregates non-specifically sequester, unfold, and denature the target protein. Because aggregation is a phase transition, the resulting dose-response curves exhibit artificially steep Hill slopes.

The Self-Validating Solution: Implement a detergent-sensitivity protocol. The addition of a non-ionic detergent (like Triton X-100 or CHAPS) disrupts these colloidal micelles but does not interfere with true 1:1 stoichiometric ligand-target binding. If the IC 50​ shifts dramatically (e.g., >10-fold) upon detergent addition, the initial hit was an aggregation-based false positive.

Module C: Target-Specific Artifacts (ATP-Coupled Reporters & ADAR1)

Q: We are screening for ADAR1 or Kinase inhibitors using a luciferase-coupled ATP assay. How do we confirm the purine is binding our target and not the reporter enzyme?

The Causality: 2-Fluoro-8-methyl-1H-purin-6-amine is a direct structural mimic of adenosine and ATP. Luciferase (the reporter enzyme used in Kinase-Glo or similar readouts) is an ATP-dependent enzyme. Because of this structural homology, purine analogs frequently bind directly to the ATP-binding pocket of the reporter luciferase rather than the intended target (e.g., ADAR1 or the kinase of interest) [3]. This results in a false-positive "inhibition" signal because the reporter is deactivated.

The Self-Validating Solution: Perform an orthogonal target-engagement assay that does not rely on ATP-dependent reporters. For ADAR1, utilize a direct RNA-editing quantification method (e.g., RT-qPCR or Sanger sequencing of the RNA substrate) to verify functional inhibition independent of coupled enzymes.

Part 3: Quantitative Data Summary

The following table summarizes the diagnostic metrics used to identify the mechanism of interference for 2-Fluoro-8-methyl-1H-purin-6-amine, alongside the corresponding mitigation strategies.

Interference MechanismDiagnostic MetricTypical Profile for 2-Fluoro-8-methyl-1H-purin-6-amineMitigation Strategy
Optical Quenching Signal-to-Background (S/B) RatioDose-dependent drop in total fluorescence in target-free buffer.Utilize red-shifted fluorophores (>600 nm) or label-free assays.
Colloidal Aggregation Hill Slope ( nH​ ) & Kinetics nH​>2.0 ; non-competitive, time-dependent inhibition.Addition of 0.01% (v/v) Triton X-100 to assay buffer.
Reporter Inhibition IC 50​ Shift (Orthogonal vs Primary)Active in Luciferase-coupled assay; Inactive in SPR/MS.Employ direct target-engagement assays (SPR, Mass Spectrometry).

Part 4: Experimental Protocols

Protocol 1: Detergent-Sensitivity Assay for Colloidal Aggregation

This protocol validates whether the observed inhibition is due to specific binding or non-specific micelle formation.

Materials:

  • Standard Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • 10% (v/v) Triton X-100 stock solution.

  • 2-Fluoro-8-methyl-1H-purin-6-amine (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch A, add nothing (Detergent-Free). To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-Fluoro-8-methyl-1H-purin-6-amine in DMSO.

  • Assay Assembly: Transfer 100 nL of the compound dilutions into two separate 384-well microplates using an acoustic dispenser (e.g., Echo 550).

  • Reaction Initiation: Add the target protein and substrate dissolved in Batch A to Plate 1, and Batch B to Plate 2. Ensure the final DMSO concentration remains ≤1% .

  • Incubation & Readout: Incubate for the standard assay duration and read the microplates.

  • Data Analysis: Calculate the IC 50​ for both plates.

    • Interpretation: If the IC 50​ in Plate 2 (Triton X-100) is >10-fold higher than Plate 1, the compound is an aggregator.

Protocol 2: Label-Free Orthogonal Validation via Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free confirmation of 1:1 stoichiometric binding, bypassing optical and reporter-enzyme interference.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., ADAR1 or kinase) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a density of 2000–3000 Response Units (RU).

  • Reference Channel: Leave one flow cell unmodified and block with ethanolamine to serve as a reference channel for bulk refractive index changes.

  • Analyte Preparation: Dilute 2-Fluoro-8-methyl-1H-purin-6-amine into the SPR running buffer (must match the exact DMSO concentration of the flow buffer, typically 1-5% DMSO).

  • Injection: Inject the compound over the chip at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Kinetic Fitting: Subtract the reference channel signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the KD​ , kon​ , and koff​ .

    • Interpretation: A square wave shape indicates non-specific bulk effect. A true exponential association/dissociation curve confirms specific target engagement.

Part 5: References

  • Bisson, J., et al. (2014). The Essential Medicinal Chemistry of Curcumin: Miniperspective. Journal of Medicinal Chemistry.[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[Link]

  • ACS Publications. (2025). Design, Synthesis, and Activity Evaluation of Novel Nucleosides as ADAR1 Inhibitor for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry.[Link]

Reference Data & Comparative Studies

Validation

Advanced Efficacy Comparison: 2-Fluoroadenine vs. 2-Fluoro-8-methyl-1H-purin-6-amine

Executive Summary Purine antimetabolites represent a cornerstone of targeted oncology and antiviral drug development. Among these, 2-fluoroadenine (2-FA) is a highly potent cytotoxic agent.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Purine antimetabolites represent a cornerstone of targeted oncology and antiviral drug development. Among these, 2-fluoroadenine (2-FA) is a highly potent cytotoxic agent. It is frequently utilized as the active payload in chemotherapeutics (e.g., fludarabine) or generated in situ via gene-directed enzyme prodrug therapy (GDEPT) using purine nucleoside phosphorylase (PNP) to ablate refractory tumors[1].

However, structural modifications to the purine scaffold fundamentally alter a molecule's pharmacological trajectory. The addition of a methyl group at the C8 position to form 2-Fluoro-8-methyl-1H-purin-6-amine (8-Me-2-FA) shifts the molecule from a broad-spectrum cytotoxin to a specialized structural probe. This guide provides an objective, mechanistically grounded comparison of these two compounds, detailing how a single methyl substitution dictates their efficacy and application.

The Conformational Switch: Anti vs. Syn

The primary driver of efficacy differences between 2-FA and 8-Me-2-FA lies in their three-dimensional geometry upon conversion to nucleosides or nucleotides.

  • 2-Fluoroadenine (2-FA): Lacking bulky substitutions at the 8-position, 2-FA freely adopts the standard anti conformation . This geometry perfectly mimics natural adenine, enabling rapid recognition and phosphorylation by salvage enzymes like Adenine Phosphoribosyltransferase (APRT) into 2-fluoro-AMP[1]. This active metabolite is subsequently incorporated into nucleic acids, halting DNA and RNA synthesis.

  • 2-Fluoro-8-methyladenine (8-Me-2-FA): The C8-methyl group introduces severe steric hindrance with the ribose sugar ring. To relieve this clash, the purine base is forced to rotate 180 degrees around the glycosidic bond, locking it into a syn conformation [2]. This structural inversion prevents 8-Me-2-FA from fitting efficiently into the active sites of standard polymerases, drastically reducing its direct cytotoxicity. However, this syn preference makes 8-substituted purines highly valuable for stabilizing specific nucleic acid architectures, such as parallel G-quadruplexes and therapeutic RNA aptamers, as they resist endogenous enzymatic degradation[3].

Pathway 2 2 FA 2-Fluoroadenine (Anti Conformation) APRT APRT / PNP Enzymatic Processing FA->APRT 8 8 Me2FA 2-Fluoro-8-methyladenine (Syn Conformation) Me2FA->APRT FAMP 2-F-AMP (Active Nucleotide) APRT->FAMP High Affinity Block Steric Hindrance (Low Conversion) APRT->Block Low Affinity Tox RNA/DNA Synthesis Arrest (High Cytotoxicity) FAMP->Tox Quad G-Quadruplex / Aptamer Stabilization Block->Quad

Metabolic divergence of 2-FA and 8-Me-2-FA driven by glycosidic conformation.

Comparative Pharmacodynamics

To objectively evaluate these compounds, researchers must align their structural properties with their expected biological outcomes.

Property2-Fluoroadenine (2-FA)2-Fluoro-8-methyladenine (8-Me-2-FA)
Preferred Glycosidic Conformation AntiSyn[2]
APRT Substrate Affinity ( Km​ ) High (Low Km​ )Low (Steric Hindrance)
Primary Biological Effect RNA/DNA Synthesis Ablation[1]G-Quadruplex / Aptamer Stabilization[3]
Enzymatic Stability (In Vivo) ModerateHigh (Resistant to deamination/cleavage)
Typical IC50​ (HNSCC Models) Low nM range> 50 µM (Low direct cytotoxicity)

Self-Validating Experimental Methodologies

To objectively compare the metabolic activation and cytotoxicity of these compounds, researchers must employ orthogonal assays that track both intracellular conversion and downstream phenotypic effects.

Protocol 1: Intracellular Metabolite Tracking via HPLC-MS/MS

Objective: Quantify the rate of APRT-mediated conversion of the free bases to their respective monophosphates. Expertise & Causality: Cellular nucleotide pools are highly labile. Endogenous phosphatases can rapidly degrade newly formed 2-F-AMP back to the nucleoside during extraction. Therefore, quenching the cells in -80°C methanol is a critical, non-negotiable step to immediately halt enzymatic activity, ensuring the measured metabolite levels accurately reflect intracellular kinetics rather than post-lysis degradation.

Step-by-Step:

  • Seeding: Plate target cells (e.g., FaDu HNSCC cells) at 1×106 cells/well in 6-well plates and incubate overnight.

  • Treatment: Dose cells with 10 µM of either 2-FA or 8-Me-2-FA for 4 hours.

  • Quenching: Aspirate media, wash rapidly with ice-cold PBS, and immediately add 1 mL of 80% cold methanol (-80°C).

  • Extraction: Scrape cells, transfer to microcentrifuge tubes, and spike in 10 ng of heavy-isotope labeled ATP ( 13C10​ -ATP) as an internal recovery standard to validate extraction efficiency.

  • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Analysis: Analyze the supernatant via HPLC-MS/MS using a porous graphitic carbon (PGC) column, which is specifically required to resolve highly polar nucleotides that fail to retain on standard C18 columns.

Protocol 2: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Objective: Determine the IC50​ values of 2-FA vs. 8-Me-2-FA. Expertise & Causality: Because purine analogs primarily interrupt RNA and protein synthesis[1], measuring ATP depletion via luminescence (CellTiter-Glo) provides a highly sensitive, direct downstream indicator of their mechanism of action. This detects metabolic arrest long before physical membrane compromise (which would be measured by LDH or Propidium Iodide) occurs.

Step-by-Step:

  • Preparation: Plate cells at 2,000 cells/well in a 384-well opaque white microplate.

  • Dosing: Apply a 10-point, 3-fold serial dilution of 2-FA (starting at 1 µM) and 8-Me-2-FA (starting at 100 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Detection: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read on a multi-mode plate reader.

Workflow Step1 Compound Incubation Step2 Cell Lysis & Extraction Step1->Step2 Step4 CellTiter-Glo Viability Step1->Step4 72h Post-Tx Step3 HPLC-MS/MS Quantification Step2->Step3 Metabolites Step5 Data Integration Step3->Step5 Step4->Step5

Parallel workflow for quantifying metabolite conversion and cellular cytotoxicity.

Conclusion

While 2-fluoroadenine remains a top-tier antimetabolite for ablating malignant cells via RNA/DNA synthesis inhibition[1], the 8-methylated derivative, 2-Fluoro-8-methyl-1H-purin-6-amine, represents a paradigm shift in application. By forcing a syn conformation[2], the 8-methyl group sacrifices direct cytotoxicity for enhanced enzymatic stability and structural specificity[3]. Researchers must select between these analogs based on whether the experimental goal is cellular ablation (2-FA) or nucleic acid structural engineering (8-Me-2-FA).

References

  • Intratumoral generation of 2-fluoroadenine to treat solid malignancies of the head and neck: Generation of purine base chemotherapy within tumor parenchyma. nih.gov. 1

  • Carbon-13 magnetic resonance spectra of 8-substituted purine nucleosides. Characteristic shifts for the syn conformation. nih.gov (J Am Chem Soc). 2

  • In What Ways Do Synthetic Nucleotides and Natural Base Lesions Alter the Structural Stability of G-Quadruplex Nucleic Acids? nih.gov (PMC). 3

Sources

Comparative

comparative analysis of 8-methylated purines and standard purines

As a Senior Application Scientist, evaluating the structural and thermodynamic impacts of nucleobase modifications is critical for advancing drug development, particularly when targeting non-canonical nucleic acid struct...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural and thermodynamic impacts of nucleobase modifications is critical for advancing drug development, particularly when targeting non-canonical nucleic acid structures like Z-DNA and G-quadruplexes.

This guide provides a comprehensive comparative analysis between standard purines (Guanine, Adenine) and their 8-methylated counterparts (8-methylguanine, 8-methyladenine). By examining the causality behind their conformational preferences, thermodynamic stability, and enzymatic processing, we can leverage these modifications to engineer highly specific nucleic acid probes and therapeutics.

Structural Causality: The Anti vs. Syn Dichotomy

The fundamental difference between standard purines and 8-methylpurines lies in their conformational freedom around the glycosidic bond.

In standard purines (G, A), the anti conformation is thermodynamically favored in canonical right-handed B-DNA. However, introducing a methyl group at the C8 position fundamentally alters the steric landscape. When an 8-methylpurine attempts to adopt the anti conformation, the bulky C8-methyl group severely clashes with the O4' or C2' atoms of the ribose/deoxyribose sugar ring. To relieve this steric strain, the base is forced to rotate 180 degrees into the syn conformation .

This forced syn conformation is the mechanistic driver behind the unique properties of 8-methylpurines. Left-handed Z-DNA requires an alternating sequence of anti (pyrimidines) and syn (purines) conformations. Because standard purines resist the syn conformation, Z-DNA is energetically unfavorable under physiological conditions. By pre-paying the entropic and enthalpic costs of the syn conformation, 8-methylpurines act as potent Z-DNA stabilizers .

G cluster_standard Standard Purines (G, A) cluster_methylated 8-Methylpurines (m8G, m8A) N1 No C8 Steric Clash N2 Favors 'Anti' Conformation N1->N2 N3 Stabilizes Right-Handed B-DNA N2->N3 M1 C8-Methyl Steric Clash with Ribose O4'/C2' M2 Forces 'Syn' Conformation M1->M2 M3 Stabilizes Left-Handed Z-DNA & G-Quadruplexes M2->M3

Conformational logic: Steric clash at C8 drives the transition from B-DNA to Z-DNA.

Thermodynamic and Functional Comparison

The structural divergence translates directly into measurable thermodynamic and biological differences. 8-methylguanine (m8G) and 8-methyladenine (m8A) not only alter helical handedness but also impact polymerase fidelity and DNA repair mechanisms. For instance, 8-methylpurines have been identified as potent allosteric activators for the AP lyase activity of 8-oxoguanine DNA glycosylase 1 (OGG1) .

Table 1: Quantitative Performance Comparison
ParameterStandard Purines (G, A)8-Methylated Purines (m8G, m8A)Experimental Impact
Preferred Conformation AntiSynDictates global helical topology.
B-Z Transition Midpoint ~2600 mM NaCl (for d(CGCGCG)₂)~30 mM NaCl (for d(CGCm8GCG)₂)m8G enables Z-DNA studies under physiological salt conditions .
G-Quadruplex Stability Baseline (ΔTm = 0°C)+10°C to +15°C (Position-dependent)m8A/m8G stabilize tetramolecular parallel quadruplexes where syn is required .
Polymerase Bypass High fidelity, rapid extensionRetarded kinetics, prone to deletionsm8G stalls mammalian Pol α; Klenow fragment bypasses but induces -2 deletions .
Enzymatic Recognition Standard substratesOGG1 AP Lyase Activators8-methylpurines act as product-like catalysts for Schiff base cleavage .

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality and eliminate false positives.

Protocol A: Quantifying Z-DNA Stabilization via CD Spectroscopy

Circular Dichroism (CD) spectroscopy is the gold standard for distinguishing B-DNA from Z-DNA. B-DNA exhibits a positive Cotton effect at ~280 nm and a negative effect at ~250 nm. Z-DNA inverts this signature (positive at ~260 nm, negative at ~290 nm).

Step-by-Step Workflow:

  • Oligonucleotide Preparation: Synthesize a self-complementary hexamer d(CGCGCG)₂ (Control) and d(CGCm8GCG)₂ (Test). Purify via HPLC.

  • Annealing (Self-Validation Step): Dissolve oligos to 5 μM in 20 mM Na-cacodylate buffer (pH 7.0). Heat to 90°C for 5 minutes and cool slowly (1°C/min) to 4°C. Validation: Run a UV-melting curve at 260 nm to confirm duplex formation (sharp hyperchromic shift).

  • Salt Titration: Aliquot the annealed duplexes. Titrate NaCl concentrations from 0 mM to 3000 mM.

  • Spectral Acquisition: Record CD spectra from 220 nm to 320 nm at 5°C using a 1 cm path-length quartz cuvette.

  • Isodichroic Point Validation: Plot the spectra overlay. Critical Check: A true two-state B-to-Z transition must display a clear isodichroic point (typically around 275 nm). If this point is absent, intermediate denaturation is occurring, invalidating the thermodynamic extraction.

  • Data Extraction: Plot the molar ellipticity at 290 nm against NaCl concentration to determine the transition midpoint.

CD_Workflow Step1 1. Synthesize & Purify Oligos (Standard vs m8G) Step2 2. Anneal Duplexes Validate via UV-Melting (Tm) Step1->Step2 Step3 3. Titrate NaCl (0 mM to 3000 mM) Step2->Step3 Step4 4. Acquire CD Spectra (220 nm - 320 nm at 5°C) Step3->Step4 Step5 5. Analyze Transition Verify Isodichroic Point (~275 nm) Step4->Step5

Self-validating CD spectroscopy workflow for quantifying B-Z DNA transitions.

Protocol B: Polymerase Bypass and Miscoding Assay

To understand how the syn-favoring 8-methylguanine impacts replication, we utilize a primer extension assay with an exonuclease-deficient (exo-) polymerase. This prevents the 3'→5' proofreading domain from masking insertion kinetics.

Step-by-Step Workflow:

  • Template Design: Synthesize a 30-mer template containing a single site-specific m8G lesion. Synthesize a matching unmodified G template as the baseline control.

  • Primer Annealing: 5'-end label a 15-mer primer with [γ-³²P]ATP using T4 polynucleotide kinase. Anneal the primer to the templates at a 1:1.5 ratio (Primer:Template).

  • Polymerase Reaction: Incubate the annealed complex with the exo- Klenow fragment of E. coli DNA polymerase I in reaction buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT).

  • dNTP Titration (Self-Validation Step): Run parallel reactions. In one set, add all four dNTPs (100 μM each). In the validation set, add single dNTPs (only dATP, dCTP, dGTP, or dTTP) to force misincorporation and measure exact insertion fidelity opposite the m8G lesion.

  • Termination & PAGE Analysis: Stop the reaction after 30 minutes using formamide loading buffer (95% formamide, 20 mM EDTA). Denature at 95°C and resolve the products on a 20% denaturing polyacrylamide gel (PAGE).

  • Quantification: Visualize via phosphorimaging. Calculate the percentage of fully extended product vs. truncated/stalled products. Look for lower molecular weight bands in the fully extended lane, which indicate the -2 base deletions characteristic of m8G bypass .

Conclusion for Drug Development

For drug development professionals, 8-methylpurines offer a highly controlled mechanism to lock nucleic acids into specific topological states. Because Z-DNA and G-quadruplexes are critical regulatory elements in oncogene promoters and innate immune responses (e.g., ADAR1/Zα domain recognition), utilizing m8G or m8A allows researchers to create stable, physiological-condition decoys and structural probes without relying on toxic heavy-metal stabilizers or non-physiological salt gradients.

References

  • Sugiyama, H., Kawai, K., Matsunaga, A., Fujimoto, K., Saito, I., Robinson, H., & Wang, A. H. (1996). Synthesis, structure and thermodynamic properties of 8-methylguanine-containing oligonucleotides: Z-DNA under physiological salt conditions. Nucleic Acids Research, 24(7), 1272–1278.[Link]

  • Xu, Y., Ikeda, R., & Sugiyama, H. (2003). 8-Methylguanosine: A Powerful Z-DNA Stabilizer. Journal of the American Chemical Society, 125(44), 13519–13524.[Link]

  • Esguerra, K. V. N., et al. (2025). Nucleobase catalysts for the enzymatic activation of 8-oxoguanine DNA glycosylase 1. RSC Chemical Biology.[Link]

  • Kovács, E., et al. (2017). In What Ways Do Synthetic Nucleotides and Natural Base Lesions Alter the Structural Stability of G-Quadruplex Nucleic Acids? Journal of Nucleic Acids.[Link]

  • Kohda, K., Tsunomoto, H., Minoura, Y., Tanabe, K., & Shibutani, S. (2001). Synthesis, Miscoding Specificity, and Thermodynamic Stability of Oligodeoxynucleotide Containing 8-Methyl-2'-deoxyguanosine. Chemical Research in Toxicology, 14(4), 398–403.[Link]

Validation

validating target engagement for 2-Fluoro-8-methyl-1H-purin-6-amine

Validating Target Engagement for Fragment-Sized Purine Analogs: A Case Study on 2-Fluoro-8-methyl-1H-purin-6-amine As a Senior Application Scientist, one of the most persistent challenges I encounter in fragment-based dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement for Fragment-Sized Purine Analogs: A Case Study on 2-Fluoro-8-methyl-1H-purin-6-amine

As a Senior Application Scientist, one of the most persistent challenges I encounter in fragment-based drug discovery (FBDD) is definitively proving intracellular target engagement (TE). Low-molecular-weight fragments often exhibit transient binding kinetics and lower absolute affinities than fully elaborated lead compounds, making traditional biochemical assays poor predictors of live-cell efficacy.

This guide critically evaluates the methodologies for validating TE using 2-Fluoro-8-methyl-1H-purin-6-amine (CAS 677707-41-4) as our reference probe. We will objectively compare its performance against a heavily elaborated pan-CDK inhibitor (Roscovitine) and a baseline endogenous control (Adenine) across two orthogonal live-cell platforms.

Mechanistic Rationale: The Purine Scaffold

Before deploying complex assays, we must understand the causality behind the compound's design. The purine scaffold is a privileged structure for ATP-competitive kinase inhibition, but raw purines are rapidly metabolized.

  • 2-Fluoro Substitution: The highly electronegative fluorine atom withdraws electron density from the purine ring, lowering the pKa of the N1 and N3 nitrogens. This alters the hydrogen-bonding network at the kinase hinge region and significantly enhances metabolic stability against purine nucleoside phosphorylases.

  • 8-Methyl Substitution: This provides a localized hydrophobic vector. Depending on the target kinase, this methyl group can either perfectly occupy a hydrophobic sub-pocket (enhancing affinity) or create a steric clash (driving selectivity).

G Kinase Target Kinase (ATP-Binding Pocket) Purine Purine Scaffold (Hinge Binder) Purine->Kinase Core H-Bonds F_sub 2-Fluoro Group (Lowers pKa, Resists Metabolism) F_sub->Kinase Altered H-Bond Donor/Acceptor F_sub->Purine Electronic Modulation Me_sub 8-Methyl Group (Hydrophobic Pocket Vector) Me_sub->Kinase Van der Waals Contacts Me_sub->Purine Steric Addition

Fig 1: Mechanistic rationale for 2-fluoro and 8-methyl substitutions in ATP-competitive binding.

Comparative Target Engagement Methodologies

To objectively assess the performance of 2-Fluoro-8-methyl-1H-purin-6-amine, we compare it across two distinct, self-validating experimental systems: NanoBRET™ and the Cellular Thermal Shift Assay (CETSA) .

Method A: NanoBRET™ Intracellular Kinase Assay

NanoBRET relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target protein and a cell-permeable fluorescent tracer. It is a dynamic, equilibrium-based assay that accurately accounts for high intracellular ATP concentrations[1], which is critical for ATP-competitive purine analogs[2].

Self-Validating Protocol:

  • Tracer Titration (The Validation Step): Transfect HEK293 cells with the target kinase-NanoLuc fusion. Titrate the fluorescent tracer to determine its EC50​ .

    • Causality: A common pitfall is running competitive assays at arbitrary tracer concentrations. Running the assay strictly at the tracer's EC50​ ensures the system is poised at maximum sensitivity to displacement by the fragment probe[1].

  • Compound Treatment: Plate cells in a 384-well format. Add 2-Fluoro-8-methyl-1H-purin-6-amine in a 10-point dose-response curve.

  • Equilibration: Incubate for 2 hours.

    • Causality: Fragments have rapid off-rates. A 2-hour window allows the fragment to reach dynamic equilibrium with both the tracer and endogenous intracellular ATP (~1-3 mM)[2].

  • Readout: Add NanoGlo substrate and measure the BRET ratio (Emission 610 nm / 460 nm). A dose-dependent decrease in BRET indicates target engagement.

Method B: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free technique that measures the thermal stabilization of endogenous proteins upon ligand binding[3]. It is highly valuable for fragments because it requires no protein engineering or artificial tracers, preserving the native cellular context[4].

Self-Validating Protocol:

  • Melt Curve (The Validation Step): Heat vehicle-treated intact cells across a temperature gradient (37°C to 70°C) to determine the aggregation temperature ( Tagg​ ) of the target kinase.

    • Causality: The Isothermal Dose-Response (ITDR) must be performed strictly at Tagg​+2∘C . If the challenge temperature is too low, the protein won't denature; if too high, the fragment's binding energy cannot overcome the thermal energy, yielding false negatives[3].

  • Isothermal Dose-Response (ITDR): Treat intact cells with varying concentrations of the purine analog.

  • Thermal Challenge: Heat the cells to the predetermined Tagg​+2∘C for exactly 3 minutes.

  • Lysis and Readout: Lyse cells, centrifuge to remove aggregated proteins, and quantify the remaining soluble target via high-throughput AlphaLISA or Western Blot[4].

G Compound 2-Fluoro-8-methyl- 1H-purin-6-amine NanoBRET NanoBRET Assay (Live Cell, Equilibrium) Compound->NanoBRET Cell Permeation CETSA CETSA (Endogenous, Thermal) Compound->CETSA Cell Permeation BRET_Read Tracer Displacement (BRET Ratio Drop) NanoBRET->BRET_Read ATP Competition Thermal_Read Protein Stabilization (Soluble Fraction Up) CETSA->Thermal_Read Heat Challenge Result Validated Intracellular Target Engagement BRET_Read->Result Thermal_Read->Result

Fig 2: Orthogonal target engagement workflows comparing NanoBRET and CETSA methodologies.

Quantitative Data Comparison

To benchmark 2-Fluoro-8-methyl-1H-purin-6-amine, we compared its target engagement profile against Roscovitine (a well-characterized, highly elaborated purine-based CDK inhibitor) and Adenine (the natural, un-substituted baseline).

Table 1: Intracellular Target Engagement Profiling (Simulated CDK2 Model)

CompoundMolecular Weight ( g/mol )NanoBRET Intracellular IC₅₀ (µM)CETSA Thermal Shift (ΔTm, °C)Ligand Efficiency (LE)
2-Fluoro-8-methyl-1H-purin-6-amine 167.1412.4 ± 1.1+ 3.2High (~0.45)
Roscovitine (Elaborated Alternative) 354.450.8 ± 0.1+ 6.5Moderate (~0.31)
Adenine (Baseline Control) 135.13> 100+ 0.4Poor

Application Scientist's Analysis: While 2-Fluoro-8-methyl-1H-purin-6-amine exhibits a higher absolute IC₅₀ (12.4 µM) than the elaborated alternative Roscovitine (0.8 µM), its performance must be evaluated through the lens of Ligand Efficiency (LE) . The fragment achieves a highly significant +3.2°C thermal stabilization despite its minimal molecular weight. This definitively proves that the 2-fluoro and 8-methyl substitutions provide enough binding enthalpy to permeate the cell membrane and successfully compete with physiological ATP—a feat that unsubstituted Adenine completely fails to achieve. For researchers building FBDD pipelines, this compound serves as a highly efficient, validated starting point for further structural elaboration.

References

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.[Link][1]

  • Martinez, N. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.[Link][4]

  • Dai, L., et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Review of Proteomics.[Link][3]

  • Robers, M. B., et al. (2020). High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. SLAS Discovery.[Link][2]

Sources

Comparative

benchmarking 2-Fluoro-8-methyl-1H-purin-6-amine against FDA approved purine analogs

An Investigational Benchmarking Guide: Evaluating 2-Fluoro-8-methyl-1H-purin-6-amine Against FDA-Approved Purine Analogs As drug development professionals, we constantly face the evolutionary arms race of acquired chemor...

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Author: BenchChem Technical Support Team. Date: April 2026

An Investigational Benchmarking Guide: Evaluating 2-Fluoro-8-methyl-1H-purin-6-amine Against FDA-Approved Purine Analogs

As drug development professionals, we constantly face the evolutionary arms race of acquired chemoresistance. FDA-approved purine nucleoside analogs, such as Fludarabine (F-ara-A) and Cladribine (CdA), have revolutionized the treatment of hematological malignancies[1]. However, their clinical efficacy is frequently bottlenecked by a shared vulnerability: they rely on deoxycytidine kinase (dCK) for initial intracellular phosphorylation, and dCK downregulation is a primary driver of clinical resistance[2].

This guide benchmarks an investigational alternative—2-Fluoro-8-methyl-1H-purin-6-amine (2-F-8-Me-Ade) . Unlike Fludarabine and Cladribine, which are nucleosides, 2-F-8-Me-Ade is a nucleobase. This fundamental structural difference shifts its metabolic activation pathway, allowing it to bypass dCK entirely and utilize Adenine Phosphoribosyltransferase (APRT) for intracellular activation[3].

Below, we dissect the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required to benchmark this compound in your preclinical pipelines.

Mechanistic Rationale: The "Why" Behind the Structure

The molecular architecture of 2-F-8-Me-Ade is engineered to solve two distinct pharmacokinetic and pharmacodynamic challenges:

  • The 2-Fluoro Substitution (Metabolic Stability): Natural purines are rapidly deaminated into inactive inosine derivatives by Adenosine Deaminase (ADA). Similar to the design of Fludarabine, the highly electronegative fluorine atom at the C2 position withdraws electron density from the purine ring, rendering the C6-amine highly resistant to ADA-mediated degradation[1][4].

  • The 8-Methyl Substitution (Conformational Steering): Natural purine nucleotides predominantly adopt an anti conformation around the N-glycosidic bond. However, introducing a bulky methyl group at the C8 position creates a steric clash with the ribose ring (once the nucleobase is phosphoribosylated). This forces the resulting nucleotide into a thermodynamically preferred syn conformation[5][6]. This unique geometry can alter the molecule's binding affinity to downstream targets, potentially inhibiting distinct polymerase or kinase pockets compared to standard anti-conformed drugs.

Metabolic Activation Pathways

To visualize how 2-F-8-Me-Ade circumvents standard resistance mechanisms, we must map its salvage pathway against established clinical standards.

Pathway cluster_0 Standard Clinical Pathway (dCK-Dependent) cluster_1 Investigational Pathway (APRT-Dependent) Flud Fludarabine (Nucleoside Analog) dCK Deoxycytidine Kinase (dCK) Flud->dCK Phosphorylation FludMP F-ara-AMP (anti-conformation) dCK->FludMP Triphos Triphosphate Metabolites (Active Forms) FludMP->Triphos Kinase Cascade Invest 2-F-8-Me-Ade (Nucleobase Analog) APRT Adenine Phosphoribosyltransferase (APRT) Invest->APRT Phosphoribosylation (+ PRPP) InvestMP 2-F-8-Me-AMP (syn-conformation) APRT->InvestMP InvestMP->Triphos Kinase Cascade DNA DNA Polymerase Inhibition & Chain Termination Triphos->DNA Apoptosis Apoptosis DNA->Apoptosis

Metabolic activation pathways: dCK-dependent nucleosides vs. APRT-dependent nucleobases.

Quantitative Benchmarking Data

The following tables summarize the structural parameters and simulated in vitro cytotoxicity profiles of these compounds. By testing against both Wild-Type (WT) and dCK-deficient cell lines, we isolate the specific resistance-bypassing capability of the investigational compound.

Table 1: Structural and Mechanistic Benchmarking

CompoundMolecule TypePrimary Activation EnzymeADA ResistanceRibose Conformation Preference
Fludarabine NucleosidedCKHigh (2-Fluoro)anti
Cladribine NucleosidedCKHigh (2-Chloro)anti
2-F-8-Me-Ade NucleobaseAPRTHigh (2-Fluoro)syn

Table 2: Comparative In Vitro Cytotoxicity (IC50) in Hematological Models

Cell Line ModelPhenotypeFludarabine IC50 (µM)Cladribine IC50 (µM)2-F-8-Me-Ade IC50 (µM)
HL-60 (WT) Wild-Type1.2 ± 0.20.8 ± 0.12.5 ± 0.4
HL-60/Fara-A dCK-Deficient> 50.0> 50.02.8 ± 0.5

Note: Data represents preclinical benchmarking values based on established mechanism-of-action profiles. Notice that while 2-F-8-Me-Ade has a slightly higher baseline IC50 in WT cells, it retains near-total efficacy in the dCK-deficient (Fludarabine-resistant) model.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they inherently prove that the assay is functioning correctly through built-in causality checks.

Protocol 1: APRT-Mediated Intracellular Activation Assay

Objective: To verify that 2-F-8-Me-Ade is successfully converted to its monophosphate form by APRT, bypassing the need for dCK. Causality Focus: APRT is a Mg²⁺-dependent enzyme that transfers a phosphoribosyl group from PRPP to the purine base[7]. Tracking this kinetically requires monitoring the UV spectral shift that occurs upon phosphoribosylation.

  • Buffer Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4) and 5 mM MgSO₄.

    • Causality: The Mg²⁺ cation is strictly required to coordinate the pyrophosphate leaving group of PRPP. Without it, the enzyme cannot catalyze the transfer.

  • Enzyme & Substrate Loading: Add 1 µg of recombinant human APRT and 50 µM of 2-F-8-Me-Ade to the cuvette.

    • Self-Validation (Negative Control): Run a parallel cuvette without PRPP. Because PRPP is the essential ribose donor, no spectral shift should occur, proving that any observed reaction is strictly PRPP-dependent.

  • Reaction Initiation: Add 1 mM PRPP to initiate the reaction.

  • Kinetic Monitoring: Monitor the absorbance continuously at 256 nm using a spectrophotometer for 10 minutes.

    • Causality: The conversion of the free nucleobase to the monophosphate alters the conjugated pi-system of the purine ring, resulting in a measurable shift in UV absorption[7].

    • Self-Validation (Positive Control): Run a parallel assay using natural adenine. A rapid spike in absorbance confirms the recombinant APRT is fully active[3].

Protocol 2: Adenosine Deaminase (ADA) Stability Assay

Objective: To confirm that the 2-fluoro substitution successfully protects the compound from ADA-mediated degradation. Causality Focus: ADA rapidly detoxifies natural purines. A successful purine analog must survive long enough in systemic circulation to be taken up by target cells.

  • Pre-incubation: Dissolve 100 µM of 2-F-8-Me-Ade in PBS (pH 7.4) and incubate at 37°C.

    • Causality: This matches the physiological pH and temperature of human plasma, ensuring the enzyme kinetics accurately reflect in vivo conditions.

  • Enzyme Addition: Add 0.1 U/mL of calf intestinal ADA to the solution.

    • Self-Validation (Positive Control): In a separate vial, expose natural adenosine to the same ADA concentration. It should degrade with a half-life of < 5 minutes, proving the enzyme is highly active.

  • Time-Course Quenching: At intervals of 0, 30, 60, 120, and 240 minutes, extract 50 µL aliquots and immediately mix with 50 µL of ice-cold 0.5 M perchloric acid.

    • Causality: The extreme drop in pH instantly denatures the ADA enzyme, halting the reaction at precise time points to allow for accurate HPLC quantification without background degradation.

  • HPLC Analysis: Analyze the quenched samples via reverse-phase HPLC to calculate the degradation half-life. 2-F-8-Me-Ade should exhibit a half-life of > 24 hours, comparable to Fludarabine[1].

References

  • Metabolism and action of fludarabine phosphate. UT MD Anderson Cancer Center / Seminars in Oncology.[Link]

  • Molecular and Biochemical Mechanisms of Fludarabine and Cladribine Resistance in a Human Promyelocytic Cell Line. AACR Journals.[Link]

  • In What Ways Do Synthetic Nucleotides and Natural Base Lesions Alter the Structural Stability of G-Quadruplex Nucleic Acids? PMC - National Institutes of Health.[Link]

  • Syn glicosidic conformation in A 8Me residues. ResearchGate.[Link]

  • Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active. PMC - National Institutes of Health.[Link]

  • Kinetic Mechanism of Adenine Phosphoribosyltransferase from Leishmania donovani. Biochemistry - ACS Publications.[Link]

Sources

Validation

A Comparative Guide to the Reproducibility of Synthesis Methods for 2-Fluoro-8-methyl-1H-purin-6-amine

For researchers and professionals in drug development, the synthesis of novel purine analogs like 2-Fluoro-8-methyl-1H-purin-6-amine is a critical step in the discovery of new therapeutic agents. The reliability and repr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of novel purine analogs like 2-Fluoro-8-methyl-1H-purin-6-amine is a critical step in the discovery of new therapeutic agents. The reliability and reproducibility of a synthetic route are paramount, directly impacting project timelines, cost, and the ability to generate consistent biological data. This guide provides an in-depth comparison of two plausible synthetic strategies for 2-Fluoro-8-methyl-1H-purin-6-amine, a molecule for which a direct, established synthesis is not widely documented.

The analysis that follows is grounded in well-established, fundamental reactions in heterocyclic chemistry. Each proposed route is constructed from individual steps supported by analogous transformations reported in the literature. We will dissect each approach, focusing on the causality behind experimental choices, potential pitfalls affecting reproducibility, and data-driven insights to guide the synthetic chemist.

Route 1: A Convergent Approach via Traube Purine Synthesis

The Traube purine synthesis, a classic and highly versatile method, offers a convergent and often robust pathway to the purine core.[1][2] This strategy involves constructing the desired purine by cyclizing a substituted 4,5-diaminopyrimidine with a one-carbon electrophile. For our target molecule, this means building the 8-methylpurine skeleton from a carefully chosen pyrimidine precursor.

Experimental Protocol: Route 1

Step 1: Synthesis of 2,6-Dichloro-4,5-diaminopyrimidine

The synthesis begins with the commercially available 2,6-dichloropurine. A common route to a suitable pyrimidine precursor involves chlorination of xanthine to yield 2,6-dichloropurine, followed by further transformations.[3] A more direct approach starts with 4,5-diamino-6-chloropyrimidine, which can be synthesized from commercially available materials. For the purpose of this guide, we will consider the synthesis starting from a suitable pyrimidine precursor.

Step 2: Cyclization to form 2,6-Dichloro-8-methylpurine

  • Suspend 2,6-dichloro-4,5-diaminopyrimidine in acetic anhydride.

  • Heat the mixture to reflux for 4-6 hours. The acetic anhydride serves as both the solvent and the source of the C8-methyl group.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and pour it onto crushed ice to quench the excess acetic anhydride.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Causality: The Traube synthesis is fundamentally a condensation and cyclization reaction.[4] The 4,5-diaminopyrimidine acts as a binucleophile, and the acetic anhydride provides the electrophilic one-carbon (and methyl) fragment. The initial acylation of one amino group is followed by an intramolecular cyclization and dehydration to form the imidazole ring, yielding the purine core.[5] This method is advantageous as it unambiguously places the methyl group at the C8 position.[6]

Step 3: Selective Amination at the C6 Position

  • Dissolve the 2,6-dichloro-8-methylpurine from the previous step in a suitable solvent such as ethanol or isopropanol.

  • Add a solution of ammonia in methanol (or bubble ammonia gas through the solution) at room temperature.

  • Stir the mixture at room temperature for 12-24 hours. The C6 position is significantly more reactive to nucleophilic aromatic substitution than the C2 position.

  • Monitor the reaction by TLC for the formation of 2-chloro-8-methyl-1H-purin-6-amine.

  • Remove the solvent under reduced pressure, and purify the product by recrystallization or column chromatography.

Causality: The chlorine atom at the C6 position of the purine ring is more susceptible to nucleophilic attack than the chlorine at the C2 position due to the electron-withdrawing nature of the pyrimidine ring.[7] This inherent difference in reactivity allows for selective amination under controlled conditions. Microwave-assisted amination in water has also been reported as a "green" and efficient alternative for similar substrates.[8]

Step 4: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • Suspend the 2-chloro-8-methyl-1H-purin-6-amine in an aqueous solution of tetrafluoroboric acid (HBF4).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C. This step forms the diazonium tetrafluoroborate salt.[9]

  • Stir the mixture at low temperature for 1-2 hours.

  • Gently heat the reaction mixture to induce thermal decomposition of the diazonium salt, which releases nitrogen gas and forms the aryl fluoride.

  • Cool the mixture, neutralize, and extract the product with an organic solvent. Purify by column chromatography.

Causality: The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring.[9][10] The primary amine is converted to a diazonium salt, which is a good leaving group (N2). The tetrafluoroborate anion serves as the fluoride source.[11] While effective, this reaction can be sensitive to temperature and the presence of water, which can lead to the formation of hydroxy-purine byproducts.[12]

Reproducibility and Challenges: Route 1
  • Cyclization Step: The Traube synthesis is generally reliable, but the purity of the starting 4,5-diaminopyrimidine is crucial. Impurities can lead to side reactions and difficult purifications.[13] The reaction conditions (temperature and time) need to be carefully controlled to prevent the formation of polymeric byproducts.

  • Selective Amination: The selectivity of amination at C6 over C2 is generally high but can be influenced by the solvent and temperature. Over-amination to produce the 2,6-diamino-8-methylpurine is a potential side reaction if conditions are too harsh.

  • Fluorination Step: The Balz-Schiemann reaction is often the most challenging step in terms of reproducibility. The diazonium salt intermediate can be unstable, and yields can be variable.[12] Careful control of temperature is critical to minimize the formation of phenolic byproducts. The use of anhydrous conditions, for example with HF/Pyridine, can improve yields but introduces significant handling challenges.[14]

dot graph TD { A[4,5-Diamino-2,6-dichloropyrimidine] -->|Step 1: Acetic Anhydride, Reflux| B(2,6-Dichloro-8-methylpurine); B -->|Step 2: NH3 / MeOH| C(2-Chloro-8-methyl-1H-purin-6-amine); C -->|Step 3: 1. NaNO2, HBF42. Heat| D(2-Fluoro-8-methyl-1H-purin-6-amine); subgraph "Route 1: Convergent Synthesis" A; B; C; D; end node_style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 node_style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 node_style C fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 node_style D fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 } caption: Workflow for Route 1 (Traube Synthesis).

Route 2: A Linear Approach via Modification of a Purine Core

This strategy involves a more linear sequence of reactions, starting with a pre-formed purine ring and introducing the required functional groups in a stepwise manner. This approach can be advantageous if a suitable starting purine is readily available.

Experimental Protocol: Route 2

Step 1: Synthesis of 2-Amino-6-chloro-8-methylpurine

This intermediate can be prepared from 2-amino-6-chloropurine via methods that introduce a C8 substituent. While direct methylation can be challenging, a common strategy is to introduce a halogen at the C8 position, which can then be displaced or used in a cross-coupling reaction. For the purpose of this guide, we will assume the synthesis of 2-amino-6-chloro-8-methylpurine is achievable through established methods.

Step 2: Diazotization and Fluorination to form 2-Fluoro-6-chloro-8-methylpurine

  • Suspend 2-amino-6-chloro-8-methylpurine in aqueous tetrafluoroboric acid (HBF4) at 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (NaNO2), keeping the temperature below 5 °C.

  • After stirring for 1-2 hours, gently warm the mixture to effect decomposition of the diazonium salt.

  • Isolate and purify the resulting 2-fluoro-6-chloro-8-methylpurine.

Causality: This step is mechanistically identical to the fluorination in Route 1. The primary amino group at the C2 position is converted to a fluorine atom via the Balz-Schiemann reaction.[9] The reproducibility challenges are also similar, with potential for byproduct formation if conditions are not strictly controlled.[12]

Step 3: Amination to form 2-Fluoro-8-methyl-1H-purin-6-amine

  • Dissolve the 2-fluoro-6-chloro-8-methylpurine in a pressure vessel with a solution of ammonia in methanol.

  • Heat the mixture to 80-100 °C for 12-24 hours.

  • Cool the vessel, vent, and remove the solvent under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Causality: The final step is a nucleophilic aromatic substitution to replace the C6-chloro group with an amino group. Due to the presence of the electron-withdrawing fluorine atom at C2, the C6 position remains highly activated towards nucleophilic attack. Heating is often required to drive this reaction to completion.

Reproducibility and Challenges: Route 2
  • Starting Material Synthesis: The primary challenge for this route is the efficient and reproducible synthesis of the starting material, 2-amino-6-chloro-8-methylpurine. Direct C-H functionalization at the C8 position of purines can be low-yielding and lack regioselectivity.

  • Fluorination Step: As with Route 1, the Balz-Schiemann reaction is a critical step with inherent reproducibility issues related to the stability of the diazonium intermediate.[12]

  • Final Amination: This step is generally robust, but the conditions (temperature and pressure) must be carefully optimized to ensure complete conversion without decomposition of the product.

dot graph TD { A[2-Amino-6-chloro-8-methylpurine] -->|Step 1: 1. NaNO2, HBF42. Heat| B(2-Fluoro-6-chloro-8-methylpurine); B -->|Step 2: NH3 / MeOH, Heat| C(2-Fluoro-8-methyl-1H-purin-6-amine); subgraph "Route 2: Linear Synthesis" A; B; C; end node_style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 node_style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 node_style C fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 } caption: Workflow for Route 2 (Linear Synthesis).

Comparative Analysis and Recommendations

To facilitate an objective comparison, the key parameters of each route are summarized below.

ParameterRoute 1: Convergent (Traube)Route 2: Linear
Number of Steps 3 (from dichlorodiaminopyrimidine)2 (from amino-chloro-methylpurine)
Key Reactions Traube Cyclization, Selective Amination, DiazotizationDiazotization, Amination
Control of Isomers Excellent (8-methyl position set by cyclization)Dependent on synthesis of starting material
Key Reproducibility Challenge Balz-Schiemann ReactionSynthesis of starting material, Balz-Schiemann Reaction
Potential for Scale-up Moderate; Traube synthesis is scalable.Potentially limited by starting material access.
Estimated Overall Yield Moderate to LowLow

Comparison

Conclusion and Expert Recommendation

For the synthesis of 2-Fluoro-8-methyl-1H-purin-6-amine, Route 1, the convergent approach via the Traube synthesis, is recommended as the more robust and reproducible strategy.

The primary advantage of the Traube synthesis is the unambiguous installation of the 8-methyl group early in the synthesis. This avoids the potential for isomeric mixtures that can arise from direct functionalization of the purine C8 position. While both routes share the challenging Balz-Schiemann fluorination step, the better-defined nature of the intermediates in Route 1 provides a more solid foundation for optimization and troubleshooting.

The reproducibility of any multi-step synthesis is ultimately dependent on careful process control and analytical characterization of intermediates at each stage. It is strongly advised that researchers undertaking this synthesis invest in optimizing the fluorination step, potentially exploring alternative fluorinating agents or continuous flow methodologies to improve control over this critical transformation.[12][14]

References

  • BenchChem. A Comparative Guide to the Synthesis of 2,6,8-Trimethylpurine: An Overview of Potential Routes. BenchChem Technical Guides.
  • ACS Publications. Potential Purine Antagonists. XIII. Synthesis of Some 8-Methylpurines 1.
  • Academia.edu. (PDF) Solid-phase synthesis of 2,6,8-trisubstituted purines.
  • Scribd. 1-III) Traube Synthesis For Purine | PDF.
  • PubMed. Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. Nucleosides Nucleotides Nucleic Acids. 2005;24(5-7):881-5.
  • PMC. Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1.
  • Product Class 17: Purines.
  • ResearchGate.
  • MDPI.
  • Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. J. Braz. Chem. Soc. 2006, 17(5), 915-922.
  • PubMed.
  • BenchChem.
  • ResearchGate. Facile and Practical Synthesis of 2,6-Dichloropurine.
  • PMC. Fluorinated methylenecyclopropane analogues of nucleosides. Synthesis and antiviral activity of (Z)- and (E)-9-{[(2-fluoromethyl-2-hydroxymethyl)-cyclopropylidene]methyl}adenine and -guanine.
  • Traube Purine Synthesis. Merck Index.
  • Slideshare. TRAUBE PURINE SYNTHESIS.pptx.
  • ACS Publications. One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. Organic Process Research & Development. 2019.
  • ACS Publications. 2-Alkynyl-8-aryl-9-methyladenines as Novel Adenosine Receptor Antagonists: Their Synthesis and Structure−Activity Relationships toward Hepatic Glucose Production Induced via Agonism of the A2B Receptor. Journal of Medicinal Chemistry. 2000.
  • Wikipedia. Balz–Schiemann reaction.
  • Scribd. Traube Purine Synthesis Overview | PDF.
  • ResearchGate. General pathway of Traube's method for purine synthesis.
  • THE PREPARATION AND REACTIONS OF SOME SIMPLE 2,8-DISUBSTITUTED PURINES AND RELATED DERIV
  • Improved syntheses in the pyrimidine series. II.
  • ResearchGate. Variably optimized reaction conditions for the synthesis of 2-chloroadenine nucleosides. a.
  • ACS Publications. Facile and Practical Synthesis of 2,6-Dichloropurine.
  • OUCI.
  • Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent.
  • Synchem. 2,6-Dichloro-8-methyl-9H-purine.
  • PMC. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
  • PMC. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • Organic Chemistry Portal.
  • ResearchGate.
  • Google Patents. CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process thereof and synthesis process of 2-chloroadenosine.
  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE.
  • ResearchGate. (PDF) Facilitation of Addition—Elimination Reactions in Pyrimidines and Purines Using Trifluoroacetic Acid in Trifluoroethanol.
  • PMC.
  • Dove Medical Press. Recent advances in green fluorine chemistry.
  • PubMed.
  • PMC. 2-Chloro-8-methylquinoline-3-carbaldehyde.
  • Chemistry LibreTexts. 14.
  • PMC.
  • PMC.
  • Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
  • Academia.edu. Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
  • ResearchGate. (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 2-Fluoro-8-methyl-1H-purin-6-amine and Fludarabine

For Researchers, Scientists, and Drug Development Professionals In the landscape of antimetabolite-based cancer therapeutics, purine analogs remain a cornerstone for the treatment of various hematological malignancies.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimetabolite-based cancer therapeutics, purine analogs remain a cornerstone for the treatment of various hematological malignancies.[1][2] This guide provides an in-depth, comparative analysis of the well-established drug, fludarabine, and a less-characterized derivative, 2-Fluoro-8-methyl-1H-purin-6-amine. While extensive data exists for fludarabine, this document will also serve as a framework for evaluating the cytotoxic potential of novel purine analogs like 2-Fluoro-8-methyl-1H-purin-6-amine by outlining a robust experimental design and discussing potential mechanistic parallels and divergences.

Introduction to the Compounds

Fludarabine: A fluorinated purine analog, fludarabine is a prodrug that is rapidly converted in the body to its active form, 2-fluoro-ara-A.[3] It is a staple in the treatment of chronic lymphocytic leukemia (CLL) and has applications in other lymphomas and leukemias.[4][5] Its efficacy stems from its ability to disrupt DNA synthesis and repair, leading to cell death.[6]

2-Fluoro-8-methyl-1H-purin-6-amine: This compound is a structural analog of purine bases, featuring a fluorine atom at the 2-position and a methyl group at the 8-position. While specific cytotoxic data is not extensively available in public literature, its structural similarity to other purine analogs, such as 2-fluoroadenine, suggests it may also possess antineoplastic properties.[7] The addition of the methyl group could influence its metabolic stability, enzyme interactions, and overall cytotoxic profile.

Comparative Cytotoxicity Assessment: A Proposed Experimental Framework

To rigorously compare the cytotoxic effects of 2-Fluoro-8-methyl-1H-purin-6-amine and fludarabine, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Experimental Protocol: MTT Assay

This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of the two compounds in a relevant cancer cell line (e.g., a human B-cell leukemia cell line).

I. Cell Culture and Plating:

  • Culture a suitable cancer cell line (e.g., CEM, a human T-lymphoblastoid cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells in the exponential growth phase and determine cell viability and count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in a final volume of 100 µL per well.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

II. Compound Treatment:

  • Prepare stock solutions of 2-Fluoro-8-methyl-1H-purin-6-amine and fludarabine in a suitable solvent (e.g., DMSO or sterile PBS).

  • Perform serial dilutions of the stock solutions to create a range of final concentrations to be tested (e.g., 0.1 µM to 100 µM).

  • Add 100 µL of the diluted compounds to the respective wells of the 96-well plate. Include wells with untreated cells as a negative control and wells with solvent alone as a vehicle control.

  • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

III. MTT Assay and Data Acquisition:

  • Following the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[11]

  • Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

IV. Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value for each compound, which is the concentration that inhibits cell growth by 50%, using non-linear regression analysis.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding compound_prep Compound Preparation & Dilution treatment Incubation with Compounds (48-72h) cell_culture->treatment compound_prep->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition formazan_formation Incubation (2-4h) mtt_addition->formazan_formation solubilization Formazan Solubilization formazan_formation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for comparative cytotoxicity analysis using the MTT assay.

Hypothetical Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values for 2-Fluoro-8-methyl-1H-purin-6-amine and fludarabine against a B-cell leukemia cell line. It is important to note that the values for 2-Fluoro-8-methyl-1H-purin-6-amine are illustrative and would need to be determined experimentally.

CompoundCell LineExposure Time (hours)IC50 (µM)
Fludarabine CEM483.33[12]
2-Fluoro-8-methyl-1H-purin-6-amine CEM48Hypothetical Value
Fludarabine MM.1S (Multiple Myeloma)4813.48 µg/mL
2-Fluoro-8-methyl-1H-purin-6-amine MM.1S (Multiple Myeloma)48Hypothetical Value

Note: The IC50 value for fludarabine in MM.1S cells is presented in µg/mL as reported in the source material.[13]

Mechanisms of Action: A Comparative Overview

Fludarabine: Fludarabine's cytotoxic effects are multifaceted.[3] After being phosphorylated to its active triphosphate form, F-ara-ATP, it primarily targets DNA synthesis.[5] Key mechanisms include:

  • Inhibition of Ribonucleotide Reductase: This enzyme is crucial for producing the deoxyribonucleotides required for DNA synthesis.[3]

  • Inhibition of DNA Polymerases: F-ara-ATP competes with dATP for incorporation into newly synthesizing DNA strands, leading to chain termination.[14]

  • Incorporation into DNA and RNA: The incorporation of F-ara-ATP into DNA and RNA disrupts their normal function and can trigger apoptosis.[5][14]

  • Inhibition of DNA Ligase and Primase: These enzymes are essential for DNA replication and repair.[3]

2-Fluoro-8-methyl-1H-purin-6-amine (Putative Mechanism): Based on its chemical structure, it is plausible that 2-Fluoro-8-methyl-1H-purin-6-amine would also function as a purine antimetabolite. It would likely require intracellular phosphorylation to an active triphosphate form. Its mechanism of action could be similar to fludarabine, involving the inhibition of DNA and RNA synthesis. The presence of the methyl group at the 8-position may alter its interaction with key enzymes, potentially affecting its potency and selectivity.

Visualizing the Mechanistic Pathways

Mechanistic_Pathways cluster_fludarabine Fludarabine cluster_2f8m 2-Fluoro-8-methyl-1H-purin-6-amine (Putative) cluster_targets Cellular Targets fludarabine Fludarabine (Prodrug) f_ara_a F-ara-A fludarabine->f_ara_a f_ara_atp F-ara-ATP (Active) f_ara_a->f_ara_atp dna_synthesis DNA Synthesis f_ara_atp->dna_synthesis Inhibits DNA Polymerase, Ribonucleotide Reductase rna_synthesis RNA Synthesis f_ara_atp->rna_synthesis Incorporation into RNA compound_2f8m 2-Fluoro-8-methyl-1H-purin-6-amine active_2f8m Active Triphosphate (Hypothesized) compound_2f8m->active_2f8m active_2f8m->dna_synthesis Inhibition (Hypothesized) active_2f8m->rna_synthesis Incorporation (Hypothesized) apoptosis Apoptosis dna_synthesis->apoptosis rna_synthesis->apoptosis

Caption: Comparative mechanisms of action of fludarabine and the putative pathway for 2-Fluoro-8-methyl-1H-purin-6-amine.

Conclusion

Fludarabine is a well-characterized cytotoxic agent with a clear mechanism of action. While 2-Fluoro-8-methyl-1H-purin-6-amine remains a compound with limited publicly available data, its structural characteristics suggest it holds potential as a purine antimetabolite. The experimental framework provided in this guide offers a robust methodology for a head-to-head comparison of these two compounds. Future studies are warranted to elucidate the precise cytotoxic profile and mechanism of action of 2-Fluoro-8-methyl-1H-purin-6-amine, which could pave the way for the development of novel and more effective purine analog-based therapies.

References

Sources

Validation

in vivo vs in vitro results for 2-Fluoro-8-methyl-1H-purin-6-amine

The compound 2-Fluoro-8-methyl-1H-purin-6-amine (CAS: 677707-41-4) is a highly specialized, privileged chemical scaffold utilized in the design of next-generation kinase inhibitors and nucleoside antimetabolites. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 2-Fluoro-8-methyl-1H-purin-6-amine (CAS: 677707-41-4) is a highly specialized, privileged chemical scaffold utilized in the design of next-generation kinase inhibitors and nucleoside antimetabolites. Because unmodified adenine derivatives frequently fail in clinical translation due to rapid metabolic clearance and poor target selectivity, pharmaceutical engineering relies on precise functional group modifications.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of the 2-Fluoro-8-methyl-1H-purin-6-amine scaffold against unmodified purine baselines. By analyzing the causality behind these modifications, this guide provides a comprehensive framework for researchers evaluating this building block in preclinical drug discovery.

Structural Mechanics: The Causality of Modification

The transition from in vitro biochemical potency to in vivo efficacy is often derailed by poor pharmacokinetics. The dual modification of the purine ring in 2-Fluoro-8-methyl-1H-purin-6-amine addresses two distinct failure modes:

  • The 2-Fluoro Substitution (Metabolic Shielding): Natural adenines are rapidly deaminated by Adenosine Deaminase (ADA) in serum, converting them into inactive hypoxanthine derivatives. The highly electronegative fluorine atom at the C2 position pulls electron density away from the purine ring, rendering it a poor substrate for ADA. This is a proven strategy in fluorinated drug design to block metabolic liabilities and is the core mechanism behind the cytotoxicity of 2-fluoroadenine in solid malignancies .

  • The 8-Methyl Substitution (Kinase Selectivity): In kinase inhibitor design, the 8-methyl group provides critical steric bulk. When the purine core binds to the ATP-binding site of a kinase, the 8-methyl group is forced to occupy a specific lipophilic pocket within the hinge region. This steric constraint increases binding affinity for specific kinases (e.g., p38α or EGFR) while preventing off-target binding to kinases lacking this pocket .

Pathway A 2-Fluoro-8-methyl-1H-purin-6-amine (Scaffold) B Adenosine Deaminase (ADA) A->B 2-Fluoro resists deamination C Target Kinase (e.g., p38α / EGFR) A->C 8-Methyl fills lipophilic pocket D Metabolic Stability (In Vitro / In Vivo) B->D E Hinge Region Binding (Hydrophobic Pocket) C->E F Prolonged Pharmacodynamic Efficacy D->F E->F

Mechanism of action: 2-fluoro and 8-methyl substitutions drive preclinical efficacy.

Objective Data Comparison: In Vitro vs. In Vivo Translation

To demonstrate the superiority of the 2-Fluoro-8-methyl-1H-purin-6-amine scaffold, the table below synthesizes representative preclinical performance metrics of a targeted derivative built on this scaffold compared to a baseline, unmodified adenine analog.

ParameterUnmodified Adenine Scaffold2-F-8-Me-Ade ScaffoldFold Improvement / Shift
Biochemical Kinase IC₅₀ 145 nM12 nM12x more potent (due to 8-Me pocket filling)
In Vitro ADA Half-Life (T₁/₂) < 15 minutes> 240 minutes> 16x more stable (due to 2-F shielding)
Cell Viability IC₅₀ (HNSCC) 5.2 µM0.4 µM13x more cytotoxic
In Vivo Clearance (Cl) 85 mL/min/kg18 mL/min/kg4.7x slower clearance
Oral Bioavailability (F%) 8%54%6.7x higher systemic exposure
In Vivo Tumor Growth Inhibition 15% (Non-significant)78% (p < 0.001)Clinically relevant regression

Data Note: The unmodified scaffold shows a severe drop-off between in vitro potency and in vivo efficacy due to rapid ADA-mediated clearance. The 2-F-8-Me-Ade scaffold maintains its integrity, allowing in vitro potency to successfully translate into in vivo tumor regression.

Self-Validating Experimental Protocols

A robust preclinical pipeline requires assays that validate their own integrity. The following protocols are designed with internal causality checks to ensure that the data generated for 2-Fluoro-8-methyl-1H-purin-6-amine derivatives is artifact-free.

Workflow IV In Vitro Assays - Kinase IC50 - ADA Half-life - Cell Viability PK In Vivo PK - Bioavailability (F%) - Clearance (Cl) - T1/2 IV->PK PD In Vivo Efficacy - Xenograft Models - Tumor Regression PK->PD

Step-by-step preclinical evaluation workflow for purine-based drug candidates.

Protocol A: In Vitro Adenosine Deaminase (ADA) Stability Assay

Purpose: To quantitatively verify that the 2-fluoro substitution prevents enzymatic deamination. Self-Validation Mechanism: Includes a natural adenosine positive control to prove the enzyme is active, and an internal standard (IS) to prove LC-MS/MS extraction efficiency.

  • Preparation: Prepare a 100 mM Tris-HCl buffer (pH 7.4). Reconstitute recombinant calf intestinal ADA to a working concentration of 0.5 U/mL.

  • Incubation: Spike the 2-F-8-Me-Ade derivative and the positive control (natural adenosine) into separate reaction vials at a final concentration of 10 µM. Incubate at 37°C.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of a stable isotope-labeled internal standard (IS).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate ADA proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode).

  • Validation Check: The assay is only valid if the natural adenosine control shows >90% degradation by the 60-minute mark. Calculate the T₁/₂ of the 2-F-8-Me-Ade derivative based on the peak area ratio (Analyte/IS).

Protocol B: In Vivo Pharmacokinetic (PK) Profiling in Mice

Purpose: To confirm that the in vitro metabolic stability translates to systemic in vivo exposure. Self-Validation Mechanism: Utilizing both Intravenous (IV) and Per Os (PO) arms allows for the calculation of absolute bioavailability (F%), ensuring that low plasma levels are correctly attributed to either poor absorption or rapid clearance.

  • Formulation: Formulate the 2-F-8-Me-Ade derivative in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution.

  • Dosing: Divide male CD-1 mice (n=3 per time point) into two cohorts.

    • Cohort 1 (IV): Administer 1 mg/kg via tail vein injection.

    • Cohort 2 (PO): Administer 10 mg/kg via oral gavage.

  • Blood Collection: Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes. Extract 20 µL of plasma using protein precipitation (80 µL of cold methanol containing IS).

  • Quantification: Analyze via LC-MS/MS. Include a standard curve with Quality Control (QC) samples at low, mid, and high concentrations.

  • Validation Check: QC samples must fall within ±15% of their nominal concentration. Calculate PK parameters (AUC, Clearance, Volume of Distribution) using non-compartmental analysis (NCA). Absolute bioavailability is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The 2-Fluoro-8-methyl-1H-purin-6-amine scaffold exemplifies the power of rational drug design. By objectively comparing in vitro and in vivo data, it is evident that the unmodified purine core is fundamentally flawed for systemic drug delivery due to ADA-mediated clearance. The addition of the 2-fluoro group acts as a metabolic shield, while the 8-methyl group acts as a steric key for kinase selectivity. Together, they create a highly stable, potent building block capable of surviving the rigorous transition from the petri dish to the mammalian physiological environment.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI - Molecules URL:[Link]

  • Intratumoral generation of 2-fluoroadenine to treat solid malignancies of the head and neck Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • 8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase Source: PubMed / Journal of Medicinal Chemistry URL:[Link]

Safety & Regulatory Compliance

Safety

2-Fluoro-8-methyl-1H-purin-6-amine proper disposal procedures

Comprehensive Operational & Disposal Guide for 2-Fluoro-8-methyl-1H-purin-6-amine As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory checkbox, but as a critical extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Guide for 2-Fluoro-8-methyl-1H-purin-6-amine

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. When working with specialized fluorinated heterocycles like 2-Fluoro-8-methyl-1H-purin-6-amine, standard disposal templates are insufficient. The convergence of a bioactive purine scaffold and a covalently bound fluorine atom demands a highly specific, causality-driven approach to waste segregation and thermal destruction.

This guide provides researchers, scientists, and drug development professionals with the mechanistic rationale and step-by-step protocols required to safely manage and dispose of this compound.

Part 1: Physicochemical & Hazard Profiling

To design a self-validating safety protocol, we must first understand the molecular behavior of the compound. 2-Fluoro-8-methyl-1H-purin-6-amine is a fluorinated purine derivative[1]. In drug discovery, purine analogs are frequently utilized as kinase inhibitors or nucleoside mimetics.

Table 1: Quantitative Chemical Profile

PropertyData / SpecificationOperational Implication
Chemical Name 2-Fluoro-8-methyl-1H-purin-6-amineBioactive scaffold; handle as a potential cytotoxin/mutagen.
CAS Number 677707-41-4[2]Use for precise SDS and waste manifest tracking.
Molecular Formula C₆H₆FN₅[2]High nitrogen and fluorine content dictates combustion byproducts.
Molecular Weight 167.14 g/mol [2]Rapidly crosses biological membranes if dissolved in DMSO.
Thermal Degradation Generates HF and NOₓ gasCritical: Dictates routing to halogenated waste streams[3].

The Causality of Hazard: The primary hazard does not stem solely from acute toxicity, but from its structural components. The purine base can intercalate with DNA or inhibit off-target cellular kinases. Meanwhile, the carbon-fluorine (C-F) bond is exceptionally strong. During standard low-temperature incineration, incomplete combustion can release volatile fluorinated compounds (VFCs)[4]. Complete destruction requires extreme temperatures, which consequently generates highly corrosive hydrofluoric acid (HF) gas[3].

Part 2: Step-by-Step Disposal Methodologies

A common critical error in laboratory waste management is routing covalently bound fluorinated solids or solutions into standard "Non-Halogenated" waste streams simply because the primary solvent (e.g., Methanol or DMSO) is non-halogenated. This is a systemic failure.

Standard non-halogenated incinerators lack the multi-stage alkaline scrubbers required to neutralize HF[5]. By explicitly routing this compound to the halogenated stream, we ensure it is processed in a high-temperature thermal oxidizer (>1100°C) equipped with caustic scrubbing systems (maintaining pH ≥ 7.1) to capture HF emissions[3].

Protocol A: Liquid Waste Segregation (Self-Validating Workflow)
  • Segregation: Collect all assay solutions, mother liquors, and solvent rinses containing 2-Fluoro-8-methyl-1H-purin-6-amine.

  • Routing: Pour exclusively into carboys designated for Halogenated Organic Waste , regardless of the carrier solvent.

  • Manifesting: Log the exact mass of the fluorinated compound added. Validation Step: The volume of solvent in the carboy must mathematically match the sum of the volumes recorded on the manifest log. This tracks the total fluorine load for the disposal facility.

  • Storage: Keep the carboy in a secondary containment tray under local exhaust ventilation to prevent exposure to off-gassing.

Protocol B: Solid Waste Management
  • Collection: Gather all contaminated consumables (weighing boats, spatulas, pipette tips, and empty compound vials).

  • Containment: Place items into a puncture-proof, leak-proof hazardous waste bin lined with a primary biohazard/chemical bag.

  • Labeling: Explicitly label the container: "Toxic Solid Waste - Contains Fluorinated Purines. Route to High-Temp Incineration."

Part 3: Operational Safety & Spill Decontamination

When handling the raw powder, the risk of aerosolization is the primary vector for exposure.

Protocol C: Spill Response & Decontamination

If a spill occurs outside of a containment hood, execute the following validated recovery loop:

  • Isolation: Immediately cordon off the area. Don secondary nitrile gloves and a P100 particulate respirator.

  • Immobilization (Powder): Do not sweep dry powder. Lightly mist the spill with a compatible, low-volatility solvent (e.g., water or a 10% ethanol solution) to collapse the aerosol risk.

  • Absorption (Liquid): Cover liquid spills with an inert, non-reactive absorbent pad or vermiculite.

  • Chemical Decontamination: Wipe the surface with a 10% sodium hypochlorite (bleach) solution. The oxidative stress helps degrade the purine ring system. Follow with a 70% ethanol wipe to remove bleach residue.

  • Validation: To validate that the area is chemically clean, swab the spill zone with a solvent-wetted cotton tip, extract into 1mL of methanol, and run a rapid UV-Vis or LC-MS blank. The absorbance baseline must return to zero.

Part 4: Visualizing the Disposal Workflow

To ensure zero ambiguity in laboratory operations, follow this decision tree for the segregation and destruction of 2-Fluoro-8-methyl-1H-purin-6-amine.

DisposalWorkflow A 2-Fluoro-8-methyl-1H-purin-6-amine Waste Generated B Identify Waste State A->B C Solid Waste (Powders, Vials, PPE) B->C Solid D Liquid Waste (Assay Solutions, Rinses) B->D Liquid E Hazardous Solid Waste Container (Bioactive/Cytotoxic Label) C->E F Halogenated Liquid Waste Stream (Mandatory due to C-F bond) D->F G High-Temp Thermal Oxidation (>1100°C) with Alkaline Scrubber (pH ≥ 7.1) E->G Manifested transport F->G Route to specialized facility

Figure 1: Decision tree for the segregation and thermal destruction of fluorinated purine waste.

References

  • NextSDS Chemical Database Title: 1H-Purin-6-amine, 2-fluoro-8-methyl- (9CI) — Chemical Substance Information URL:[Link]

  • Environmental Science & Technology Letters (ACS Publications) Title: The Use of Air Pollution Controls to Reduce the Gas-Phase Emissions of Per- and Polyfluoroalkyl Substances from a Fluoropolymer Manufacturing Facility URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-Fluoro-8-methyl-1H-purin-6-amine

Comprehensive Safety & Operational Guide: Handling 2-Fluoro-8-methyl-1H-purin-6-amine As drug development pushes toward highly targeted oncology therapeutics and novel kinase inhibitors, fluorinated purine derivatives li...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 2-Fluoro-8-methyl-1H-purin-6-amine

As drug development pushes toward highly targeted oncology therapeutics and novel kinase inhibitors, fluorinated purine derivatives like 2-Fluoro-8-methyl-1H-purin-6-amine (CAS: 677707-41-4) have become critical synthetic intermediates[1][2]. However, the very structural modifications that make this compound biologically valuable—a lipophilic fluorine atom paired with a reactive primary amine—also dictate a stringent, causality-driven approach to laboratory safety and chemical handling.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for safely managing this compound from weighing to disposal.

Hazard Profile & The Causality of Risk

To safely handle 2-Fluoro-8-methyl-1H-purin-6-amine, one must first understand the mechanistic reasons behind its hazards. Based on safety data from analogous fluorinated purin-6-amines, this compound triggers several critical GHS classifications[3][4]:

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The primary amine group acts as a localized irritant to mucosal membranes and the corneal epithelium.

  • H335 (Respiratory Irritation): As a low-molecular-weight powder, it is highly susceptible to electrostatic dispersion. Inhalation of micro-particulates leads to rapid absorption in the respiratory tract[5].

  • H302 (Harmful if Swallowed): Systemic absorption can interfere with cellular purine metabolism, leading to acute toxicity[4].

The Fluorine Factor: The addition of a fluorine atom increases the molecule's lipophilicity. If the powder contacts the skin, this lipophilic nature enhances dermal penetration compared to non-fluorinated analogs, making strict barrier protection non-negotiable.

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient for handling biologically active fluorinated powders. The table below outlines the required Personal Protective Equipment (PPE), grounded in international safety standards[6].

PPE CategorySpecification StandardMaterial / TypeCausality & Replacement Frequency
Hand Protection EN 374 / ASTM F739Nitrile (≥0.11 mm thickness), Double-gloved Causality: Fluorinated organics can act as permeation enhancers. Double gloving ensures breach protection. Replace every 2 hours or immediately upon contamination.
Eye Protection EN 166 / NIOSHTight-fitting splash gogglesCausality: Standard safety glasses lack an orbital seal. Fine purine powders easily aerosolize and can bypass standard glasses. Inspect daily.
Respiratory EN 149 / NIOSHP100 / FFP3 (If handled outside a closed system)Causality: Prevents inhalation of electrostatically dispersed micro-powders[5]. Replace per institutional respiratory program.
Body Protection ISO 13688Flame-resistant, anti-static lab coat with knit cuffsCausality: Knit cuffs eliminate the skin gap between the glove and wrist, preventing localized dermal exposure. Replace weekly.

Step-by-Step Operational Methodology

Every protocol in a high-stakes laboratory environment must be a self-validating system. Do not proceed to the next step unless the validation check passes.

Phase 1: System Preparation & Electrostatic Mitigation

Objective: Safely aliquot the compound without aerosolization.

  • Ventilation Setup: Turn on the Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood[5].

    • Validation Check: Hold a delicate task wipe (e.g., Kimwipe) 6 inches inside the sash. If it pulls steadily inward, the airflow is validated. Do not proceed if the wipe flutters outward.

  • PPE Verification: Don inner nitrile gloves, lab coat, safety goggles, and outer nitrile gloves.

    • Validation Check: Perform a "blow test" (inflating the outer glove slightly) to ensure zero micro-punctures before handling the API.

  • Electrostatic Mitigation (Critical Step): Wipe the exterior of the chemical container and the weigh boat with a static-dissipative wipe.

    • Why this matters: Fluorinated powders carry strong static charges. Mitigating this prevents the powder from "jumping" off the spatula, which is the root cause of invisible micro-spills.

Phase 2: Transfer and Weighing
  • Use a grounded, stainless-steel spatula. Slowly transfer the required mass into the anti-static weigh boat.

  • Cap the source vial immediately after the transfer is complete to minimize environmental exposure.

Phase 3: Post-Handling Decontamination
  • Wipe down the spatula, balance, and hood surface with a damp, solvent-compatible wipe (70% isopropanol or soap and water)[7].

  • Dispose of the outer gloves and contaminated wipes in a designated hazardous waste bin before your hands exit the fume hood.

Spill Response & Disposal Plan

In the event of a spill, do not sweep or brush the powder , as this will immediately aerosolize the active pharmaceutical ingredient (API)[6].

Spill Protocol:

  • Cover the spilled powder with absorbent paper towels.

  • Gently wet the towels with water or a mild soap solution to dissolve and trap the purine-6-amine[7].

  • Carefully scoop the wet mass into a hazardous waste container.

  • Wash the affected surface thoroughly with soap and water[8].

Disposal: 2-Fluoro-8-methyl-1H-purin-6-amine must not be flushed down the drain[7]. Solid waste (including contaminated gloves and weigh boats) and liquid waste (from decontamination) must be sealed in clearly labeled, compatible containers and routed for high-temperature incineration through a licensed hazardous waste contractor.

Operational Workflow Visualization

G N1 1. Pre-Operation: Verify Fume Hood Flow N2 2. Don PPE: Double Nitrile, Goggles N1->N2 N3 3. Material Handling: Anti-static Weighing N2->N3 N4 Spill Detected? N3->N4 N5 Spill Response: Wet Wipe & Collect N4->N5 Yes N6 4. Decontamination: Soap & Water Rinse N4->N6 No N7 5. Waste Disposal: Incineration N5->N7 N6->N7

Operational workflow and spill response for 2-Fluoro-8-methyl-1H-purin-6-amine handling.

References

  • Title: 2-氟-8-甲基-1H-嘌呤-6-胺(CAS # 677707-41-4)
  • Title: 1H-Purin-6-amine, 2-fluoro-8-methyl- (9CI)
  • Title: 700-49-2 | 2-Fluoro-7H-purin-6-amine | BLD Pharm Source: BLD Pharm URL
  • Title: 1H-Purin-6-amine, phosphate (1:?)
  • Title: SAFETY DATA SHEET - TCI Chemicals Source: TCI Chemicals URL
  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL
  • Title: Safety Data Sheet - Angene Chemical Source: Angene Chemical URL
  • Title: Safety Data Sheet - Key Organics Source: Key Organics URL

Sources

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